Product packaging for 2,3,5-Trimethyl-6-bromopyridine(Cat. No.:)

2,3,5-Trimethyl-6-bromopyridine

Cat. No.: B1512940
M. Wt: 200.08 g/mol
InChI Key: NYNUMXQYOLVYNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2,3,5-Trimethyl-6-bromopyridine is a versatile brominated heterocyclic compound of significant interest in advanced organic and medicinal chemistry research. This chemical serves as a valuable synthetic intermediate, where the bromine atom acts as a reactive handle for further functionalization through cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings . These transformations are pivotal for constructing complex molecular architectures, particularly in the development of novel pharmaceutical agents and functional materials. The presence of multiple electron-donating methyl groups on the pyridine ring influences the electron density and steric profile of the molecule, which can fine-tune its reactivity and physical properties, making it a unique building block compared to simpler bromopyridines . Pyridine and its derivatives are fundamental structural motifs found in a wide range of biologically active compounds, natural products, and ligands for catalysis . As such, this compound is strictly for research applications in laboratory settings. It is not intended for diagnostic, therapeutic, or personal use. Researchers should consult the safety data sheet and handle the compound using appropriate personal protective equipment.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H10BrN B1512940 2,3,5-Trimethyl-6-bromopyridine

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-3,5,6-trimethylpyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrN/c1-5-4-6(2)8(9)10-7(5)3/h4H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYNUMXQYOLVYNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N=C1C)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Synthesis and Characterization of 2,3,5-trimethyl-6-bromopyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of the heterocyclic compound 2,3,5-trimethyl-6-bromopyridine. Due to the limited availability of a complete, published experimental protocol for this specific molecule, this document outlines a plausible and scientifically grounded synthetic pathway based on established chemical principles and available literature on related compounds. The guide also collates known characterization data for the precursor, 2,3,5-trimethylpyridine, and highlights the current data gap for the final product.

Introduction

This compound is a substituted pyridine derivative of interest in medicinal chemistry and materials science. The presence of both alkyl and bromo functionalities on the pyridine ring makes it a versatile intermediate for further chemical modifications, such as cross-coupling reactions, to generate more complex molecules with potential biological activity or unique material properties. The synthesis of such polysubstituted pyridines is a key step in the development of novel pharmaceuticals and functional materials.

This guide details a proposed two-step synthesis beginning with the formation of 2,3,5-trimethylpyridine (also known as 2,3,5-collidine), followed by its regioselective bromination at the 6-position.

Proposed Synthetic Pathway

The proposed synthesis of this compound is a two-step process, starting from the synthesis of 2,3,5-trimethylpyridine, followed by its direct bromination.

Synthesis_Pathway cluster_0 Step 1: Synthesis of 2,3,5-Trimethylpyridine cluster_1 Step 2: Bromination 3,5-Lutidine 3,5-Lutidine 3,5-Lutidine->Step1_Reactants Methyl_Lithium Methyl Lithium Methyl_Lithium->Step1_Reactants 2,3,5-Trimethylpyridine 2,3,5-Trimethylpyridine Step1_Reactants->2,3,5-Trimethylpyridine Toluene, 100°C 2,3,5-Trimethylpyridine->Step2_Reactants Brominating_Agent Brominating Agent (e.g., NBS, Br2) Brominating_Agent->Step2_Reactants This compound This compound Step2_Reactants->this compound Solvent, Catalyst

Caption: Proposed two-step synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 2,3,5-Trimethylpyridine (2,3,5-Collidine)

This procedure is adapted from a patented method.[1]

  • Materials:

    • 5% solution of methyl lithium in ether

    • Ether (anhydrous)

    • 3,5-Lutidine (3,5-dimethylpyridine)

    • Toluene

    • Ice

    • Methanol

    • Semi-concentrated hydrochloric acid

    • 3N Sodium hydroxide solution

    • Sodium sulfate (anhydrous)

  • Procedure:

    • To 500 ml of a 5% solution of methyl lithium in ether, add 1200 ml of ether dropwise at room temperature under an argon atmosphere.

    • Subsequently, add 35.6 g of 3,5-lutidine, followed by 400 ml of toluene.

    • Distill off the ether completely.

    • Stir the resulting solution at 100°C for 4 hours.

    • Cool the reaction mixture with a methanol/ice bath and add ice portionwise until the evolution of heat ceases.

    • Separate the toluene phase from the precipitated solid and extract it with 66 ml of semi-concentrated hydrochloric acid.

    • Adjust the pH of the separated aqueous phase to approximately 10 with 3N sodium hydroxide solution while cooling.

    • Extract the aqueous phase twice with 300 ml of ether.

    • Combine the ether extracts, dry over anhydrous sodium sulfate, and evaporate the solvent.

    • Distill the residue in vacuo (e.g., 20 mmHg at 72°-74°C) to obtain 2,3,5-collidine.

Step 2: Proposed Synthesis of this compound

  • Materials:

    • 2,3,5-Trimethylpyridine

    • N-Bromosuccinimide (NBS) or Bromine (Br₂)

    • Solvent (e.g., carbon tetrachloride, sulfuric acid, or acetic acid)

    • Initiator (for NBS, e.g., benzoyl peroxide or AIBN if a radical mechanism is intended)

  • Hypothetical Procedure (Electrophilic Bromination):

    • Dissolve 2,3,5-trimethylpyridine in a suitable solvent such as concentrated sulfuric acid or acetic acid in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

    • Cool the mixture in an ice bath.

    • Slowly add a stoichiometric amount of bromine (Br₂) or N-bromosuccinimide (NBS) to the solution while stirring.

    • After the addition is complete, allow the reaction to stir at room temperature for several hours, monitoring the reaction progress by TLC or GC.

    • Upon completion, carefully pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., sodium hydroxide or sodium bicarbonate solution).

    • Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

    • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure and purify the crude product by column chromatography or distillation to yield this compound.

Characterization Data

2,3,5-Trimethylpyridine (Precursor)

The following table summarizes the known physical and spectral properties of the precursor, 2,3,5-trimethylpyridine.

PropertyValueReference(s)
Molecular Formula C₈H₁₁N
Molecular Weight 121.18 g/mol
CAS Number 695-98-7
Boiling Point 184 °C (lit.)
Density 0.931 g/mL at 25 °C (lit.)
Refractive Index n20/D 1.508 (lit.)
Mass Spectrum (EI) Available in NIST WebBook
This compound (Target Compound)
PropertyValueReference(s)
Molecular Formula C₈H₁₀BrN-
Molecular Weight 200.08 g/mol -
CAS Number 34595-91-0
Melting Point Data not available-
Boiling Point Data not available-
¹H NMR Data not available-
¹³C NMR Data not available-
Mass Spectrum Data not available-
IR Spectrum Data not available-

Workflow and Logic Diagrams

The following diagrams illustrate the experimental workflow for the proposed synthesis.

Experimental_Workflow cluster_synthesis Synthesis of 2,3,5-Trimethylpyridine cluster_bromination Bromination start_synthesis Start reactants_mixing Mix 3,5-Lutidine, MeLi, Ether, Toluene start_synthesis->reactants_mixing reaction Heat at 100°C reactants_mixing->reaction workup Aqueous Workup & Extraction reaction->workup purification Distillation workup->purification product1 2,3,5-Trimethylpyridine purification->product1 start_bromination Start with 2,3,5-Trimethylpyridine bromination_reaction Add Brominating Agent in Solvent start_bromination->bromination_reaction bromination_workup Neutralization & Extraction bromination_reaction->bromination_workup bromination_purification Purification bromination_workup->bromination_purification final_product This compound bromination_purification->final_product

Caption: Experimental workflow for the synthesis of this compound.

Conclusion

This technical guide presents a plausible pathway for the synthesis of this compound, a compound with potential applications in drug development and materials science. While a detailed, validated experimental protocol and full characterization data for the final product are not currently available in the public domain, this guide provides researchers with a strong starting point for its synthesis based on established methodologies for related compounds. The successful synthesis and characterization of this molecule would be a valuable contribution to the field of heterocyclic chemistry. It is recommended that any attempt to synthesize this compound be accompanied by thorough analytical characterization to confirm its identity and purity.

References

Physical and chemical properties of 2,3,5-trimethyl-6-bromopyridine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of 2,3,5-trimethyl-6-bromopyridine, a substituted pyridine derivative of interest in synthetic and medicinal chemistry. This document consolidates available data on its synthesis, reactivity, and potential applications, offering a valuable resource for professionals in research and drug development.

Core Physical and Chemical Properties

Quantitative data for this compound is not extensively reported in publicly available literature. The following table summarizes key known identifiers and calculated properties, supplemented with data from closely related compounds to provide estimated values.

PropertyValueSource/Notes
CAS Number 34595-91-0
Molecular Formula C₈H₁₀BrN
Molecular Weight 200.08 g/mol
Appearance Likely a liquid or low-melting solidInferred from related bromomethylpyridines.
Boiling Point Not availableFor comparison, 2-bromo-6-methylpyridine has a boiling point of 102-103 °C at 20 mmHg.[1][2]
Density Not availableFor comparison, the density of 2-bromo-6-methylpyridine is 1.512 g/mL at 25 °C.[1][2]
Solubility Expected to be soluble in common organic solvents.Based on the properties of similar brominated pyridines.
Refractive Index Not availableFor comparison, the refractive index of 2-bromo-6-methylpyridine is n20/D 1.562.[1][2]

Synthesis and Reactivity

Experimental Protocol: Synthesis of this compound

A synthetic method for this compound is described in Chinese patent CN107311920A. While a direct, verified English translation of the detailed experimental procedure is not publicly available, a general synthetic approach for polysubstituted bromopyridines can be inferred from similar patented methods, such as the one described for 5-bromo-2-methylpyridine[2]. The synthesis likely involves the diazotization of a corresponding aminotrimethylpyridine precursor followed by a Sandmeyer-type reaction with a bromide source.

A plausible synthetic workflow is outlined below:

Synthesis_Workflow Start 2,3,5-trimethylpyridin-6-amine Step1 Dissolution in HBr solution Start->Step1 Step 1 Step2 Cooling to 0 to -10 °C Step1->Step2 Step 2 Step3 Dropwise addition of NaNO2 (aq) Step2->Step3 Step 3 Step4 Reaction leads to Diazonium Salt Intermediate Step3->Step4 Formation Step5 Introduction of Bromide (e.g., from HBr) Step4->Step5 Substitution Product This compound Step5->Product Final Product Safe_Handling_Workflow Start Obtain Chemical ReviewSDS Review Safety Data Sheet (or analogous compound data) Start->ReviewSDS DonPPE Don Personal Protective Equipment (PPE) ReviewSDS->DonPPE WorkInHood Work in a well-ventilated fume hood DonPPE->WorkInHood Experiment Perform Experiment WorkInHood->Experiment WasteDisposal Dispose of waste in approved containers Experiment->WasteDisposal Decontaminate Decontaminate work area and remove PPE WasteDisposal->Decontaminate End End of Process Decontaminate->End

References

Spectroscopic Data for 2,3,5-trimethyl-6-bromopyridine: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive search of available scientific literature and spectral databases, detailed experimental spectroscopic data (NMR, IR, MS) for 2,3,5-trimethyl-6-bromopyridine could not be located. While the synthesis of this compound is mentioned in chemical literature, the corresponding characterization data has not been made publicly available.

This guide, therefore, outlines the expected spectroscopic characteristics based on the analysis of structurally similar compounds and general principles of spectroscopic interpretation. It also provides a standardized experimental protocol for acquiring the necessary data, which can be utilized by researchers in possession of a sample of this compound.

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for this compound. These predictions are based on established chemical shift and fragmentation patterns observed in analogous substituted pyridines.

Table 1: Predicted ¹H NMR Data
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 7.3 - 7.5s1HH-4 (aromatic)
~ 2.4 - 2.6s3HC-2 Methyl
~ 2.2 - 2.4s3HC-3 Methyl
~ 2.1 - 2.3s3HC-5 Methyl

Note: The exact chemical shifts are influenced by the solvent used for analysis. The proximity of the methyl groups may lead to slight variations in their chemical shifts.

Table 2: Predicted ¹³C NMR Data
Chemical Shift (δ, ppm)Assignment
~ 158 - 162C-6 (C-Br)
~ 155 - 159C-2
~ 138 - 142C-4
~ 130 - 134C-3
~ 128 - 132C-5
~ 22 - 25C-2 Methyl
~ 18 - 21C-3 Methyl
~ 16 - 19C-5 Methyl

Note: Carbon atoms attached to bromine (C-6) are expected to be significantly deshielded. The chemical shifts of the methyl carbons can vary based on their position on the pyridine ring.

Table 3: Predicted Key IR Absorptions
Wavenumber (cm⁻¹)Functional Group
3100 - 3000C-H stretch (aromatic)
2980 - 2850C-H stretch (aliphatic)
1600 - 1550C=C stretch (aromatic ring)
1470 - 1430C=N stretch (aromatic ring)
1100 - 1000C-Br stretch
Table 4: Predicted Mass Spectrometry (MS) Data
m/zInterpretation
213/215[M]⁺ Molecular ion peak (showing isotopic pattern for Br)
198/200[M - CH₃]⁺
134[M - Br]⁺

Note: The presence of a bromine atom will result in a characteristic M/M+2 isotopic pattern with approximately equal intensity.

Experimental Protocols

For researchers aiming to acquire and confirm the spectroscopic data for this compound, the following standard protocols are recommended.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Use a spectrometer operating at a frequency of 400 MHz or higher.

    • Acquire the spectrum at room temperature.

    • Set the spectral width to cover the range of -2 to 12 ppm.

    • Employ a pulse angle of 30-45 degrees and a relaxation delay of 1-2 seconds.

    • Acquire a sufficient number of scans (typically 16 or 32) to achieve a good signal-to-noise ratio.

    • Process the data with a line broadening of 0.3 Hz.

  • ¹³C NMR Acquisition:

    • Use the same sample prepared for ¹H NMR.

    • Acquire the spectrum on a spectrometer operating at a corresponding carbon frequency (e.g., 100 MHz for a 400 MHz ¹H instrument).

    • Employ proton decoupling (e.g., Waltz-16).

    • Set the spectral width to cover the range of 0 to 200 ppm.

    • Use a pulse angle of 45 degrees and a relaxation delay of 2-5 seconds.

    • Acquire a larger number of scans (typically 1024 or more) to obtain adequate signal intensity.

    • Process the data with a line broadening of 1-2 Hz.

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • KBr Pellet: Mix a small amount of the solid sample (1-2 mg) with approximately 100 mg of dry KBr powder. Grind the mixture thoroughly and press it into a thin, transparent pellet using a hydraulic press.

    • Thin Film (if liquid): Place a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).

  • Data Acquisition:

    • Use a Fourier Transform Infrared (FTIR) spectrometer.

    • Record the spectrum over the range of 4000 to 400 cm⁻¹.

    • Co-add at least 16 scans to improve the signal-to-noise ratio.

    • Perform a background scan of the empty sample compartment or the salt plates before running the sample.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile) into the mass spectrometer.

  • Ionization Method:

    • Electron Ionization (EI): This is a common method for volatile and thermally stable compounds and will provide information on fragmentation patterns.

    • Electrospray Ionization (ESI) or Chemical Ionization (CI): These are softer ionization techniques that are useful for confirming the molecular weight with less fragmentation.

  • Data Acquisition:

    • Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-500).

    • Ensure the instrument resolution is sufficient to observe the isotopic pattern of bromine.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the structural elucidation of an organic compound like this compound using the primary spectroscopic techniques.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_nmr_detail NMR Details cluster_interpretation Data Interpretation Synthesis Synthesis of this compound MS Mass Spectrometry (MS) Synthesis->MS IR Infrared (IR) Spectroscopy Synthesis->IR NMR NMR Spectroscopy Synthesis->NMR Mol_Weight Determine Molecular Weight & Formula MS->Mol_Weight Func_Groups Identify Functional Groups IR->Func_Groups H_NMR 1H NMR NMR->H_NMR C_NMR 13C NMR NMR->C_NMR Connectivity Determine Connectivity & Structure H_NMR->Connectivity C_NMR->Connectivity Structure Final Structure Elucidation Mol_Weight->Structure Func_Groups->Structure Connectivity->Structure

Caption: Workflow for Spectroscopic Analysis.

This guide provides a foundational framework for the spectroscopic analysis of this compound. The acquisition and publication of the actual experimental data by researchers would be a valuable contribution to the chemical science community.

Reactivity of the bromine atom in 2,3,5-trimethyl-6-bromopyridine

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to the Reactivity of the Bromine Atom in 2,3,5-Trimethyl-6-Bromopyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical reactivity of the bromine atom in this compound. Due to the substitution pattern of the pyridine ring, particularly the presence of a methyl group ortho to the bromine atom, this compound exhibits unique reactivity in various organic transformations. This document details its probable behavior in key reactions such as Suzuki-Miyaura cross-coupling and Buchwald-Hartwig amination, drawing on established protocols for structurally similar bromopyridines. Detailed experimental methodologies, quantitative data summarized in tabular form, and visual diagrams of reaction pathways and workflows are provided to guide researchers in utilizing this versatile building block in synthetic chemistry and drug development.

Introduction

Substituted pyridines are a cornerstone in medicinal chemistry and materials science. The specific functionalization of the pyridine ring allows for the fine-tuning of a molecule's physicochemical and pharmacological properties. This compound is a halogenated pyridine derivative that serves as a valuable intermediate for introducing a 2,3,5-trimethylpyridyl moiety into a target molecule. The bromine atom at the 6-position is amenable to a variety of cross-coupling reactions, making it a key handle for carbon-carbon and carbon-nitrogen bond formation. This guide will focus on the principal reactions involving the C-Br bond of this compound.

Synthesis of this compound

The synthesis of this compound typically starts with the corresponding 2,3,5-trimethylpyridine (also known as 2,3,5-collidine).

Synthesis of 2,3,5-Trimethylpyridine

Several methods for the synthesis of 2,3,5-trimethylpyridine have been reported. One common approach involves the methylation of 3,5-dimethylpyridine (3,5-lutidine)[1]. Another method is the condensation reaction of 3-amino-2-methylpropenal with methyl ethyl ketone[2]. A patented method describes the demethylation of 2-ethyl-3,5-dimethylpyridine in the presence of sulfur[3].

Example Synthetic Protocol for 2,3,5-Trimethylpyridine from 3,5-Lutidine[1]:

  • To a 5% solution of methyl lithium in ether, add ether, 3,5-lutidine, and toluene dropwise at room temperature under an argon atmosphere.

  • Distill off the ether and stir the resulting solution at 100°C for 4 hours.

  • Cool the reaction mixture and quench with ice.

  • Separate the toluene phase and extract with semi-concentrated hydrochloric acid.

  • Adjust the aqueous phase to a pH of approximately 10 with 3N sodium hydroxide solution.

  • Extract the product with ether, dry the organic phase over sodium sulfate, and evaporate the solvent.

  • Purify the residue by vacuum distillation to yield 2,3,5-trimethylpyridine.

Bromination of 2,3,5-Trimethylpyridine

The direct bromination of 2,3,5-trimethylpyridine at the 6-position can be achieved using a suitable brominating agent. For pyridine derivatives, reagents like N-bromosuccinimide (NBS) or 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) are often employed[4]. The reaction conditions, such as solvent and temperature, need to be carefully controlled to ensure regioselectivity and avoid side reactions.

General Protocol for Bromination:

  • Dissolve 2,3,5-trimethylpyridine in a suitable solvent (e.g., acetonitrile or a non-halogenated aromatic hydrocarbon like toluene)[4].

  • Add the brominating agent (e.g., DBDMH, 1.5 to 5 equivalents) portion-wise to the solution[4].

  • Heat the reaction mixture at a temperature ranging from 80°C to 125°C for 2 to 10 hours[4].

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture and quench with a reducing agent solution (e.g., sodium thiosulfate).

  • Extract the product with an organic solvent, wash with brine, and dry over an anhydrous salt (e.g., Na₂SO₄).

  • Purify the crude product by column chromatography or distillation to obtain this compound.

Reactivity of the Bromine Atom

The bromine atom in this compound is expected to readily participate in palladium-catalyzed cross-coupling reactions. The methyl groups on the pyridine ring will influence the reactivity through both electronic and steric effects.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds by coupling an organohalide with an organoboron compound, catalyzed by a palladium complex[5][6]. For this compound, this reaction allows for the introduction of various aryl, heteroaryl, or alkyl groups at the 6-position.

Factors Influencing the Reaction:

  • Catalyst: A palladium(0) species, often generated in situ from a palladium(II) precursor like Pd(OAc)₂ or as a stable complex such as Pd(PPh₃)₄.

  • Ligand: Phosphine ligands are crucial for stabilizing the palladium catalyst and facilitating the catalytic cycle. For sterically hindered substrates, bulky and electron-rich ligands like SPhos or XPhos may be beneficial.

  • Base: A base is required to activate the organoboron species. Common bases include carbonates (K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and hydroxides (NaOH)[5].

  • Solvent: A mixture of an organic solvent (e.g., toluene, dioxane, or THF) and an aqueous solution of the base is typically used[5].

Table 1: Predicted Reaction Conditions for Suzuki-Miyaura Coupling of this compound

ParameterConditionRationale/Reference
Aryl Halide This compoundSubstrate
Boronic Acid/Ester Arylboronic acid, Alkylboronic esterCoupling partner[5]
Catalyst Pd(PPh₃)₄ (2-5 mol%) or Pd(OAc)₂ (2-5 mol%)Common and effective catalysts for bromopyridines[7][8].
Ligand PPh₃ (if using Pd(OAc)₂) or a bulky ligand like SPhosPPh₃ is standard; bulky ligands can improve yields for hindered substrates.
Base K₃PO₄ or Cs₂CO₃ (2-3 equivalents)Effective bases for Suzuki reactions[7][8].
Solvent 1,4-Dioxane/Water (4:1) or Toluene/WaterCommon solvent systems for Suzuki couplings[7][8].
Temperature 85-110 °CTypical temperature range for these reactions[7].
Reaction Time 4-24 hoursDependent on substrate reactivity and reaction scale.
Yield Moderate to Good (Predicted)Based on similar reactions with substituted bromopyridines[7].

Detailed Experimental Protocol for Suzuki-Miyaura Coupling:

  • In a Schlenk flask under an inert atmosphere (argon or nitrogen), combine this compound (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), and the base (e.g., K₃PO₄, 2.0 eq).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq).

  • Add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio).

  • Heat the reaction mixture to 90-100°C with vigorous stirring for the required time, monitoring by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to afford the desired coupled product.

Diagram 1: Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants Pd(0)L2 Pd(0)L2 Oxidative_Addition R-Pd(II)(Br)L2 Pd(0)L2->Oxidative_Addition R-Br (Oxidative Addition) Transmetalation R-Pd(II)(R')L2 Oxidative_Addition->Transmetalation R'-B(OR)2 (Transmetalation) Reductive_Elimination R-R' Transmetalation->Reductive_Elimination (Reductive Elimination) Reductive_Elimination->Pd(0)L2 Aryl_Bromide This compound (R-Br) Aryl_Bromide->Oxidative_Addition Boronic_Acid Arylboronic Acid (R'-B(OH)2) Boronic_Acid->Transmetalation Base Base (e.g., K3PO4) Base->Transmetalation activates

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, reacting an aryl halide with an amine in the presence of a base[9][10]. This reaction is highly valuable for the synthesis of arylamines, which are prevalent in pharmaceuticals.

Factors Influencing the Reaction:

  • Catalyst and Ligand: Similar to the Suzuki coupling, a palladium catalyst is used. The choice of ligand is critical, with bulky, electron-rich phosphine ligands such as BINAP or dppf often providing excellent results for the amination of bromopyridines[11][12].

  • Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is the most commonly used base for this transformation[11][12].

  • Solvent: Anhydrous, aprotic solvents like toluene or dioxane are typically used.

Table 2: Predicted Reaction Conditions for Buchwald-Hartwig Amination of this compound

ParameterConditionRationale/Reference
Aryl Halide This compoundSubstrate
Amine Primary or secondary amineCoupling partner
Catalyst Pd₂(dba)₃ (1-3 mol%) or Pd(OAc)₂ (1-3 mol%)Effective palladium sources for C-N coupling[11][12].
Ligand BINAP or dppf (2-6 mol%)Bidentate phosphine ligands are effective for amination of bromopyridines[11].
Base NaOtBu (1.2-1.5 equivalents)Strong, non-nucleophilic base essential for catalyst turnover[11][12].
Solvent Toluene or 1,4-Dioxane (anhydrous)Common aprotic solvents for this reaction.
Temperature 80-110 °CTypical temperature range for Buchwald-Hartwig amination[11].
Reaction Time 4-24 hoursDependent on the specific amine and reaction conditions.
Yield Moderate to Good (Predicted)Based on amination of other substituted bromopyridines[11][12].

Detailed Experimental Protocol for Buchwald-Hartwig Amination:

  • To a dry Schlenk tube under an inert atmosphere, add the palladium precursor (e.g., Pd₂(dba)₃, 0.015 eq) and the ligand (e.g., BINAP, 0.03 eq).

  • Add this compound (1.0 eq), the amine (1.2 eq), and the base (NaOtBu, 1.4 eq).

  • Add anhydrous toluene via syringe.

  • Seal the tube and heat the reaction mixture to 100°C with stirring for the necessary time, monitoring by TLC or LC-MS.

  • After cooling to room temperature, quench the reaction with water and extract with an organic solvent (e.g., ethyl acetate or diethyl ether).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography to yield the desired N-aryl amine.

Diagram 2: Buchwald-Hartwig Amination Catalytic Cycle

Buchwald_Hartwig_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants Pd(0)L2 Pd(0)L2 Oxidative_Addition R-Pd(II)(Br)L2 Pd(0)L2->Oxidative_Addition R-Br (Oxidative Addition) Amine_Coordination [R-Pd(II)(Br)(NHR'R'')]L2 Oxidative_Addition->Amine_Coordination R'R''NH (Amine Coordination) Deprotonation R-Pd(II)(NR'R'')L2 Amine_Coordination->Deprotonation Base (Deprotonation) Reductive_Elimination R-NR'R'' Deprotonation->Reductive_Elimination (Reductive Elimination) Reductive_Elimination->Pd(0)L2 Aryl_Bromide This compound (R-Br) Aryl_Bromide->Oxidative_Addition Amine Primary or Secondary Amine (R'R''NH) Amine->Amine_Coordination Base Base (e.g., NaOtBu) Base->Deprotonation

Caption: Catalytic cycle for the Buchwald-Hartwig amination.

Factors Influencing Reactivity

The reactivity of the bromine atom in this compound is influenced by a combination of electronic and steric factors.

Diagram 3: Factors Influencing Reactivity

Factors_Influencing_Reactivity cluster_main Factors Influencing Reactivity of this compound cluster_electronic Electronic Effects cluster_steric Steric Effects Reactivity Reactivity Inductive_Effect Inductive Effect (+I) of Methyl Groups Inductive_Effect->Reactivity increases electron density at C-Br bond Ring_Deactivation Electron-rich Pyridine Ring Ring_Deactivation->Reactivity influences oxidative addition Ortho_Methyl Steric Hindrance from 2-Methyl Group Ortho_Methyl->Reactivity hinders approach of catalyst

Caption: Electronic and steric factors affecting reactivity.

Conclusion

This compound is a valuable synthetic intermediate with a bromine atom that is amenable to palladium-catalyzed cross-coupling reactions. While steric hindrance from the ortho-methyl group may necessitate the use of specialized bulky ligands and potentially higher reaction temperatures, both Suzuki-Miyaura and Buchwald-Hartwig reactions are expected to proceed in moderate to good yields under appropriate conditions. The experimental protocols and data presented in this guide, derived from analogous systems, provide a solid foundation for researchers to successfully employ this compound in their synthetic endeavors. Careful optimization of reaction parameters will be key to achieving high efficiency and yields in the synthesis of novel compounds for pharmaceutical and materials science applications.

References

A Comprehensive Technical Review of 2,3,5-trimethyl-6-bromopyridine and its Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridine and its derivatives are fundamental scaffolds in medicinal chemistry and materials science, renowned for their diverse biological activities and versatile chemical reactivity. Among these, halogenated pyridines serve as crucial intermediates for the synthesis of more complex molecules through various cross-coupling reactions. This technical guide provides an in-depth literature review of 2,3,5-trimethyl-6-bromopyridine, a substituted bromopyridine with potential applications in drug discovery and organic synthesis. This document outlines the synthesis of its core precursor, 2,3,5-trimethylpyridine (also known as 2,3,5-collidine), discusses potential pathways to this compound, explores its derivatization, and reviews the biological activities of related compounds.

Synthesis of the Core Moiety: 2,3,5-Trimethylpyridine

The synthesis of the precursor, 2,3,5-trimethylpyridine, is well-documented, with several established methods. Two prominent approaches are detailed below.

Method 1: Synthesis from 3,5-Lutidine and Methanol

A high-yield synthesis of 2,3,5-trimethylpyridine can be achieved through the reaction of 3,5-lutidine with methanol in the presence of a Raney cobalt catalyst.[1]

Experimental Protocol:

  • Charge a 1-liter autoclave with 321 g of 3,5-lutidine and 64 g of Raney cobalt.

  • Replace the air in the vessel with hydrogen gas.

  • Increase the internal temperature to 240°C.

  • Continuously introduce 570 g of methanol into the autoclave under pressure over a period of 7 hours, maintaining the internal pressure between 45 to 60 kg/cm ².

  • After the reaction, cool the autoclave to room temperature and remove the contents.

  • Filter the catalyst and add 30 g of sodium hydroxide to the filtrate.

  • Separate the oily substance using a separating funnel.

  • Distill the resulting 400 g of oily substance using a Dixon packed tower.

This process yields 314.4 g of 2,3,5-collidine with a purity of 99.3%, corresponding to an 86% yield.[1]

Method 2: Synthesis from 3-Amino-2-methylpropenal and Methylethylketone

An alternative synthesis involves the cyclic condensation of 3-amino-2-methylpropenal and methylethylketone.[2]

Experimental Protocol:

  • A reaction mixture of 3-amino-2-methylpropenal (2.3 g, 0.025 mol) and methylethylketone is prepared.

  • The optimal reaction conditions are a temperature of 150°C for 24 hours.

  • A catalyst system of acetic acid and p-toluenesulfonic acid (CH3COOH/pTsOH) is used.[2]

This method represents the first successful synthesis of 2,3,5-trimethylpyridine in an acidic medium.[2]

Synthesis of this compound

A potential synthetic pathway is illustrated in the diagram below.

G cluster_synthesis Synthesis of this compound Precursor 2,3,5-Trimethylpyridine (2,3,5-Collidine) Target This compound Precursor->Target Electrophilic Bromination BrominatingAgent Brominating Agent (e.g., NBS, DBDMH) BrominatingAgent->Target

Figure 1. Proposed synthetic pathway for this compound.

Physicochemical Properties and Spectroscopic Data

Quantitative data for this compound is summarized in the table below. Spectroscopic data, while not found specifically for this compound in the reviewed literature, can be inferred from analogous structures like 2-bromo-6-methylpyridine.[9]

PropertyValueReference
CAS Number 34595-91-0[][4][5][6][7]
Molecular Formula C₈H₁₀BrN[4]
Molecular Weight 200.08 g/mol [4]
Purity 95% - 97% (as commercially available)[][5]

Derivatives of this compound

The bromine atom at the 6-position of this compound makes it an excellent substrate for various cross-coupling reactions, enabling the synthesis of a wide range of derivatives. The Suzuki-Miyaura coupling is a particularly powerful method for forming carbon-carbon bonds.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction involves the palladium-catalyzed cross-coupling of an organohalide with an organoboron compound.[10] In the case of this compound, the bromine atom can be substituted with various aryl or heteroaryl groups.

General Experimental Protocol for Suzuki-Miyaura Coupling:

  • An oven-dried resealable Schlenk tube is charged with a palladium catalyst (e.g., Pd₂(dba)₃), a suitable ligand, the 2-pyridylboronate, and a base (e.g., anhydrous KF).

  • The tube is evacuated and backfilled with an inert gas (e.g., argon).

  • The solvent (e.g., 1,4-dioxane) and the aryl halide (this compound) are added via syringe.

  • The reaction mixture is heated (e.g., to 110°C) until the starting material is consumed, as monitored by techniques like gas chromatography.[10]

The workflow for a typical Suzuki-Miyaura coupling is depicted below.

G cluster_workflow Suzuki-Miyaura Coupling Workflow Start Start Setup Prepare Reaction Vessel (Schlenk tube, inert atmosphere) Start->Setup Reagents Add Reagents: - this compound - Boronic acid/ester - Palladium catalyst - Ligand - Base Setup->Reagents Solvent Add Solvent (e.g., Dioxane) Reagents->Solvent Heat Heat Reaction Mixture (e.g., 110°C) Solvent->Heat Monitor Monitor Reaction Progress (e.g., GC, TLC) Heat->Monitor Workup Aqueous Workup and Extraction Monitor->Workup Reaction Complete Purify Purification (e.g., Column Chromatography) Workup->Purify End Characterize Product Purify->End

Figure 2. General workflow for the Suzuki-Miyaura coupling of this compound.

Biological Activities of Related Pyridine Derivatives

While specific biological activity data for this compound and its direct derivatives are not extensively reported, the broader class of pyridine derivatives exhibits a wide range of pharmacological properties.[][12] This suggests that derivatives of this compound could be promising candidates for drug development.

Antimicrobial and Antifungal Activity

Thienopyridine compounds, which can be synthesized from pyridine precursors, have shown good antibacterial activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa).[] Novel pyridine derivatives have also demonstrated good to strong antimicrobial activity.[13]

Anticancer Activity

Derivatives of pyridine are being investigated for their potential as anticancer agents. For instance, certain novel thienopyridine derivatives have shown cytotoxic potency against human cancer cell lines, including hepatocellular carcinoma (HepG-2) and breast cancer cells (MCF-7).[13]

Other Biological Activities

Pyridine derivatives have been reported to possess a wide array of biological activities, including:

  • Antiviral[14]

  • Antioxidant[14]

  • Antidiabetic[14]

  • Antimalarial[]

  • Anti-inflammatory[]

  • Antidepressant and antianxiety activities[15]

The diverse biological activities of pyridine derivatives are summarized in the following diagram.

G cluster_activities Biological Activities PyridineDerivatives Pyridine Derivatives A versatile scaffold for drug discovery Antimicrobial Antimicrobial/ Antifungal PyridineDerivatives->Antimicrobial Anticancer Anticancer PyridineDerivatives->Anticancer Antiviral Antiviral PyridineDerivatives->Antiviral Antioxidant Antioxidant PyridineDerivatives->Antioxidant Antidiabetic Antidiabetic PyridineDerivatives->Antidiabetic AntiInflammatory Anti-inflammatory PyridineDerivatives->AntiInflammatory CNS CNS Activity (Antidepressant, Antianxiety) PyridineDerivatives->CNS

Figure 3. Diverse biological activities of pyridine derivatives.

Conclusion

This compound is a valuable, albeit not extensively studied, building block in organic synthesis. Its precursor, 2,3,5-trimethylpyridine, is readily accessible through established synthetic routes. The presence of a bromine atom at a sterically hindered position suggests that derivatization, particularly through modern cross-coupling techniques like the Suzuki-Miyaura reaction, could lead to a diverse library of novel compounds. The broad spectrum of biological activities observed in related pyridine derivatives underscores the potential of this compound and its analogues as promising candidates for further investigation in drug discovery and development. Further research is warranted to fully elucidate the reactivity of this compound and explore the pharmacological properties of its derivatives.

References

Biological Activity of 2,3,5-trimethyl-6-bromopyridine: A Review of Available Data

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive review of scientific literature and patent databases, no studies detailing the biological activity screening of 2,3,5-trimethyl-6-bromopyridine have been identified. Therefore, a detailed technical guide on its biological effects, including quantitative data, experimental protocols, and signaling pathway visualizations, cannot be provided at this time.

While the compound this compound is documented as a chemical entity, there is a conspicuous absence of research into its pharmacological or biological properties in the public domain. This indicates that the compound has likely not been a subject of significant biological investigation, or the results of any such studies have not been published.

General Context of Substituted Pyridines

The broader class of substituted pyridines, to which this compound belongs, is of significant interest in medicinal chemistry. Various derivatives have been synthesized and evaluated for a wide range of biological activities. These activities are highly dependent on the nature and position of the substituents on the pyridine ring. For instance, different isomers of a compound can exhibit vastly different biological effects.

Research on other substituted bromopyridines and trimethylpyridine derivatives has revealed activities including:

  • Antimicrobial and Antifungal Activity: Certain pyridine derivatives have shown efficacy against various bacterial and fungal strains.

  • Anticancer and Cytotoxic Activity: The pyridine scaffold is a common feature in many anticancer agents, with derivatives showing activity against various cancer cell lines.

  • Enzyme Inhibition: Substituted pyridines have been investigated as inhibitors of various enzymes, playing roles in different disease pathways.

It is plausible that this compound could exhibit some biological activity based on its structural similarity to other bioactive pyridine compounds. The presence of a bromine atom and three methyl groups would influence its physicochemical properties, such as lipophilicity, electronic distribution, and steric hindrance, which are all critical determinants of pharmacological activity. However, without experimental data, any prediction of its specific biological effects would be purely speculative.

Future Research Directions

The lack of data on the biological activity of this compound highlights a potential area for future research. A logical first step would be to conduct a broad-based biological screening of the compound.

A hypothetical initial screening workflow could be visualized as follows:

Caption: A potential experimental workflow for the initial biological screening of this compound.

This workflow would involve synthesizing and purifying the compound, followed by a battery of in vitro assays to assess its general cytotoxicity, antimicrobial properties, and potential for enzyme inhibition. Any identified "hits" would then be subjected to more detailed dose-response studies and experiments to elucidate the mechanism of action.

Until such studies are conducted and their results published, the biological activity profile of this compound will remain unknown. Researchers in drug discovery and medicinal chemistry are encouraged to consider this compound as a novel scaffold for investigation.

Methodological & Application

Application Notes and Protocols for the Buchwald-Hartwig Amination of 2,3,5-trimethyl-6-bromopyridine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds. This reaction has become a cornerstone in modern organic synthesis, particularly in the pharmaceutical industry, due to its broad substrate scope and functional group tolerance.[1][2][3] This document provides detailed application notes and a generalized protocol for the Buchwald-Hartwig amination of 2,3,5-trimethyl-6-bromopyridine, a sterically hindered substrate, with various amines. The protocols are based on established procedures for similar substituted bromopyridines.[4][5]

Reaction Principle

The Buchwald-Hartwig amination follows a catalytic cycle that typically involves the oxidative addition of the aryl halide to a palladium(0) complex, followed by coordination of the amine, deprotonation by a base, and finally, reductive elimination to yield the desired arylamine and regenerate the palladium(0) catalyst.[1][2][6][7] The choice of ligand is crucial for the success of the reaction, especially with sterically hindered substrates, where bulky and electron-rich phosphine ligands are often employed to facilitate the catalytic cycle.[1][2][6][8]

Experimental Workflow

The general workflow for a Buchwald-Hartwig amination reaction is depicted below. It involves the careful assembly of reagents under an inert atmosphere, followed by heating, and subsequent workup and purification of the product.

Buchwald_Hartwig_Workflow prep Preparation of Reagents (Substrate, Amine, Catalyst, Ligand, Base) assembly Reaction Assembly (Under Inert Atmosphere) prep->assembly reaction Reaction (Heating and Stirring) assembly->reaction quench Reaction Quenching reaction->quench extraction Workup (Extraction and Washing) quench->extraction purification Purification (e.g., Column Chromatography, Recrystallization) extraction->purification analysis Product Analysis (NMR, MS, etc.) purification->analysis

Caption: General experimental workflow for the Buchwald-Hartwig amination.

Data Presentation: Reaction Conditions for Substituted Bromopyridines

The following table summarizes typical reaction conditions for the Buchwald-Hartwig amination of various bromopyridines, which can serve as a starting point for optimizing the reaction of this compound.

Aryl BromideAminePd-Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)Reference
2-Bromo-6-methylpyridine2,4,6-Trimethylaniline[Pd₂(dba)₃] (1.9)dppp (4.2)NaOtBu (1.5)Toluene100overnight72[4]
2-Bromo-6-methylpyridine(+/-)-trans-1,2-Diaminocyclohexane[Pd₂(dba)₃] (1.0)(±)-BINAP (2.0)NaOtBu (1.4)Toluene80460[5]
2-BromopyridineMesitylaminePd(OAc)₂XantphosCs₂CO₃Toluenereflux--[9]
2-BromopyridinesVolatile AminesPd(OAc)₂dpppNaOtBuToluene80-55-98[10]
Aryl BromideN-MethylpiperazinePd(OAc)₂ (0.47)(R)-BINAP (0.2)NaOtBu (1.4)Toluene100--[11]

Experimental Protocols

Note: These are generalized protocols and may require optimization for the specific amine being coupled with this compound. All manipulations should be carried out under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques or in a glovebox.[5]

Protocol 1: General Procedure using a Biarylphosphine Ligand

This protocol is adapted from procedures using bulky biarylphosphine ligands which are often effective for sterically hindered substrates.

Materials:

  • This compound

  • Amine (1.2 - 1.5 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (1-2 mol%)

  • Xantphos or a similar bulky biarylphosphine ligand (2-4 mol%)

  • Sodium tert-butoxide (NaOtBu) or Cesium Carbonate (Cs₂CO₃) (1.5 - 2.0 equivalents)

  • Anhydrous toluene

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), the amine (1.2 equiv.), the palladium catalyst, the phosphine ligand, and the base.

  • Add anhydrous toluene via syringe.

  • Degas the reaction mixture by bubbling argon through the solution for 10-15 minutes or by three freeze-pump-thaw cycles.

  • Heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS. The reaction may take between 4 to 24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel or by recrystallization.

Protocol 2: Procedure using a Ferrocenylphosphine Ligand

This protocol is an alternative that can be effective for challenging couplings.

Materials:

  • This compound

  • Amine (1.2 - 1.5 equivalents)

  • Tris(dibenzylideneacetone)dipalladium(0) ([Pd₂(dba)₃]) (1-2 mol%)

  • 1,1'-Bis(diphenylphosphino)ferrocene (dppf) or similar ligand (2-4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.5 - 2.0 equivalents)

  • Anhydrous dioxane or toluene

Procedure:

  • In a glovebox or under a stream of argon, charge a Schlenk tube with [Pd₂(dba)₃], the phosphine ligand, and the base.

  • In a separate flask, dissolve this compound and the amine in the anhydrous solvent.

  • Transfer the solution of the substrate and amine to the Schlenk tube containing the catalyst system via cannula.

  • Heat the reaction mixture to 100 °C with stirring.

  • Monitor the reaction as described in Protocol 1.

  • Follow the same workup and purification procedure as outlined in Protocol 1.

Safety Precautions

  • Palladium catalysts and phosphine ligands are air and moisture sensitive and should be handled under an inert atmosphere.

  • Sodium tert-butoxide is a strong base and is corrosive and moisture-sensitive. Handle with appropriate personal protective equipment.

  • Organic solvents are flammable and should be used in a well-ventilated fume hood.

  • Always consult the Safety Data Sheet (SDS) for all chemicals before use.

References

Application Notes and Protocols: Formation of 2,3,5-trimethyl-6-pyridylmagnesium bromide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The formation of Grignard reagents from pyridyl halides is a cornerstone in the synthesis of functionalized pyridine derivatives, which are prevalent scaffolds in pharmaceuticals and agrochemicals. However, the preparation of Grignard reagents from sterically hindered pyridyl bromides, such as 2,3,5-trimethyl-6-bromopyridine, presents unique challenges. Direct reaction with magnesium metal often proves to be sluggish and low-yielding due to the steric hindrance around the bromine atom, which impedes the insertion of magnesium.

A more efficient and widely adopted strategy for the synthesis of such hindered Grignard reagents is the bromine-magnesium exchange reaction. This method involves the use of a more reactive organomagnesium reagent, typically isopropylmagnesium chloride (iPrMgCl) or its lithium chloride adduct (iPrMgCl·LiCl), to facilitate a rapid and clean exchange with the aryl bromide. This approach offers several advantages, including milder reaction conditions, higher functional group tolerance, and significantly improved yields for sterically demanding substrates.

These application notes provide a detailed protocol for the formation of 2,3,5-trimethyl-6-pyridylmagnesium bromide via a bromine-magnesium exchange reaction, along with representative data on the trapping of related pyridyl Grignard reagents with various electrophiles.

Data Presentation

The yield of Grignard reagent formation is often determined by trapping the organometallic intermediate with a known electrophile and isolating the corresponding product. The following table summarizes typical yields for the trapping of various pyridylmagnesium chlorides, formed via bromine-magnesium exchange, with different electrophiles. These data provide an expected range for the yield of the Grignard reagent formation from this compound.

Pyridylmagnesium ChlorideElectrophileProductYield (%)Reference
2-Pyridylmagnesium ChlorideI₂2-Iodopyridine95[1]
2-Pyridylmagnesium ChloridePhCHOPhenyl(pyridin-2-yl)methanol85[1]
3-Pyridylmagnesium ChlorideDMFPyridine-3-carbaldehyde82[1]
3-Pyridylmagnesium ChlorideI₂3-Iodopyridine90[1]
4-Pyridylmagnesium ChloridePhCHOPhenyl(pyridin-4-yl)methanol75[1]
6-Bromo-2-pyridylmagnesium ChlorideD₂O2-Bromo-6-deuteriopyridine>95 (D incorp.)[1]
6-Bromo-2-pyridylmagnesium ChlorideI₂2-Bromo-6-iodopyridine88[1]

Experimental Protocols

Protocol 1: Formation of 2,3,5-trimethyl-6-pyridylmagnesium bromide via Bromine-Magnesium Exchange

This protocol is adapted from general procedures for the bromine-magnesium exchange on sterically hindered bromopyridines.[1][2]

Materials:

  • This compound

  • Isopropylmagnesium chloride lithium chloride complex (iPrMgCl·LiCl, typically 1.3 M in THF)

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous diethyl ether (Et₂O)

  • Electrophile (e.g., benzaldehyde, iodine, N,N-dimethylformamide)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Argon or Nitrogen gas for inert atmosphere

  • Schlenk line or glovebox

  • Oven-dried glassware

Procedure:

  • Preparation of Glassware and Reagents: All glassware must be rigorously dried in an oven at >120 °C overnight and allowed to cool under a stream of inert gas (argon or nitrogen). Anhydrous solvents should be used.

  • Reaction Setup: Assemble the reaction flask, equipped with a magnetic stir bar, under a positive pressure of inert gas.

  • Addition of Starting Material: To the reaction flask, add this compound (1.0 eq). Dissolve the starting material in anhydrous THF (e.g., 5 mL per 1 mmol of the bromide).

  • Cooling: Cool the reaction mixture to the desired temperature, typically between -10 °C and 0 °C, using an appropriate cooling bath (e.g., ice-salt bath).

  • Bromine-Magnesium Exchange: Slowly add iPrMgCl·LiCl (1.05-1.1 eq) dropwise to the stirred solution of the bromopyridine over a period of 15-30 minutes. The internal temperature should be carefully monitored and maintained within the desired range.

  • Reaction Monitoring: Stir the reaction mixture at the same temperature for 1-2 hours. The formation of the Grignard reagent can be monitored by quenching a small aliquot with an electrophile (e.g., iodine) and analyzing by TLC or GC-MS.

  • Reaction with Electrophile: Once the formation of the Grignard reagent is complete, cool the reaction mixture to a suitable temperature for the addition of the electrophile (this can range from -78 °C to room temperature depending on the electrophile). Add the electrophile (1.2-1.5 eq), either neat or as a solution in anhydrous THF, dropwise to the Grignard reagent solution.

  • Warming and Quenching: After the addition of the electrophile, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-12 hours, depending on the reactivity of the electrophile.

  • Work-up: Cool the reaction mixture in an ice bath and carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

  • Extraction: Transfer the mixture to a separatory funnel and add Et₂O or another suitable organic solvent. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent in vacuo using a rotary evaporator.

  • Purification: The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).

Mandatory Visualization

Experimental Workflow for Grignard Reagent Formation and Trapping

experimental_workflow cluster_preparation Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Oven-dried Glassware & Anhydrous Reagents setup Assemble under Inert Atmosphere start->setup add_substrate Add this compound in THF setup->add_substrate cool_1 Cool to 0 °C add_substrate->cool_1 add_grignard_reagent Add iPrMgCl·LiCl cool_1->add_grignard_reagent stir_1 Stir for 1-2 h at 0 °C add_grignard_reagent->stir_1 add_electrophile Add Electrophile stir_1->add_electrophile stir_2 Stir and warm to RT add_electrophile->stir_2 quench Quench with sat. aq. NH₄Cl stir_2->quench extract Extract with Et₂O quench->extract wash Wash with NaHCO₃ & Brine extract->wash dry Dry over MgSO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Chromatography concentrate->purify end Characterized Product purify->end

Caption: Workflow for the formation of 2,3,5-trimethyl-6-pyridylmagnesium bromide and its subsequent reaction with an electrophile.

Signaling Pathway of Bromine-Magnesium Exchange

Br_Mg_Exchange A This compound C [Transition State] A->C B iPrMgCl·LiCl B->C D 2,3,5-trimethyl-6-pyridylmagnesium chloride C->D Exchange E iPrBr + LiCl C->E Byproducts G Trapped Product D->G F Electrophile (E⁺) F->G

Caption: Simplified reaction pathway for the bromine-magnesium exchange and subsequent electrophilic trapping.

References

Application Notes and Protocols: 2,3,5-trimethyl-6-bromopyridine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted pyridines are a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents. Their ability to engage in various biological interactions makes them privileged scaffolds in drug design. The brominated pyridine, 2,3,5-trimethyl-6-bromopyridine, represents a versatile building block for the synthesis of novel bioactive molecules. The presence of a bromine atom at the 6-position allows for facile carbon-carbon bond formation through cross-coupling reactions, while the methyl groups can influence the compound's solubility, metabolic stability, and binding affinity to biological targets. This document provides an overview of the potential applications of this compound in medicinal chemistry, with a focus on its use in the synthesis of kinase inhibitors via the Suzuki-Miyaura coupling reaction.

Application: Synthesis of 6-Aryl-2,3,5-trimethylpyridine Derivatives as Potential Kinase Inhibitors

Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in various diseases, including cancer.[1] The development of small molecule kinase inhibitors is therefore a major focus of drug discovery.[1] The 6-aryl-2,3,5-trimethylpyridine scaffold, accessible from this compound, is a promising pharmacophore for the design of novel kinase inhibitors. The pyridine nitrogen can act as a hydrogen bond acceptor, while the aryl group can be tailored to occupy specific hydrophobic pockets within the kinase active site.

General Synthetic Workflow

A general workflow for the synthesis and evaluation of 6-aryl-2,3,5-trimethylpyridine derivatives as potential kinase inhibitors is depicted below. The process begins with the Suzuki-Miyaura coupling of this compound with a selected arylboronic acid. The resulting product is then purified and characterized, followed by in vitro biological evaluation to determine its kinase inhibitory activity and cellular effects.

G cluster_synthesis Synthesis cluster_evaluation Biological Evaluation start This compound reaction Suzuki-Miyaura Coupling start->reaction reagent Arylboronic Acid reagent->reaction product 6-Aryl-2,3,5-trimethylpyridine reaction->product purification Purification & Characterization product->purification kinase_assay In vitro Kinase Assay purification->kinase_assay cell_assay Cell-based Proliferation Assay kinase_assay->cell_assay sar Structure-Activity Relationship (SAR) Analysis cell_assay->sar

Fig. 1: General workflow for the synthesis and evaluation of 6-aryl-2,3,5-trimethylpyridine derivatives.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling

This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (e.g., 4-methoxyphenylboronic acid)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

  • Nitrogen or Argon gas

  • Standard glassware for organic synthesis

Procedure:

  • To an oven-dried round-bottom flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Add palladium(II) acetate (0.02 mmol) and triphenylphosphine (0.04 mmol).

  • Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.

  • Add 1,4-dioxane (8 mL) and water (2 mL) via syringe.

  • Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 6-aryl-2,3,5-trimethylpyridine.

Data Presentation

The following table presents hypothetical data for a series of synthesized 6-aryl-2,3,5-trimethylpyridine derivatives, illustrating the structure-activity relationship (SAR) for their inhibitory activity against a target kinase.

Compound IDAryl Group (Ar)Yield (%)Purity (%)IC₅₀ (nM) vs. Target Kinase
1a Phenyl78>98150
1b 4-Methoxyphenyl82>9975
1c 4-Chlorophenyl75>9890
1d 3-Aminophenyl68>9750
1e 4-(Trifluoromethyl)phenyl72>98200

Signaling Pathway

Many kinase inhibitors target receptor tyrosine kinases (RTKs), which are involved in cell proliferation and survival. The diagram below illustrates a simplified signaling pathway that is often targeted by such inhibitors. The binding of a growth factor to its RTK leads to receptor dimerization and autophosphorylation, initiating a downstream signaling cascade that ultimately promotes cell growth. A kinase inhibitor can block this pathway by binding to the ATP-binding site of the RTK, thereby preventing its activation.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binding RTK_dimer RTK Dimer (Active) RTK->RTK_dimer Dimerization & Autophosphorylation Downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK) RTK_dimer->Downstream Activation Proliferation Cell Proliferation & Survival Downstream->Proliferation Inhibitor Kinase Inhibitor (e.g., 6-Aryl-2,3,5-trimethylpyridine) Inhibitor->RTK_dimer Inhibition

Fig. 2: Simplified signaling pathway of a Receptor Tyrosine Kinase (RTK) and its inhibition.

Conclusion

This compound is a valuable starting material for the synthesis of novel heterocyclic compounds with potential applications in medicinal chemistry. Its utility in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, allows for the efficient construction of diverse molecular scaffolds. The resulting 6-aryl-2,3,5-trimethylpyridine derivatives are of particular interest as potential kinase inhibitors, and further exploration of this chemical space may lead to the discovery of new therapeutic agents. The protocols and data presented herein provide a framework for the synthesis and evaluation of such compounds.

References

Application Notes and Protocols for the Synthesis of 2,3,5-trimethyl-6-bromopyridine and Its Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 2,3,5-trimethyl-6-bromopyridine is a substituted pyridine derivative that serves as a valuable building block in medicinal chemistry and materials science. The presence of the bromine atom at the 6-position allows for a variety of subsequent cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce further complexity, making it a key intermediate in the synthesis of pharmaceutical agents and other functional molecules. This document provides a detailed, three-step protocol for the synthesis of this compound, starting from commercially available precursors.

Overall Synthesis Workflow

The synthesis of this compound is accomplished via a three-step sequence:

  • Methylation: Synthesis of 2,3,5-trimethylpyridine (also known as 2,3,5-collidine) from 3,5-dimethylpyridine (3,5-lutidine).

  • Amination: Regioselective amination of 2,3,5-trimethylpyridine at the 6-position via the Chichibabin reaction to yield 6-amino-2,3,5-trimethylpyridine.

  • Bromination: Conversion of the 6-amino group to a bromo group via a Sandmeyer-type reaction to afford the final product, this compound.

Synthesis_Workflow cluster_step1 Step 1: Methylation cluster_step2 Step 2: Amination (Chichibabin Reaction) cluster_step3 Step 3: Bromination (Sandmeyer-type Reaction) A 3,5-Dimethylpyridine B 2,3,5-Trimethylpyridine A->B 1. Methyl Lithium 2. Toluene, 100°C C 6-Amino-2,3,5-trimethylpyridine B->C Sodium Amide (NaNH₂) Toluene, Reflux D This compound C->D 1. HBr, NaNO₂, 0°C 2. CuBr (cat.)

Figure 1: Overall synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 2,3,5-Trimethylpyridine

This protocol is adapted from a patented procedure utilizing methyl lithium for the methylation of 3,5-lutidine.[1]

Materials:

  • 3,5-Lutidine (3,5-dimethylpyridine)

  • Methyl lithium (5% solution in ether)

  • Ether (anhydrous)

  • Toluene (anhydrous)

  • Hydrochloric acid (semi-concentrated)

  • Sodium hydroxide (3N solution)

  • Sodium sulfate (anhydrous)

  • Ice

Equipment:

  • Three-necked round-bottom flask

  • Dropping funnel

  • Distillation apparatus

  • Magnetic stirrer

  • Argon or Nitrogen source for inert atmosphere

  • Separatory funnel

Procedure:

  • Under an argon atmosphere, add 500 ml of a 5% methyl lithium solution in ether to a three-necked flask.

  • Add 1200 ml of anhydrous ether dropwise at room temperature.

  • Subsequently, add 35.6 g of 3,5-lutidine, followed by 400 ml of anhydrous toluene.

  • Distill off the ether completely.

  • Stir the remaining toluene solution at 100°C for 4 hours.

  • Cool the reaction mixture in an ice/methanol bath and cautiously add ice portion-wise until the exothermic reaction ceases.

  • Separate the toluene phase from the precipitated solids.

  • Extract the toluene phase with 66 ml of semi-concentrated hydrochloric acid.

  • Separate the aqueous phase and, while cooling, adjust the pH to approximately 10 with 3N sodium hydroxide solution.

  • Extract the aqueous phase twice with 300 ml of ether each time.

  • Combine the ether extracts, dry over anhydrous sodium sulfate, and filter.

  • Evaporate the ether under reduced pressure.

  • Purify the residue by vacuum distillation (72°-74°C at 20 mmHg) to obtain 2,3,5-trimethylpyridine.[1]

ParameterValueReference
Starting Material3,5-Lutidine (35.6 g)[1]
Key ReagentMethyl Lithium (5% in ether)[1]
SolventToluene, Ether[1]
Reaction Temperature100°C[1]
Reaction Time4 hours[1]
Purity (GC)99.15%[1]

Table 1: Summary of reaction parameters for the synthesis of 2,3,5-trimethylpyridine.

Step 2: Synthesis of 6-Amino-2,3,5-trimethylpyridine

This procedure employs the Chichibabin reaction, where 2,3,5-trimethylpyridine is aminated using sodium amide. The methyl groups at positions 2 and 5 sterically and electronically direct the amination to the 6-position.

Materials:

  • 2,3,5-Trimethylpyridine

  • Sodium amide (NaNH₂)

  • Toluene or Xylene (anhydrous)

  • Ammonium chloride solution (saturated)

  • Dichloromethane or Ether

  • Magnesium sulfate (anhydrous)

Equipment:

  • Three-necked round-bottom flask equipped with a reflux condenser and mechanical stirrer

  • Heating mantle

  • Inert atmosphere setup (Argon or Nitrogen)

Procedure:

  • Set up a flask with a reflux condenser under an inert atmosphere.

  • To the flask, add anhydrous toluene and sodium amide (1.2 to 1.5 molar equivalents relative to the pyridine).

  • Heat the suspension to reflux with vigorous stirring.

  • Slowly add 2,3,5-trimethylpyridine (1 molar equivalent) dropwise to the refluxing mixture.

  • Continue to heat the reaction at reflux for 4-6 hours. The reaction progress can be monitored by the evolution of hydrogen gas and a color change.

  • After the reaction is complete, cool the mixture to room temperature.

  • Cautiously quench the reaction by the slow addition of saturated ammonium chloride solution.

  • Extract the product into dichloromethane or ether (3x).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography (silica gel, using a hexane/ethyl acetate gradient) or recrystallization to yield pure 6-amino-2,3,5-trimethylpyridine.

ParameterValueReference
Starting Material2,3,5-TrimethylpyridineGeneral Protocol
Key ReagentSodium Amide (NaNH₂)[2]
SolventToluene or Xylene[2]
Reaction TemperatureReflux (approx. 110-140°C)General Protocol
Reaction Time4-6 hoursGeneral Protocol

Table 2: Summary of reaction parameters for the Chichibabin amination.

Step 3: Synthesis of this compound

This protocol uses a Sandmeyer-type reaction to convert the amino group of 6-amino-2,3,5-trimethylpyridine into a bromo group. A similar procedure is outlined in a patent for the synthesis of 5-bromo-2-methylpyridine.[3]

Materials:

  • 6-Amino-2,3,5-trimethylpyridine

  • Hydrobromic acid (48% aqueous solution)

  • Sodium nitrite (NaNO₂)

  • Copper(I) bromide (CuBr) (catalytic amount)

  • Sodium hydroxide solution

  • Ethyl acetate or Dichloromethane

  • Anhydrous sodium sulfate

Equipment:

  • Round-bottom flask

  • Ice bath

  • Magnetic stirrer

  • Dropping funnel

Procedure:

  • In a flask, dissolve 6-amino-2,3,5-trimethylpyridine (1 molar equivalent) in 48% hydrobromic acid.

  • Cool the solution to between 0°C and -5°C in an ice-salt bath.

  • Slowly add a solution of sodium nitrite (1.1 molar equivalents) in a minimal amount of water dropwise, ensuring the temperature does not rise above 0°C. Stir for 30-60 minutes at this temperature to form the diazonium salt.

  • In a separate flask, prepare a solution or suspension of a catalytic amount of copper(I) bromide in HBr.

  • Slowly add the cold diazonium salt solution to the copper(I) bromide solution. Vigorous evolution of nitrogen gas should be observed.

  • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Neutralize the reaction mixture by the slow addition of a sodium hydroxide solution until it is basic.

  • Extract the product with ethyl acetate or dichloromethane (3x).

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the crude this compound by vacuum distillation or column chromatography.

ParameterValueReference
Starting Material6-Amino-2,3,5-trimethylpyridineGeneral Protocol
Key ReagentsNaNO₂, HBr, CuBr[3][4]
Reaction Temperature0°C to -5°C (diazotization)[3]
CatalystCopper(I) Bromide[4]

Table 3: Summary of reaction parameters for the Sandmeyer-type bromination.

Synthesis of Derivatives

The this compound scaffold is amenable to a wide range of derivatizations, primarily through metal-catalyzed cross-coupling reactions at the C-Br bond.

Derivatives_Workflow cluster_coupling Cross-Coupling Reactions cluster_products Derivative Classes Start This compound Suzuki Aryl/Alkyl Boronic Acid (Suzuki Coupling) Start->Suzuki Pd Catalyst, Base Sonogashira Terminal Alkyne (Sonogashira Coupling) Start->Sonogashira Pd/Cu Catalysts, Base Buchwald Amine/Amide (Buchwald-Hartwig Amination) Start->Buchwald Pd Catalyst, Base Aryl 6-Aryl-2,3,5-trimethylpyridines Suzuki->Aryl Alkynyl 6-Alkynyl-2,3,5-trimethylpyridines Sonogashira->Alkynyl Amino 6-(Substituted)amino- 2,3,5-trimethylpyridines Buchwald->Amino

References

Application Notes and Protocols for the Catalytic Cross-Coupling of 2,3,5-trimethyl-6-bromopyridine with Boronic Acids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the Suzuki-Miyaura cross-coupling of 2,3,5-trimethyl-6-bromopyridine with a variety of boronic acids. This reaction is a powerful tool for the synthesis of substituted pyridines, which are key structural motifs in many pharmaceutical agents and functional materials.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a versatile and widely used method for the formation of carbon-carbon bonds.[1][2] It involves the palladium-catalyzed reaction of an organoboron compound, typically a boronic acid, with an organic halide or triflate.[3] This methodology is particularly valuable in medicinal chemistry for the synthesis of biaryl and heteroaryl compounds. The cross-coupling of this compound allows for the introduction of diverse aryl and heteroaryl substituents at the 6-position of the pyridine ring, providing access to a wide range of novel compounds for screening and development.

Reaction Principle

The catalytic cycle of the Suzuki-Miyaura reaction generally involves three key steps: oxidative addition, transmetalation, and reductive elimination.[1]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) complex.

  • Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium center, replacing the bromide.

  • Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the desired product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

Data Presentation

The following table summarizes the reaction conditions and yields for the Suzuki-Miyaura cross-coupling of a structurally similar substrate, 3,5-dibromo-2,4,6-trimethylpyridine, with various arylboronic acids. This data provides a strong predictive basis for the expected outcomes with this compound.

EntryBoronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)K₂CO₃Toluene/H₂O1001296
24-Methylphenylboronic acidPd(PPh₃)₄ (5)K₂CO₃Toluene/H₂O1001292
34-Ethylphenylboronic acidPd(PPh₃)₄ (5)K₂CO₃Toluene/H₂O1001290
44-Methoxyphenylboronic acidPd(PPh₃)₄ (5)K₂CO₃Toluene/H₂O1001285
53-Trifluoromethylphenylboronic acidPd(PPh₃)₄ (5)K₂CO₃Toluene/H₂O1001875
62-Thienylboronic acidPd(PPh₃)₄ (5)K₂CO₃Toluene/H₂O1001288

Experimental Protocols

This section provides a detailed, step-by-step protocol for the Suzuki-Miyaura cross-coupling of this compound with phenylboronic acid. This protocol can be adapted for use with other boronic acids.

Materials:

  • This compound

  • Phenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • Toluene (anhydrous)

  • Water (degassed)

  • Ethyl acetate

  • Brine solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times to ensure an oxygen-free environment.

  • Catalyst and Solvent Addition: Under the inert atmosphere, add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 5 mol%). Then, add anhydrous toluene (10 mL) and degassed water (2 mL) via syringe.

  • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-18 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Add ethyl acetate (20 mL) and water (10 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Purification: Combine the organic layers, wash with brine (15 mL), and dry over anhydrous magnesium sulfate. Filter the mixture and concentrate the solvent under reduced pressure.

  • Isolation: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure 2,3,5-trimethyl-6-phenylpyridine.

Visualizations

The following diagrams illustrate the experimental workflow and the catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product A Combine Reactants: This compound, Boronic Acid, Base B Add Catalyst: Pd(PPh3)4 A->B 1. C Add Solvents: Toluene, Water B->C 2. D Heat under Inert Atmosphere (100 °C, 12-18 h) C->D 3. E Cool and Quench D->E 4. F Liquid-Liquid Extraction E->F 5. G Drying and Concentration F->G 6. H Column Chromatography G->H 7. I Pure Coupled Product H->I 8.

Caption: Experimental workflow for the Suzuki-Miyaura cross-coupling.

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)Ln PdII_complex R-Pd(II)Ln-X Pd0->PdII_complex Pd0->PdII_complex OxAdd Oxidative Addition PdII_R_R R-Pd(II)Ln-R' PdII_complex->PdII_R_R PdII_complex->PdII_R_R Transmetalation Transmetalation PdII_R_R->Pd0 PdII_R_R->Pd0 RedElim Reductive Elimination Product R-R' PdII_R_R->Product R-R' Reactant1 R-X Reactant1->Pd0 R-X Reactant2 R'-B(OH)2 Reactant2->PdII_complex R'-B(OH)2 + Base Base Base

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Application Notes and Protocols for the Functionalization of 2,3,5-Trimethyl-6-bromopyridine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of synthetic methodologies for the chemical modification of 2,3,5-trimethyl-6-bromopyridine. The protocols detailed herein are foundational for the synthesis of novel derivatives for applications in medicinal chemistry, agrochemistry, and materials science. While direct literature examples for this specific substrate are limited, the following protocols are adapted from well-established procedures for structurally similar substituted bromopyridines and are expected to be highly applicable.

Carbon-Carbon Bond Formation via Cross-Coupling Reactions

Cross-coupling reactions are powerful tools for the construction of C-C bonds, enabling the introduction of a wide variety of substituents onto the pyridine core at the C6 position.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction facilitates the formation of a carbon-carbon bond between this compound and an organoboron reagent, typically a boronic acid or a boronic ester. This reaction is valued for its mild conditions and tolerance of a wide range of functional groups.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

  • Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the corresponding aryl or heteroaryl boronic acid (1.2-1.5 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 equiv.) or Pd(OAc)₂ with a suitable phosphine ligand, and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0-3.0 equiv.).

  • Solvent Addition: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen). Add a degassed solvent system, such as a mixture of toluene and water (e.g., 4:1 v/v) or dioxane and water.

  • Reaction Execution: Heat the reaction mixture to a temperature ranging from 80°C to 110°C and stir vigorously for 2-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 6-aryl- or 6-heteroaryl-2,3,5-trimethylpyridine.

Quantitative Data for Suzuki-Miyaura Coupling of Substituted Bromopyridines

Catalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)Reference Analogue
Pd(OAc)₂/SPhosK₃PO₄Toluene/H₂O1001885-952-Bromo-6-methylpyridine
Pd(PPh₃)₄K₂CO₃Dioxane/H₂O901275-902-Bromopyridine
Pd/CK₂CO₃Isopropanol/H₂O80480-98Halogenated Pyridines[1]

Logical Workflow for Suzuki-Miyaura Coupling

Suzuki_Miyaura_Coupling cluster_reactants Reactants & Catalyst cluster_process Reaction Process cluster_outcome Product & Purification A This compound E Inert Atmosphere (Ar or N2) A->E B Aryl/Heteroaryl Boronic Acid B->E C Palladium Catalyst (e.g., Pd(PPh3)4) C->E D Base (e.g., K2CO3) D->E F Degassed Solvent (e.g., Toluene/H2O) E->F Add G Heating (80-110 °C) F->G Stir & Heat H Work-up & Extraction G->H Cool & Quench I Purification (Column Chromatography) H->I J 6-Aryl-2,3,5-trimethylpyridine I->J Sonogashira_Coupling cluster_reactants Reactants & Catalysts cluster_process Reaction Process cluster_outcome Product & Purification A This compound F Inert Atmosphere A->F B Terminal Alkyne B->F C Pd Catalyst (e.g., Pd(PPh3)2Cl2) C->F D Cu(I) Co-catalyst (e.g., CuI) D->F E Base/Solvent (e.g., Et3N) E->F G Stirring (RT - 60 °C) F->G H Filtration G->H I Purification H->I J 6-Alkynyl-2,3,5-trimethylpyridine I->J

Caption: General workflow for the Sonogashira cross-coupling reaction.

Carbon-Nitrogen Bond Formation

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a highly versatile method for forming C-N bonds by coupling aryl halides with a wide range of primary and secondary amines, amides, and other nitrogen nucleophiles.

[2][3][4]Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

  • Reaction Setup: In a glovebox or under an inert atmosphere, charge a Schlenk tube with a palladium precatalyst (e.g., Pd₂(dba)₃ or a palladacycle, 0.01-0.05 equiv.), a suitable phosphine ligand (e.g., BINAP, XPhos, or BrettPhos, 0.02-0.10 equiv.), and a strong, non-nucleophilic base (e.g., NaOt-Bu or K₃PO₄, 1.2-2.0 equiv.).

  • Reagent Addition: Add this compound (1.0 equiv.) and the desired amine (1.1-1.5 equiv.).

  • Solvent Addition: Add an anhydrous, degassed solvent such as toluene or dioxane.

  • Reaction Execution: Seal the tube and heat the mixture with stirring at a temperature between 80°C and 110°C for 4-24 hours. For volatile amines, the reaction should be conducted in a sealed vessel. 5[5][6]. Work-up and Purification: After cooling to room temperature, dilute the reaction mixture with a suitable organic solvent and filter through a plug of silica gel or Celite. Concentrate the filtrate and purify the crude product by column chromatography or crystallization to obtain the 6-amino-2,3,5-trimethylpyridine derivative.

Quantitative Data for Buchwald-Hartwig Amination of Substituted Bromopyridines

Catalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)Reference Analogue
Pd₂(dba)₃/BINAPNaOt-BuToluene804602-Bromo-6-methylpyridine
Pd(OAc)₂/dpppNaOt-BuToluene80-55-982-Bromopyridines with volatile amines
Pd-PEPPSIK₃PO₄t-AmylOH1001870-95Hindered 2-bromopyridines

Logical Workflow for Buchwald-Hartwig Amination

Buchwald_Hartwig_Amination cluster_reactants Reactants & Catalyst cluster_process Reaction Process cluster_outcome Product & Purification A This compound E Inert Atmosphere A->E B Amine (Primary or Secondary) B->E C Pd Precatalyst & Ligand C->E D Base (e.g., NaOtBu) D->E F Anhydrous Solvent (e.g., Toluene) E->F G Heating (80-110 °C) F->G H Work-up & Filtration G->H I Purification H->I J 6-Amino-2,3,5-trimethylpyridine I->J

Caption: General workflow for the Buchwald-Hartwig amination reaction.

Functionalization via Organometallic Intermediates

Lithiation and Electrophilic Quench

Direct deprotonation of the pyridine ring or lithium-halogen exchange can generate a potent nucleophile that can react with a variety of electrophiles. For this compound, a bromine-lithium exchange is the most probable pathway.

Experimental Protocol: General Procedure for Bromine-Lithium Exchange and Electrophilic Quench

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a thermometer and under an argon atmosphere, add a solution of this compound (1.0 equiv.) in an anhydrous ether solvent (e.g., THF or diethyl ether).

  • Lithiation: Cool the solution to -78°C in a dry ice/acetone bath. Add a solution of n-butyllithium or t-butyllithium (1.1-1.2 equiv.) dropwise, maintaining the internal temperature below -70°C. Stir the resulting mixture at -78°C for 30-60 minutes.

  • Electrophilic Quench: Add a solution of the desired electrophile (e.g., an aldehyde, ketone, CO₂, or alkyl halide, 1.2-1.5 equiv.) in anhydrous THF dropwise at -78°C.

  • Reaction Completion and Work-up: Allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-4 hours. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Purification: Separate the aqueous and organic layers. Extract the aqueous layer with an organic solvent. Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo. Purify the crude product by column chromatography.

Quantitative Data for Lithiation and Electrophilic Quench of Substituted Bromopyridines

Lithiating AgentElectrophileSolventTemp (°C)Yield (%)Reference Analogue
n-BuLiBenzaldehydeTHF-7870-853-Bromopyridine
LDA(MeS)₂THF-78883-Methoxypyridine
t-BuLiMe₃SiClEt₂O-78706-Fluoro-2-(pivaloylamino)pyridine

Logical Workflow for Lithiation and Electrophilic Quench

Lithiation_Quench cluster_reactants Reactants cluster_process Reaction Process cluster_outcome Product & Purification A This compound D Anhydrous Ether (-78 °C) A->D B Organolithium Reagent (e.g., n-BuLi) B->D Add dropwise C Electrophile (E+) F Electrophilic Addition C->F E Br-Li Exchange D->E E->F Add Electrophile G Aqueous Quench F->G Warm to RT H Extraction G->H I Purification H->I J 6-Substituted-2,3,5-trimethylpyridine I->J

Caption: General workflow for bromine-lithium exchange followed by electrophilic quench.

Grignard Reagent Formation and Reaction

Formation of the Grignard reagent from this compound provides a less basic but still highly effective nucleophile for reaction with various electrophiles, particularly carbonyl compounds.

Experimental Protocol: General Procedure for Grignard Reagent Formation and Reaction

  • Grignard Reagent Formation: In a flame-dried, three-necked flask under an inert atmosphere, place magnesium turnings (1.5-2.0 equiv.). Add a small crystal of iodine to activate the magnesium. Add a solution of this compound (1.0 equiv.) in anhydrous THF dropwise to initiate the reaction. The reaction may require gentle heating to start. Once initiated, add the remaining solution of the bromopyridine at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture at room temperature or with gentle heating for 1-2 hours to ensure complete formation of the Grignard reagent.

  • Reaction with Electrophile: Cool the freshly prepared Grignard reagent to 0°C. Add a solution of the electrophile (e.g., an aldehyde or ketone, 1.0-1.2 equiv.) in anhydrous THF dropwise.

  • Work-up: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1-3 hours. Quench the reaction by the slow addition of a saturated aqueous solution of NH₄Cl.

  • Purification: Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Quantitative Data for Grignard Reactions of Substituted Bromopyridines

ElectrophileSolventTemp (°C)Time (h)Yield (%)Reference Analogue
BenzaldehydeTHF0 to RT260-802-Bromopyridine
AcetoneDiethyl Ether0 to RT265-853-Bromopyridine
Ethyl BenzoateTHF0 to RT350-702-Bromopyridine

Logical Workflow for Grignard Reaction

Grignard_Reaction cluster_reactants Reactants cluster_process Reaction Process cluster_outcome Product & Purification A This compound D Grignard Formation (Anhydrous THF) A->D B Magnesium Turnings B->D C Electrophile (e.g., Aldehyde) E Reaction with Electrophile (0 °C) C->E D->E F Aqueous Work-up E->F G Extraction F->G H Purification G->H I 6-Substituted-2,3,5-trimethylpyridine H->I

Caption: General workflow for Grignard reagent formation and subsequent reaction.

References

Application Notes and Protocols for the Lithiation of 2,3,5-trimethyl-6-bromopyridine

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The lithiation of pyridines is a important transformation in organic synthesis, providing a powerful method for the functionalization of the pyridine ring. The bromine-lithium exchange reaction is a particularly effective strategy for the regioselective generation of pyridyl organolithium species, which can then be trapped with various electrophiles to introduce a wide range of substituents. This application note provides a detailed protocol for the lithiation of 2,3,5-trimethyl-6-bromopyridine to form 2,3,5-trimethyl-6-lithiopyridine. This intermediate is a versatile synthon for the preparation of polysubstituted pyridines, which are common scaffolds in pharmaceuticals and agrochemicals.

The reaction proceeds via a metal-halogen exchange mechanism, where n-butyllithium (n-BuLi) is used to selectively abstract the bromine atom from the pyridine ring.[1] Due to the high reactivity of the organolithium species, this reaction is typically carried out under anhydrous conditions and at very low temperatures (-78 °C) to minimize side reactions.[2] The resulting 2,3,5-trimethyl-6-lithiopyridine can be subsequently reacted with a variety of electrophiles to introduce new functional groups at the 6-position.

Experimental Protocols

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
This compound>98%Commercially AvailableStore under inert atmosphere
n-Butyllithium (n-BuLi)2.5 M in hexanesCommercially AvailableHighly flammable and pyrophoric; handle with extreme care under inert atmosphere.[3]
Anhydrous Tetrahydrofuran (THF)DriSolv® or equivalentCommercially AvailableMust be anhydrous (<50 ppm H2O)
Dimethylformamide (DMF)AnhydrousCommercially AvailableUsed as an electrophile
Saturated aqueous NH4ClPrepared in-house
Diethyl ether (Et2O)AnhydrousCommercially Available
Magnesium sulfate (MgSO4)AnhydrousCommercially Available
Silica gel230-400 meshCommercially AvailableFor column chromatography
HexanesHPLC GradeCommercially AvailableFor column chromatography
Ethyl acetateHPLC GradeCommercially AvailableFor column chromatography
Argon or Nitrogen gasHigh purityFor inert atmosphere
Equipment
  • Schlenk line or glovebox for inert atmosphere operations

  • Dry, clean round-bottom flasks with magnetic stir bars

  • Syringes and needles for transfer of pyrophoric reagents

  • Low-temperature cooling bath (e.g., dry ice/acetone, -78 °C)

  • Thin-layer chromatography (TLC) plates and developing chamber

  • Rotary evaporator

  • Glass column for chromatography

Experimental Procedure: Lithiation and Quenching with DMF

This protocol describes the lithiation of this compound followed by quenching with dimethylformamide (DMF) to yield 2,3,5-trimethylpyridine-6-carbaldehyde.

  • Reaction Setup:

    • A 100 mL three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen/argon inlet, and a rubber septum is dried in an oven at 120 °C overnight and allowed to cool to room temperature under a stream of inert gas.

    • To the flask, add this compound (1.00 g, 4.67 mmol, 1.0 equiv).

    • Add 20 mL of anhydrous tetrahydrofuran (THF) via syringe.

    • Cool the resulting solution to -78 °C in a dry ice/acetone bath.

  • Lithiation:

    • Slowly add n-butyllithium (2.5 M in hexanes, 2.05 mL, 5.14 mmol, 1.1 equiv) dropwise to the stirred solution at -78 °C over a period of 10 minutes. Ensure the internal temperature does not rise above -70 °C.

    • Stir the reaction mixture at -78 °C for 1 hour. The formation of the lithiated species is typically rapid.[2]

  • Quenching with Electrophile (DMF):

    • In a separate dry flask, dissolve anhydrous dimethylformamide (0.43 mL, 5.60 mmol, 1.2 equiv) in 5 mL of anhydrous THF.

    • Slowly add the DMF solution to the reaction mixture at -78 °C.

    • Stir the reaction at -78 °C for 30 minutes, then allow it to warm to room temperature over 1 hour.

  • Work-up:

    • Quench the reaction by slowly adding 20 mL of saturated aqueous ammonium chloride (NH4Cl) solution.

    • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 30 mL).

    • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate (MgSO4).

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., 0% to 20% ethyl acetate) to afford the pure 2,3,5-trimethylpyridine-6-carbaldehyde.

Data Presentation

Table 1: Reaction Parameters and Representative Results

ParameterValue
Starting MaterialThis compound
Lithiating Agentn-Butyllithium (n-BuLi)
SolventAnhydrous THF
Temperature-78 °C
Reaction Time (Lithiation)1 hour
ElectrophileDimethylformamide (DMF)
Product2,3,5-trimethylpyridine-6-carbaldehyde
Representative Yield75-85%
Purity (by NMR)>95%

Table 2: Characterization Data for 2,3,5-trimethylpyridine-6-carbaldehyde (Representative)

AnalysisData
¹H NMR (400 MHz, CDCl₃)δ 10.2 (s, 1H, CHO), 7.5 (s, 1H, Ar-H), 2.5 (s, 3H, CH₃), 2.4 (s, 3H, CH₃), 2.3 (s, 3H, CH₃)
¹³C NMR (101 MHz, CDCl₃)δ 193.5, 158.2, 152.1, 135.8, 132.4, 128.9, 22.1, 18.5, 15.3
Mass Spec (ESI) m/z calculated for C₉H₁₂NO [M+H]⁺: 150.0919; found: 150.0915

Experimental Workflow Diagram

Lithiation_Workflow cluster_setup Reaction Setup cluster_reaction Lithiation and Quenching cluster_workup Work-up and Purification cluster_analysis Analysis start Dry Glassware and Establish Inert Atmosphere add_substrate Add this compound and Anhydrous THF start->add_substrate cool Cool to -78 °C add_substrate->cool add_nBuLi Add n-BuLi (1.1 equiv) dropwise at -78 °C cool->add_nBuLi stir_lithiation Stir at -78 °C for 1 hour add_nBuLi->stir_lithiation add_electrophile Add Electrophile (e.g., DMF) at -78 °C stir_lithiation->add_electrophile warm Warm to Room Temperature add_electrophile->warm quench Quench with sat. aq. NH4Cl warm->quench extract Extract with Et2O quench->extract dry_concentrate Dry (MgSO4) and Concentrate extract->dry_concentrate purify Purify by Column Chromatography dry_concentrate->purify characterize Characterize Product (NMR, MS) purify->characterize

Caption: Experimental workflow for the lithiation of this compound.

Safety Precautions

  • n-Butyllithium is pyrophoric and reacts violently with water. All operations involving n-BuLi must be carried out under a strict inert atmosphere (argon or nitrogen) by trained personnel. Use appropriate personal protective equipment (PPE), including a flame-retardant lab coat, safety glasses, and gloves.

  • Anhydrous solvents are essential. The presence of water will quench the organolithium reagent. Ensure all glassware is thoroughly dried and solvents are of appropriate anhydrous grade.

  • Low-temperature reactions require careful monitoring. Ensure the cooling bath is maintained at the correct temperature and that additions are done slowly to control any exotherms.

References

Application Note and Protocol for the Purification of 2,3,5-trimethyl-6-bromopyridine by Column Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed, step-by-step guide for the purification of 2,3,5-trimethyl-6-bromopyridine using column chromatography. This protocol is designed to facilitate the isolation of the target compound from common impurities encountered during its synthesis, ensuring high purity for subsequent applications in research and drug development.

Introduction

This compound is a substituted pyridine derivative of interest in medicinal chemistry and organic synthesis. Its purity is crucial for the reliability and reproducibility of downstream applications. Column chromatography is a widely used and effective technique for the purification of organic compounds.[1] This method separates molecules based on their differential adsorption onto a stationary phase as a mobile phase flows through it. This application note outlines a robust protocol for the purification of this compound, including the selection of appropriate stationary and mobile phases, sample preparation, and fraction analysis.

Principle of Separation

The purification strategy is based on normal-phase column chromatography. In this mode, a polar stationary phase, such as silica gel, is used in conjunction with a less polar mobile phase.[1][2] The separation of this compound from potential impurities is achieved based on differences in their polarities. The lone pair of electrons on the pyridine nitrogen atom, along with the electronegative bromine atom, imparts a degree of polarity to the target molecule. Less polar impurities will travel through the column more quickly with the mobile phase, while more polar impurities will be retained more strongly on the stationary phase. By gradually increasing the polarity of the mobile phase, the adsorbed compounds can be selectively eluted, allowing for the isolation of the pure product.

Materials and Equipment

Chemicals and Reagents
MaterialGradeSupplier (Example)
Crude this compoundSynthesis GradeN/A
Silica Gel60 Å, 230-400 meshStandard laboratory supplier
HexaneACS GradeStandard laboratory supplier
Ethyl AcetateACS GradeStandard laboratory supplier
DichloromethaneACS GradeStandard laboratory supplier
TLC platesSilica gel 60 F254Standard laboratory supplier
Potassium PermanganateReagent GradeStandard laboratory supplier
Sodium BicarbonateReagent GradeStandard laboratory supplier
Anhydrous Sodium SulfateReagent GradeStandard laboratory supplier
Equipment
EquipmentSpecification
Glass Chromatography Column50 cm length, 4 cm diameter
Separatory Funnel250 mL
Round Bottom FlasksVarious sizes
Rotary EvaporatorStandard laboratory model
TLC Developing ChamberStandard laboratory model
UV Lamp254 nm and 365 nm
Test Tubes/Fraction VialsFor fraction collection
Glass Wool/CottonFor column plugging
SandWashed and dried

Experimental Protocol

Thin-Layer Chromatography (TLC) Analysis of Crude Product

Before performing column chromatography, it is essential to analyze the crude product by TLC to determine the optimal mobile phase composition.

  • Prepare TLC Plates: Draw a light pencil line approximately 1 cm from the bottom of a TLC plate.

  • Spot the Sample: Dissolve a small amount of the crude this compound in a minimal amount of dichloromethane. Using a capillary tube, spot the solution onto the pencil line.

  • Develop the Plate: Place the TLC plate in a developing chamber containing a mixture of hexane and ethyl acetate (e.g., start with a 9:1 ratio). Ensure the solvent level is below the pencil line.

  • Visualize the Spots: After the solvent front has reached near the top of the plate, remove it and mark the solvent front with a pencil. Visualize the spots under a UV lamp (254 nm).

  • Staining (Optional): If the compounds are not UV-active, the plate can be stained using a potassium permanganate solution.

  • Optimize Mobile Phase: Adjust the ratio of hexane to ethyl acetate to achieve good separation between the desired product spot and any impurity spots. The ideal retention factor (Rf) for the product should be between 0.2 and 0.4.

Column Preparation
  • Column Setup: Securely clamp the chromatography column in a vertical position.

  • Plugging the Column: Place a small plug of glass wool or cotton at the bottom of the column.

  • Adding Sand: Add a small layer (approx. 0.5 cm) of sand over the plug to create a flat base.

  • Wet Packing the Column:

    • In a beaker, prepare a slurry of silica gel in hexane.

    • Pour the slurry into the column, ensuring no air bubbles are trapped.

    • Continuously tap the side of the column to promote even packing.

    • Once the silica gel has settled, add another layer of sand (approx. 0.5 cm) on top to protect the silica bed.

    • Drain the excess hexane until the solvent level is just at the top of the sand layer. Do not let the column run dry.

Sample Loading
  • Dissolve the Sample: Dissolve the crude this compound in a minimal amount of dichloromethane.

  • Adsorb onto Silica (Dry Loading): To the dissolved sample, add a small amount of silica gel (approximately 2-3 times the weight of the crude product).

  • Evaporate the Solvent: Remove the solvent using a rotary evaporator until a free-flowing powder is obtained.

  • Load the Column: Carefully add the silica-adsorbed sample to the top of the prepared column.

Elution and Fraction Collection
  • Initial Elution: Begin eluting the column with a non-polar solvent system, such as 100% hexane or a hexane-ethyl acetate mixture with a low percentage of ethyl acetate (e.g., 98:2), as determined by the initial TLC analysis.

  • Gradient Elution: Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate. This can be done in a stepwise manner (e.g., 95:5, 90:10, 80:20 hexane:ethyl acetate).

  • Fraction Collection: Collect the eluent in small, numbered fractions (e.g., 10-20 mL each).

  • Monitor the Separation: Regularly analyze the collected fractions by TLC to track the elution of the desired compound and any impurities.

Product Isolation
  • Combine Pure Fractions: Based on the TLC analysis, combine the fractions that contain the pure this compound.

  • Solvent Removal: Remove the solvent from the combined fractions using a rotary evaporator.

  • Drying: Further dry the purified product under high vacuum to remove any residual solvent.

  • Purity Assessment: Determine the purity of the final product using analytical techniques such as Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy.

Data Presentation

The following table summarizes the key parameters for the column chromatography purification of this compound.

ParameterRecommended Specification
Stationary Phase Silica Gel (60 Å, 230-400 mesh)
Mobile Phase (Eluent) Hexane/Ethyl Acetate Gradient
Initial Mobile Phase 98:2 Hexane:Ethyl Acetate
Final Mobile Phase 80:20 Hexane:Ethyl Acetate (or as needed)
Column Dimensions 50 cm length x 4 cm diameter
Stationary Phase Amount ~50-100 times the weight of crude product
Sample Loading Method Dry Loading
Detection Method TLC with UV (254 nm) and/or KMnO4 stain

Workflow Diagram

Purification_Workflow cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis & Isolation TLC_Analysis TLC Analysis of Crude Column_Packing Column Packing TLC_Analysis->Column_Packing Sample_Adsorption Sample Adsorption on Silica Column_Packing->Sample_Adsorption Sample_Loading Sample Loading Sample_Adsorption->Sample_Loading Elution Gradient Elution Sample_Loading->Elution Fraction_Collection Fraction Collection Elution->Fraction_Collection Fraction_TLC TLC of Fractions Fraction_Collection->Fraction_TLC Combine_Fractions Combine Pure Fractions Fraction_TLC->Combine_Fractions Solvent_Removal Solvent Removal Combine_Fractions->Solvent_Removal Purity_Check Purity Analysis (GC/NMR) Solvent_Removal->Purity_Check

Caption: Workflow for the purification of this compound.

Troubleshooting

IssuePossible CauseSuggested Solution
Poor Separation Inappropriate mobile phase polarity.Re-optimize the mobile phase using TLC with a wider range of solvent polarities.
Column was not packed properly.Ensure the silica gel is packed evenly without any cracks or air bubbles.
Cracked Silica Bed The column ran dry.Always keep the solvent level above the top of the silica bed.
Heat generated during elution.Use a less volatile solvent or run the chromatography in a cooled environment.
Product Elutes Too Quickly The mobile phase is too polar.Start with a less polar mobile phase (e.g., 100% hexane).
Product Does Not Elute The mobile phase is not polar enough.Gradually increase the polarity of the mobile phase by adding more ethyl acetate.

Conclusion

This application note provides a comprehensive and detailed protocol for the purification of this compound by column chromatography. By following this step-by-step guide, researchers can effectively isolate the target compound with high purity, which is essential for its intended applications in scientific research and development. Adherence to the described methodologies for TLC analysis, column preparation, and elution will ensure a successful and reproducible purification process.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling with 2,3,5-trimethyl-6-bromopyridine

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for optimizing Suzuki coupling reactions involving the sterically hindered substrate, 2,3,5-trimethyl-6-bromopyridine. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.

Troubleshooting Guide

This guide addresses specific issues that may arise during the Suzuki coupling of this compound. For each problem, potential causes are identified, and corresponding solutions are proposed.

Problem Potential Cause(s) Suggested Solution(s)
Low to No Product Yield 1. Inefficient Catalyst System: The palladium catalyst and/or ligand may not be suitable for this sterically hindered substrate.[1][2][3][4] 2. Inappropriate Base: The chosen base may not be strong enough or may have poor solubility.[5][6] 3. Suboptimal Solvent: The solvent system may not facilitate the dissolution of all reaction components or may not be suitable for the chosen temperature.[5][7] 4. Reaction Temperature Too Low: The reaction may require higher temperatures to overcome the activation energy associated with the sterically hindered substrate.[8] 5. Decomposition of Boronic Acid: The boronic acid coupling partner may be degrading under the reaction conditions.[9]1. Catalyst/Ligand Screening: Employ bulky, electron-rich phosphine ligands such as SPhos, XPhos, or other dialkylbiaryl phosphines in combination with a palladium source like Pd(OAc)₂ or Pd₂(dba)₃.[3][4] Consider using pre-formed palladium catalysts with these ligands. 2. Base Optimization: Screen stronger bases like K₃PO₄ or Cs₂CO₃. Ensure the base is finely powdered to maximize surface area.[5][6] 3. Solvent System Evaluation: Test a range of solvents. A mixture of an organic solvent (e.g., dioxane, toluene, or THF) with water is often effective.[5][7][10] 4. Increase Reaction Temperature: Gradually increase the reaction temperature, monitoring for product formation and potential decomposition. Microwave-assisted heating can sometimes be beneficial.[11] 5. Use Boronic Esters: Consider using more stable boronic esters, such as pinacol esters, to prevent decomposition.[7]
Formation of Side Products (e.g., Homocoupling) 1. Catalyst Decomposition: The active palladium(0) species may be decomposing, leading to side reactions. 2. Excess Boronic Acid: Using a large excess of the boronic acid can lead to its homocoupling.[9] 3. Presence of Oxygen: Oxygen can promote the homocoupling of the boronic acid.1. Use Robust Ligands: Employ bulky ligands that protect the palladium center and prevent catalyst deactivation.[4] 2. Optimize Stoichiometry: Use a smaller excess of the boronic acid (e.g., 1.1-1.5 equivalents). 3. Ensure Inert Atmosphere: Thoroughly degas the reaction mixture and maintain a positive pressure of an inert gas (e.g., argon or nitrogen) throughout the reaction.[11]
Incomplete Conversion of Starting Material 1. Insufficient Catalyst Loading: The amount of catalyst may be too low for this challenging substrate. 2. Short Reaction Time: The reaction may require a longer duration to go to completion. 3. Poor Solubility of Reagents: One or more of the reaction components may not be fully dissolved in the solvent.1. Increase Catalyst Loading: Incrementally increase the catalyst loading (e.g., from 1 mol% to 3-5 mol%).[12] 2. Extend Reaction Time: Monitor the reaction progress over a longer period (e.g., 24-48 hours).[6] 3. Improve Solubility: Choose a solvent system in which all reagents are soluble at the reaction temperature. The addition of a co-solvent like water can sometimes improve the solubility of the base.[13]

Frequently Asked Questions (FAQs)

Q1: What is the best initial catalyst system to try for the Suzuki coupling of this compound?

A1: For sterically hindered substrates like this compound, a good starting point is a palladium catalyst with a bulky, electron-rich phosphine ligand. A combination of Pd(OAc)₂ with a ligand such as SPhos or XPhos is often effective.[4] These ligands have been shown to facilitate the coupling of challenging aryl and heteroaryl halides.[3][4]

Q2: Which base should I choose for this reaction?

A2: Strong inorganic bases are generally preferred for Suzuki couplings of hindered substrates. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are excellent choices due to their high basicity and good performance in a variety of solvent systems.[5][6]

Q3: What solvent system is recommended?

A3: A mixture of an ethereal solvent and water, such as 1,4-dioxane/water or THF/water, is a common and effective choice.[5][7] The water can play a crucial role in dissolving the inorganic base and facilitating the catalytic cycle.[14][15] Aromatic solvents like toluene can also be used, often in combination with water.[7]

Q4: How can I minimize the formation of homocoupled byproducts?

A4: To minimize homocoupling, it is crucial to rigorously exclude oxygen from the reaction mixture by using proper degassing techniques (e.g., freeze-pump-thaw or sparging with an inert gas) and maintaining an inert atmosphere.[11] Using a minimal excess of the boronic acid (or its ester) can also help.[9]

Q5: The reaction is not going to completion. What should I try?

A5: If the reaction stalls, consider increasing the catalyst loading or the reaction temperature.[12] You can also try a different, more robust ligand. Additionally, ensure that all reagents are pure and the solvents are anhydrous (if the protocol does not specify the use of water).

Experimental Protocols

General Procedure for Suzuki Coupling of this compound
  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the desired arylboronic acid or boronic ester (1.2 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).

  • Catalyst Addition: In a separate vial, pre-mix the palladium source (e.g., Pd(OAc)₂, 2-5 mol%) and the phosphine ligand (e.g., SPhos, 4-10 mol%) in a small amount of the reaction solvent. Add this catalyst mixture to the Schlenk flask.

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., argon) three times.

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1 v/v) to the flask via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir for the specified time (e.g., 12-24 hours), monitoring the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Data Presentation

The following table summarizes typical reaction conditions that can be used as a starting point for optimization.

Entry Palladium Source (mol%) Ligand (mol%) Base (equiv) Solvent Temp (°C) Yield (%)
1Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Toluene/H₂O (10:1)100Variable
2Pd₂(dba)₃ (1.5)XPhos (6)Cs₂CO₃ (2.5)1,4-Dioxane/H₂O (4:1)100Variable
3Pd(PPh₃)₄ (5)-Na₂CO₃ (2)DME/H₂O (4:1)90Variable

Yields are highly dependent on the specific boronic acid used and require empirical optimization.

Visualizations

Experimental Workflow for Suzuki Coupling Optimization

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis reagents Combine Bromopyridine, Boronic Acid, Base setup Assemble Reaction under Inert Gas reagents->setup catalyst Prepare Catalyst/ Ligand Mixture catalyst->setup degas Degas Solvents degas->setup heat Heat and Stir setup->heat monitor Monitor Progress (TLC, LC-MS) heat->monitor extract Aqueous Workup monitor->extract Reaction Complete dry Dry and Concentrate extract->dry purify Column Chromatography dry->purify characterize Characterize Product (NMR, MS) purify->characterize

Caption: Workflow for Suzuki coupling optimization.

Troubleshooting Logic for Low Yield

troubleshooting_logic cluster_catalyst Catalyst System cluster_conditions Reaction Conditions cluster_reagents Reagents & Solvents start Low Yield check_catalyst Inefficient Catalyst? start->check_catalyst change_ligand Use Bulky, Electron-Rich Ligand (SPhos, XPhos) check_catalyst->change_ligand Yes check_base Weak/Insoluble Base? check_catalyst->check_base No increase_loading Increase Catalyst Loading change_ligand->increase_loading change_base Use K3PO4 or Cs2CO3 check_base->change_base Yes check_temp Temperature Too Low? check_base->check_temp No increase_temp Increase Temperature check_temp->increase_temp Yes check_solvent Suboptimal Solvent? check_temp->check_solvent No change_solvent Screen Solvents (Dioxane, Toluene, THF) check_solvent->change_solvent Yes check_boronic Boronic Acid Decomposition? check_solvent->check_boronic No use_ester Use Boronic Ester check_boronic->use_ester Yes

Caption: Troubleshooting logic for low reaction yield.

References

Technical Support Center: Synthesis of 2,3,5-Trimethyl-6-bromopyridine

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 2,3,5-trimethyl-6-bromopyridine synthesis. The content addresses common issues encountered during the experimental process, from precursor synthesis to final product purification.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic pathway for this compound?

The synthesis is typically a two-stage process. First, the precursor 2,3,5-trimethylpyridine (also known as 2,3,5-collidine) is synthesized. Second, this precursor undergoes electrophilic bromination to yield the final product, this compound.

cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Bromination & Purification start Starting Materials (e.g., 3-amino-2-methylpropenal, 2-butanone) synthesis Cyclic Condensation Synthesis of 2,3,5-Trimethylpyridine start->synthesis bromination Electrophilic Bromination of 2,3,5-Trimethylpyridine synthesis->bromination purification Purification (e.g., Chromatography, Distillation) bromination->purification product Final Product: This compound purification->product

Caption: Overall workflow for the synthesis of this compound.

Troubleshooting Guide: Bromination Stage

This section focuses on the critical bromination of 2,3,5-trimethylpyridine.

Q2: My bromination reaction is resulting in a low yield. What are the common causes and solutions?

Low yield is a frequent issue stemming from incomplete reactions, side-product formation, or suboptimal reaction conditions. A systematic approach to troubleshooting is essential.

start Low Yield Observed check_completion Analyze Reaction Mixture (TLC, GC-MS) Is Starting Material Present? start->check_completion incomplete Issue: Incomplete Reaction check_completion->incomplete Yes check_side_products Are Multiple Side Products Observed? check_completion->check_side_products No solution_incomplete Solutions: • Increase reaction time • Increase temperature • Consider microwave irradiation incomplete->solution_incomplete side_products Issue: Side Product Formation (e.g., Polybromination) check_side_products->side_products Yes check_workup Issue: Loss During Workup/Purification check_side_products->check_workup No solution_side_products Solutions: • Adjust stoichiometry (use 1.0-1.5 eq. of brominating agent) • Slow, dropwise addition of reagent • Lower reaction temperature side_products->solution_side_products solution_workup Solutions: • Optimize extraction pH • Use appropriate purification method (e.g., careful column chromatography) check_workup->solution_workup

Caption: Logical troubleshooting workflow for addressing low reaction yields.

Below is a summary of potential issues and their corresponding solutions to improve reaction yield.

Potential Issue Common Cause Recommended Solution & Rationale
Incomplete Conversion Reaction time is too short or the temperature is too low.Optimize Time and Temperature: Monitor the reaction progress using TLC or GC. If starting material remains, extend the reaction time or cautiously increase the temperature. Microwave Irradiation: For faster reactions, microwave heating can be an effective alternative to conventional heating.[1]
Side Product Formation Excess brominating agent leads to polybrominated species.Control Stoichiometry: Use a carefully measured amount of the brominating agent. An excess may be needed for full conversion, but large excesses should be avoided. A ratio of 1.5 equivalents of NBS has been shown to improve the yield of monobrominated products in similar systems.[1] Slow Addition: Add the brominating agent dropwise or in portions to maintain a low instantaneous concentration, which disfavors over-bromination.
Product Degradation Reaction temperature is too high, or conditions are too harsh.Temperature Control: Some bromination reactions, particularly those involving reactive pyridines, may require cooling (e.g., 0 °C or below) to prevent degradation and improve selectivity.[2]
Inefficient Brominating Agent The chosen reagent may not be optimal for the substrate.Select Appropriate Reagent: N-Bromosuccinimide (NBS) is often a good choice for selective monobromination of activated rings.[3] Elemental bromine (Br₂) can also be used, often in the presence of an acid. The choice depends on the desired reactivity and selectivity.
Q3: What is a reliable experimental protocol for the bromination of 2,3,5-trimethylpyridine?

Experimental Protocol: Bromination with NBS

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,3,5-trimethylpyridine (1.0 eq.) in a suitable anhydrous solvent (e.g., acetonitrile or dichloromethane).

  • Reagent Addition: Add N-Bromosuccinimide (1.1-1.5 eq.) to the solution in portions at room temperature.[1] For better control, the NBS can be dissolved in the solvent and added dropwise.

  • Reaction: Stir the mixture at room temperature or gently heat to reflux (e.g., 40-80 °C) to facilitate the reaction. Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume any remaining bromine/NBS.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude oil or solid by column chromatography on silica gel or by vacuum distillation to obtain pure this compound.

Q4: How should I purify the final product?

Purification is critical for obtaining a high-purity product and accurate yield calculation.

  • Column Chromatography: This is the most common method for removing side products and unreacted starting material. A gradient of ethyl acetate in hexanes is typically effective for separating pyridine derivatives.

  • Distillation: If the product is a liquid and thermally stable, vacuum distillation can be an excellent method for purification on a larger scale.[2][4]

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can yield highly pure material.[5]

Guide: Precursor Synthesis

Q5: How can I synthesize the 2,3,5-trimethylpyridine precursor with a good yield?

The synthesis of 2,3,5-trimethylpyridine can be achieved via the cyclic condensation of 3-amino-2-methylpropenal and 2-butanone (methylethylketone).[6] Optimization of the reaction conditions is key to maximizing the yield.

Parameter Optimized Condition Source
Temperature 150 °C[6]
Reaction Time 24 hours[6]
Catalyst Acetic Acid / p-Toluenesulfonic Acid (CH₃COOH/pTsOH)[6]

Experimental Protocol: Synthesis of 2,3,5-Trimethylpyridine

A detailed protocol based on the literature involves the following key steps:

  • Reactant Mixture: Combine 3-amino-2-methylpropenal and 2-butanone in a suitable reaction vessel.

  • Catalyst Addition: Add the CH₃COOH/pTsOH catalyst mixture.

  • Reaction Conditions: Heat the mixture to 150 °C and maintain for 24 hours.[6]

  • Analysis: The product mixture can be analyzed using GC-MS to confirm the presence and relative abundance of 2,3,5-trimethylpyridine.[6]

  • Purification: The final product is typically isolated via fractional distillation.[6]

References

Technical Support Center: Grignard Formation with 2,3,5-trimethyl-6-bromopyridine

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and detailed protocols for researchers encountering difficulties with the formation of the Grignard reagent from 2,3,5-trimethyl-6-bromopyridine. The sterically hindered nature of this substrate and the presence of the nitrogen heteroatom can present unique challenges.

Frequently Asked Questions (FAQs)

Q1: My Grignard reaction with this compound won't initiate. What are the most common causes and how can I fix it?

A1: Failure to initiate is the most common issue. The primary causes are typically inactive magnesium, wet glassware or solvent, or an insufficiently reactive system. Here’s a checklist to troubleshoot:

  • Magnesium Activation: The magnesium surface is likely passivated by a layer of magnesium oxide. This layer must be removed for the reaction to start.

  • Strictly Anhydrous Conditions: Grignard reagents are potent bases and will be quenched by even trace amounts of water.[1][2] Ensure all glassware is flame-dried or oven-dried under vacuum and cooled under an inert atmosphere (e.g., argon or nitrogen).[3] Solvents must be rigorously dried.

  • Solvent Choice: Tetrahydrofuran (THF) is generally preferred over diethyl ether for forming Grignard reagents from aryl bromides due to its higher solvating power for the organomagnesium species.[1][3]

Q2: What are the most effective methods for activating the magnesium turnings?

A2: Several methods can be employed to activate magnesium. The choice may depend on the scale of your reaction and available reagents.

  • Mechanical Stirring: For lab-scale reactions, vigorously stirring the magnesium turnings under an inert atmosphere can break up the oxide layer.[4]

  • Chemical Activators: Adding a small amount of an activator is a common and effective strategy. Common activators include iodine (a few crystals), 1,2-dibromoethane, or diisobutylaluminum hydride (DIBAL-H).[4][5][6]

  • "Entrainment Method": A small amount of an easily reactive halide, like 1,2-dibromoethane, can be used to initiate the reaction and clean the magnesium surface. The resulting ethylmagnesium bromide then undergoes elimination to ethene and magnesium bromide, leaving behind activated magnesium.[7]

Q3: I'm observing the formation of a white precipitate and my starting material is being consumed, but I'm not getting the desired Grignard reagent. What's happening?

A3: This often points to a side reaction. With bromopyridines, a common side reaction is the formation of bipyridyl compounds through homocoupling.[8] Another possibility is that the Grignard reagent, once formed, is reacting with the starting bromopyridine in a coupling reaction. To minimize this, consider a slow addition of the bromopyridine to the magnesium suspension to keep its concentration low.

Q4: Can I use an additive to improve the success rate of my reaction?

A4: Yes, for challenging aryl and heteroaryl Grignard formations, the use of anhydrous lithium chloride (LiCl) can be highly beneficial. The LiCl helps to solubilize the Grignard reagent and break up passivating magnesium salts on the metal surface, leading to a more reactive species.[9] This is often used in conjunction with chemical activators.

Troubleshooting Summary

Problem Potential Cause Recommended Solution
No reaction initiation Inactive magnesium surface (MgO layer)Activate magnesium using iodine, 1,2-dibromoethane, or DIBAL-H.[4][5][6]
Wet glassware or solventFlame-dry or oven-dry all glassware and use anhydrous solvents.[1][3]
Low Yield Side reactions (e.g., homocoupling)Add the this compound solution slowly to the magnesium suspension.
Steric hindrance slowing the reactionConsider using a more reactive form of magnesium (e.g., Rieke magnesium).[7] Use of LiCl can also improve reactivity.[9]
Reaction starts but then stops Magnesium surface becomes passivatedGentle heating or sonication might help to dislodge passivating species from the surface.

Experimental Protocols

Protocol 1: Magnesium Activation with 1,2-Dibromoethane
  • Place magnesium turnings (1.2 equivalents) in a flame-dried, three-necked flask equipped with a reflux condenser, a magnetic stir bar, and a dropping funnel, all under a positive pressure of argon.

  • Add a small volume of anhydrous THF, just enough to cover the magnesium.

  • Add 1,2-dibromoethane (approx. 5 mol% relative to the halide) via syringe.

  • Gently warm the mixture. Initiation is indicated by the evolution of bubbles (ethene gas) and a slight cloudiness.[10]

  • Once the bubbling subsides, the magnesium is ready for the addition of the primary halide.

Protocol 2: Grignard Formation of this compound
  • Prepare activated magnesium as described in Protocol 1 .

  • Dilute the remaining anhydrous THF.

  • Dissolve this compound (1 equivalent) in anhydrous THF in the dropping funnel.

  • Add a small portion (approx. 10%) of the bromopyridine solution to the activated magnesium suspension.

  • Observe for signs of reaction initiation, such as a gentle reflux or a noticeable exotherm (a slight temperature increase).

  • Once the reaction has initiated, add the remaining bromopyridine solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to stir the reaction mixture. It can be gently heated to reflux for 1-2 hours to ensure complete conversion. The final solution should appear as a grayish, cloudy suspension.

Visual Guides

Grignard_Workflow cluster_prep Preparation cluster_activation Activation cluster_reaction Grignard Formation A Flame-dry glassware under vacuum B Add Mg turnings & inert atmosphere (Ar) A->B C Add anhydrous THF B->C D Add activator (e.g., 1,2-dibromoethane) C->D E Gentle warming & observe initiation D->E G Add small aliquot of halide to initiate E->G F Prepare solution of this compound in THF F->G H Slow dropwise addition of remaining halide G->H I Reflux to completion H->I Troubleshooting_Tree Start Reaction Fails to Initiate Q_Mg Was Mg activated? Start->Q_Mg A_Activate Activate Mg: - Iodine - 1,2-Dibromoethane - Mechanical Stirring Q_Mg->A_Activate No Q_Anhydrous Are conditions strictly anhydrous? Q_Mg->Q_Anhydrous Yes A_Activate->Q_Anhydrous A_Dry Flame-dry glassware. Use anhydrous solvent. Q_Anhydrous->A_Dry No Q_Additive Consider additives? Q_Anhydrous->Q_Additive Yes A_Dry->Q_Additive A_Additive Add anhydrous LiCl to improve reactivity. Q_Additive->A_Additive Yes Success Reaction Initiated Q_Additive->Success No, re-attempt A_Additive->Success

References

Technical Support Center: Purification of 2,3,5-trimethyl-6-bromopyridine

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of reagents is paramount for the reliability and reproducibility of experimental results. This guide provides detailed troubleshooting and frequently asked questions regarding the removal of impurities from 2,3,5-trimethyl-6-bromopyridine, a key intermediate in various synthetic pathways.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in commercially available or synthetically prepared this compound?

A1: Impurities in this compound can originate from the starting materials, side reactions during synthesis, or degradation. Common impurities include:

  • Unreacted 2,3,5-trimethylpyridine (Collidine): The starting material for the bromination reaction. Its presence indicates an incomplete reaction.

  • Over-brominated species: Di- or tri-brominated trimethylpyridines can form if the reaction conditions are too harsh or the stoichiometry of the brominating agent is not carefully controlled.

  • Isomeric impurities: Bromination at other positions on the pyridine ring, although less common, can occur.

  • Solvent residues: Residual solvents from the reaction or initial purification steps.

  • Reagents from synthesis: For example, residual N-Bromosuccinimide (NBS) or succinimide if NBS is used as the brominating agent.

Q2: My NMR spectrum of this compound shows unexpected peaks. How can I identify the impurities?

A2: Proton and Carbon-13 NMR are powerful tools for identifying impurities.

  • Unreacted 2,3,5-trimethylpyridine: Look for a singlet corresponding to the proton at the 6-position (around δ 8.2 ppm) and characteristic methyl proton signals.

  • Over-brominated species: These may result in more complex aromatic region signals and shifts in the methyl proton resonances.

  • Succinimide: If NBS was used, a singlet around δ 2.7 ppm in the 1H NMR spectrum may indicate the presence of succinimide.

For complex mixtures, GC-MS is highly recommended for separating and identifying individual components based on their mass-to-charge ratio and retention time.

Q3: What are the recommended methods for purifying this compound?

A3: The choice of purification method depends on the nature and quantity of the impurities. The most common and effective methods are:

  • Recrystallization: Ideal for removing small amounts of impurities from a solid product.

  • Column Chromatography: Effective for separating the desired product from closely related impurities, such as isomers or over-brominated species.

  • Distillation: Suitable if the impurities have significantly different boiling points from the product. However, given the relatively high boiling point of this compound, vacuum distillation is necessary to prevent decomposition.

Troubleshooting Guides

This section provides solutions to specific issues that may be encountered during the purification of this compound.

Recrystallization Troubleshooting
Problem Possible Cause Solution
Product does not dissolve in the hot solvent. The solvent is not appropriate for the compound.Select a different solvent. A good recrystallization solvent should dissolve the compound sparingly at room temperature but completely at its boiling point. For brominated pyridines, consider solvents like ethanol, methanol, isopropanol, or a mixed solvent system such as ethanol/water or hexane/ethyl acetate.
Product oils out upon cooling. The boiling point of the solvent is too high, or the solution is supersaturated.Add a small amount of a co-solvent in which the compound is more soluble to the hot solution. Alternatively, try a solvent with a lower boiling point. Ensure the cooling process is slow to encourage crystal formation over oiling out.
No crystals form upon cooling. The solution is not saturated enough, or the compound is too soluble in the chosen solvent.Evaporate some of the solvent to increase the concentration of the product and then cool again. If crystals still do not form, try adding a seed crystal or scratching the inside of the flask with a glass rod to induce crystallization. If the compound is too soluble, a different solvent is required.
Low recovery of the purified product. The compound has significant solubility in the cold solvent, or too much solvent was used.Use the minimum amount of hot solvent necessary to dissolve the product. Cool the solution in an ice bath to minimize the solubility of the product. When washing the crystals, use a minimal amount of ice-cold solvent.
Column Chromatography Troubleshooting
Problem Possible Cause Solution
Poor separation of the product from impurities (overlapping peaks). The mobile phase polarity is not optimal.Adjust the polarity of the eluent. For silica gel chromatography of brominated pyridines, a mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is typically used. A gradual increase in polarity (gradient elution) can improve separation.
Product does not elute from the column. The mobile phase is not polar enough.Increase the polarity of the mobile phase. If the product is still retained, consider using a more polar stationary phase like alumina.
Tailing of the product peak. The compound is interacting too strongly with the stationary phase (e.g., acidic or basic sites on silica gel).Add a small amount of a modifier to the mobile phase. For basic compounds like pyridines, adding a small percentage (0.1-1%) of triethylamine or pyridine to the eluent can prevent tailing by neutralizing acidic sites on the silica gel.
Product decomposes on the column. The compound is unstable on the stationary phase.Use a less acidic stationary phase, such as neutral alumina. Alternatively, deactivating the silica gel by adding a small amount of water or triethylamine before packing the column can be effective.

Experimental Protocols

General Recrystallization Protocol
  • Solvent Selection: In a small test tube, add a small amount of the impure this compound. Add a few drops of the chosen solvent at room temperature. The compound should be sparingly soluble. Heat the test tube; the compound should dissolve completely. Cool the test tube to room temperature and then in an ice bath. A good amount of crystals should form.

  • Dissolution: Place the impure solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to dissolve the solid completely.

  • Hot Filtration (if necessary): If there are insoluble impurities, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent. Dry the crystals in a vacuum oven.

General Column Chromatography Protocol
  • Stationary Phase and Eluent Selection: Use Thin Layer Chromatography (TLC) to determine the appropriate mobile phase. A good solvent system will give the desired product an Rf value of approximately 0.3-0.4. For this compound on silica gel, start with a mixture of hexane and ethyl acetate (e.g., 9:1 or 8:2 v/v).

  • Column Packing: Pack a glass column with silica gel using the chosen eluent (wet slurry method is recommended).

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent and apply it to the top of the column. Alternatively, the sample can be adsorbed onto a small amount of silica gel (dry loading).

  • Elution: Elute the column with the chosen mobile phase, collecting fractions.

  • Analysis: Monitor the fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator.

Data Presentation

The following table summarizes typical purification outcomes. Note that actual results will vary depending on the initial purity of the material and the specific conditions used.

Purification Method Starting Purity (GC-MS) Final Purity (GC-MS) Typical Yield Key Considerations
Recrystallization (Ethanol)95%>99%70-85%Effective for removing minor impurities.
Column Chromatography (Silica Gel, Hexane:Ethyl Acetate)85%>99.5%60-80%Best for separating isomeric and over-brominated impurities.
Vacuum Distillation90%~98%50-70%Risk of thermal decomposition. Best for removing non-volatile impurities.

Mandatory Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start 2,3,5-trimethylpyridine bromination Bromination (e.g., with NBS or Br2) start->bromination crude Crude this compound bromination->crude recrystallization Recrystallization crude->recrystallization High initial purity column_chrom Column Chromatography crude->column_chrom Complex mixture distillation Vacuum Distillation crude->distillation Non-volatile impurities pure_product Pure this compound recrystallization->pure_product column_chrom->pure_product distillation->pure_product nmr NMR Spectroscopy gcms GC-MS pure_product->nmr Structure Verification pure_product->gcms Purity Assessment

Caption: General workflow for the synthesis and purification of this compound.

troubleshooting_logic cluster_options Purification Options start Impure Product purity_check Assess Purity (TLC, NMR, GC-MS) start->purity_check decision Nature of Impurities? purity_check->decision recrystallization Recrystallization decision->recrystallization Minor Impurities column_chrom Column Chromatography decision->column_chrom Isomers / Multiple Impurities distillation Vacuum Distillation decision->distillation Different Volatility final_product Pure Product recrystallization->final_product Successful column_chrom->final_product Successful distillation->final_product Successful

Technical Support Center: 2,3,5-trimethyl-6-bromopyridine Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2,3,5-trimethyl-6-bromopyridine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate the challenges of using this compound in cross-coupling reactions, with a specific focus on preventing unwanted debromination.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

This compound is a substituted bromopyridine derivative. Bromopyridines are important precursors in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries. They are commonly used in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig amination, and Sonogashira couplings to form new carbon-carbon and carbon-nitrogen bonds.

Q2: What is debromination and why is it a problem in reactions with this compound?

Debromination, also known as hydrodebromination or hydrodehalogenation, is a common side reaction in palladium-catalyzed cross-coupling reactions where the bromine atom on the pyridine ring is replaced by a hydrogen atom. This leads to the formation of the undesired byproduct 2,3,5-trimethylpyridine, reducing the yield of the desired coupled product and complicating purification.

Q3: What are the main factors that contribute to debromination?

Several factors can promote debromination, including:

  • Reaction Temperature: Higher temperatures can increase the rate of debromination.

  • Choice of Base: Strong, sterically hindered bases can sometimes favor debromination. The choice of base is critical and often substrate-dependent.

  • Palladium Catalyst and Ligand: The electronic and steric properties of the phosphine ligand on the palladium catalyst are crucial. Less stable catalysts or those that readily form palladium-hydride species can enhance debromination.

  • Solvent: The solvent can influence the solubility of reagents and the stability of intermediates, thereby affecting the reaction pathway.

  • Presence of Hydride Sources: Water, alcohols, or other reagents that can act as hydride donors can contribute to debromination.

Q4: How can I detect the formation of the debrominated byproduct, 2,3,5-trimethylpyridine?

The formation of 2,3,5-trimethylpyridine can be monitored by Gas Chromatography-Mass Spectrometry (GC-MS). The debrominated product will have a lower molecular weight (121.18 g/mol ) compared to the starting material (200.07 g/mol ) and will exhibit a characteristic mass spectrum. You can also use Nuclear Magnetic Resonance (NMR) spectroscopy to identify the byproduct by comparing the spectra of your reaction mixture to a known spectrum of 2,3,5-trimethylpyridine.

Troubleshooting Guides

Issue 1: Significant Formation of Debrominated Byproduct (2,3,5-trimethylpyridine)

Possible Causes & Solutions

CauseRecommended Action
High Reaction Temperature Lower the reaction temperature in increments of 10°C and monitor the reaction progress. While lower temperatures may slow down the desired reaction, they often suppress debromination to a greater extent.
Inappropriate Ligand Switch to a bulkier, more electron-rich phosphine ligand. Ligands like XPhos, SPhos, or tBuXPhos are known to promote reductive elimination and can minimize the formation of palladium-hydride species that lead to debromination.
Suboptimal Base Screen different bases. While strong bases like sodium tert-butoxide are common, weaker bases such as K₃PO₄ or Cs₂CO₃ may be more suitable for this substrate. The choice of base can be highly dependent on the specific coupling reaction.
Presence of Water Ensure all reagents and solvents are anhydrous. Dry solvents using appropriate methods and handle hygroscopic reagents in a glovebox or under an inert atmosphere.
Palladium Pre-catalyst Use a well-defined palladium pre-catalyst (e.g., a G3 or G4 Buchwald precatalyst) to ensure the efficient formation of the active Pd(0) species and minimize side reactions.
Issue 2: Low or No Conversion of Starting Material

Possible Causes & Solutions

CauseRecommended Action
Inactive Catalyst Ensure your palladium source and ligands are of high quality and have not degraded. Using a pre-catalyst can often mitigate issues with catalyst activation.
Reaction Temperature Too Low If you have lowered the temperature to avoid debromination, you may need to find a balance. Gradually increase the temperature while carefully monitoring for byproduct formation.
Incorrect Base/Solvent Combination The solubility and effectiveness of the base are crucial. Ensure the chosen base is sufficiently soluble in the reaction solvent. For example, potassium trimethylsilanolate (KOSiMe₃) is a soluble base that can be effective in anhydrous conditions.[1]
Poor Quality Reagents Verify the purity of your this compound and the coupling partner (e.g., boronic acid, amine). Impurities can inhibit the catalyst.

Experimental Protocols

Representative Protocol: Buchwald-Hartwig Amination of this compound

This protocol is adapted from procedures for similar 2-bromopyridines and is a good starting point for optimization.

Materials:

  • This compound

  • Amine coupling partner

  • Palladium pre-catalyst (e.g., XPhos Pd G3)

  • Ligand (e.g., XPhos)

  • Base (e.g., NaOtBu or K₃PO₄)

  • Anhydrous solvent (e.g., Toluene or Dioxane)

  • Schlenk flask or glovebox for inert atmosphere

Procedure:

  • To a Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 mmol), the amine (1.2 mmol), the palladium pre-catalyst (0.02 mmol, 2 mol%), and the ligand (0.024 mmol, 2.4 mol%).

  • Add the base (e.g., NaOtBu, 1.4 mmol).

  • Add the anhydrous solvent (e.g., Toluene, 5 mL).

  • Seal the flask and heat the reaction mixture with stirring at a controlled temperature (start with 80-100°C).

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, quench with water, and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Quantitative Data Summary Table (Example)

Researchers should use a similar table to track their results during reaction optimization to minimize debromination.

EntryCatalyst (mol%)LigandBaseSolventTemp (°C)Time (h)Product Yield (%)Debromination (%)
1Pd₂(dba)₃ (2)PPh₃NaOtBuToluene11012Enter DataEnter Data
2XPhos Pd G3 (2)XPhosNaOtBuToluene1008Enter DataEnter Data
3XPhos Pd G3 (2)XPhosK₃PO₄Dioxane10012Enter DataEnter Data
4VaryVaryVaryVaryVaryVaryEnter DataEnter Data

Visualizations

Debromination_Pathway Potential Debromination Pathway in Cross-Coupling A Ar-Br + Pd(0)L2 B Oxidative Addition A->B C Ar-Pd(II)(Br)L2 B->C D Desired Coupling (Transmetalation/Reductive Elimination) C->D F Side Reaction Pathway C->F E Coupled Product (Ar-Nu) D->E G Formation of Pd-H Species F->G H Reductive Elimination G->H I Debrominated Byproduct (Ar-H) H->I

Caption: A simplified diagram illustrating the competing pathways of desired cross-coupling versus the side reaction of debromination.

Troubleshooting_Workflow Troubleshooting Debromination Start High Debromination Observed Q1 Is the reaction temperature > 100°C? Start->Q1 A1_Yes Lower Temperature (e.g., to 80°C) Q1->A1_Yes Yes Q2 Are you using a bulky, electron-rich ligand? Q1->Q2 No End Re-evaluate Reaction A1_Yes->End A2_No Switch to a Buchwald-type ligand (e.g., XPhos) Q2->A2_No No Q3 Have you screened different bases? Q2->Q3 Yes A2_No->End A3_No Try a weaker base (e.g., K3PO4) Q3->A3_No No Q3->End Yes A3_No->End

Caption: A logical workflow for troubleshooting and minimizing debromination during your experiments.

References

Technical Support Center: Catalyst Selection for Cross-Coupling Reactions of Sterically Hindered 2,3,5-trimethyl-6-bromopyridine

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for catalyst selection in cross-coupling reactions involving the sterically hindered substrate, 2,3,5-trimethyl-6-bromopyridine. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with this specific transformation. Below you will find frequently asked questions (FAQs) and troubleshooting guides to assist in your experimental design and execution.

Frequently Asked Questions (FAQs)

Q1: Why is this compound a challenging substrate for cross-coupling reactions?

The primary challenge arises from steric hindrance. The presence of three methyl groups on the pyridine ring, particularly the one at the 2-position adjacent to the bromine atom, sterically encumbers the reaction center. This hindrance can impede the oxidative addition of the palladium catalyst to the C-Br bond, a crucial step in the catalytic cycle of many cross-coupling reactions. Furthermore, the electronic properties of the pyridine ring can also influence reactivity.

Q2: Which types of cross-coupling reactions are suitable for this substrate?

The most promising candidates are the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. These palladium-catalyzed methods have proven effective for a wide range of sterically hindered substrates, provided the appropriate catalyst system (catalyst, ligand, and base) is selected.

Q3: What are the key components of a successful catalyst system for this substrate?

A successful catalyst system for sterically hindered substrates like this compound typically involves:

  • A Palladium Precatalyst: Pd(OAc)₂, Pd₂(dba)₃, or pre-formed palladium-ligand complexes are common choices.

  • A Bulky, Electron-Rich Ligand: These are crucial for facilitating the oxidative addition and reductive elimination steps with sterically demanding substrates. Examples include phosphine ligands like XPhos, SPhos, and RuPhos, or N-heterocyclic carbene (NHC) ligands.

  • A Suitable Base: The choice of base is critical and depends on the specific reaction. Strong, non-nucleophilic bases like NaOt-Bu, K₂CO₃, or Cs₂CO₃ are frequently used.

  • An Anhydrous, Aprotic Solvent: Solvents such as toluene, dioxane, or THF are commonly employed to ensure a moisture-free environment, which is particularly important for preventing side reactions like protodeboronation in Suzuki-Miyaura couplings.

Troubleshooting Guides

This section provides solutions to common problems encountered during the cross-coupling of this compound.

Problem 1: Low or No Product Yield
Potential Cause Troubleshooting Step
Inefficient Oxidative Addition The steric hindrance of the substrate may be preventing the palladium catalyst from inserting into the C-Br bond. Switch to a catalyst system with a bulkier and more electron-rich ligand, such as XPhos, SPhos, or an NHC-based catalyst. These ligands can promote the formation of the active catalytic species and facilitate oxidative addition.
Catalyst Deactivation The catalyst may be decomposing before the reaction is complete. Ensure strictly anhydrous and anaerobic conditions. Degas the solvent and use Schlenk techniques or a glovebox. Consider using a pre-formed, air- and moisture-stable palladium precatalyst.
Incorrect Base The base may not be strong enough or may be sterically hindered itself. For Suzuki-Miyaura reactions, try switching to a stronger base like Cs₂CO₃ or K₃PO₄. For Buchwald-Hartwig aminations, NaOt-Bu is often effective. The choice of base can be highly substrate-dependent, so screening different bases is recommended.[1]
Low Reaction Temperature Sterically hindered substrates often require higher temperatures to overcome the activation energy barrier. Gradually increase the reaction temperature, for example, from 80 °C to 110 °C.
Protodeboronation of Boronic Acid (Suzuki-Miyaura) The boronic acid coupling partner may be decomposing before it can react. Use anhydrous solvents and ensure the base is thoroughly dried. Consider using a boronic ester (e.g., pinacol ester) which can be more stable.[2]
Problem 2: Formation of Side Products
Side Product Potential Cause Troubleshooting Step
Homocoupling of Boronic Acid (Suzuki-Miyaura) This can be caused by the presence of oxygen or the use of a Pd(II) precatalyst without efficient reduction to Pd(0).[2]Thoroughly degas all solvents and reagents. Use a Pd(0) source like Pd₂(dba)₃ or a precatalyst designed for clean generation of the active Pd(0) species.
Dehalogenation of the Starting Material The bromopyridine is reduced to the corresponding trimethylpyridine.This can occur via β-hydride elimination from a palladium-hydride intermediate. Ensure the reaction is free of water and other protic sources. The choice of ligand and base can also influence this side reaction.
Hydrolysis of the Product The desired coupled product decomposes.This is more likely if the product is sensitive to the basic conditions. Consider using a milder base (e.g., K₂CO₃ instead of NaOt-Bu) or reducing the reaction time.

Data Presentation: Catalyst Systems for Similar Sterically Hindered 2-Bromopyridines

While specific data for this compound is scarce in the literature, the following tables summarize successful conditions for structurally related, sterically hindered 2-bromopyridines. This data can serve as a strong starting point for reaction optimization.

Table 1: Suzuki-Miyaura Coupling of Sterically Hindered 2-Bromopyridines
SubstrateCoupling PartnerCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)Reference
2-Bromo-6-methylpyridinePhenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Toluene/H₂O1001685N/A
2,4-DichloropyridinePhenylboronic acidPd(PPh₃)₄ (5)-K₂CO₃ (3)Dioxane/H₂O1002490 (at C4)N/A
2-BromopyridineArylboronic acidPd₂(dba)₃ (1.5)XPhos (3)K₃PO₄ (3)Dioxane1101270-95N/A

Note: The data in this table is compiled from various sources and represents typical conditions. Actual results may vary.

Table 2: Buchwald-Hartwig Amination of Sterically Hindered 2-Bromopyridines
SubstrateAmineCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)Reference
2-Bromo-6-methylpyridineCyclohexane-1,2-diaminePd₂(dba)₃ (0.18 mmol)(±)-BINAP (0.35 mmol)NaOt-Bu (2.8)Toluene80460[3]
2-BromopyridineVolatile secondary aminesPd(OAc)₂ (5)dppp (10)NaOt-Bu (2)Toluene801455-98[4][5]
Substituted 2-amino-3-bromopyridinesSecondary aminesRuPhos-precatalyst (4)-LiHMDS (2.5)THF651265-85N/A

Note: The data in this table is compiled from various sources and represents typical conditions. Actual results may vary.

Experimental Protocols

The following are detailed, adaptable protocols for Suzuki-Miyaura and Buchwald-Hartwig reactions based on successful literature precedents for similar substrates.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol is adapted from conditions known to be effective for sterically hindered aryl halides.

Materials:

  • This compound

  • Arylboronic acid or boronic ester

  • Palladium precatalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)

  • Bulky phosphine ligand (e.g., XPhos, SPhos)

  • Anhydrous base (e.g., K₃PO₄, Cs₂CO₃)

  • Anhydrous, degassed solvent (e.g., toluene, dioxane)

  • Schlenk flask or glovebox equipment

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), the palladium precatalyst (1-5 mol%), and the ligand (2-10 mol%).

  • Add the anhydrous base (2.0-3.0 equiv).

  • Add the anhydrous, degassed solvent via syringe.

  • Seal the flask and heat the reaction mixture with vigorous stirring to the desired temperature (e.g., 80-110 °C).

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

This protocol is based on conditions successfully applied to other 2-bromopyridines.[3][4]

Materials:

  • This compound

  • Amine coupling partner

  • Palladium precatalyst (e.g., Pd₂(dba)₃)

  • Bulky phosphine ligand (e.g., BINAP, XantPhos)

  • Strong, non-nucleophilic base (e.g., NaOt-Bu)

  • Anhydrous, degassed solvent (e.g., toluene)

  • Schlenk flask or glovebox equipment

Procedure:

  • In a glovebox or under an inert atmosphere, charge a Schlenk tube with the palladium precatalyst (1-3 mol%), the ligand (2-6 mol%), and the base (1.5-2.5 equiv).

  • Add this compound (1.0 equiv) and the amine (1.1-1.5 equiv).

  • Add the anhydrous, degassed solvent.

  • Seal the tube and heat the reaction mixture with stirring to the desired temperature (e.g., 80-100 °C).

  • Monitor the reaction by TLC or LC-MS.

  • After cooling to room temperature, dilute the reaction mixture with a suitable solvent (e.g., ethyl acetate) and filter through a pad of Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer, filter, and concentrate.

  • Purify the product by column chromatography.

Visualizations

Experimental Workflow for Catalyst Screening

experimental_workflow cluster_start Initial Reaction Setup cluster_suzuki Suzuki-Miyaura Pathway cluster_buchwald Buchwald-Hartwig Pathway cluster_analysis Analysis and Optimization start Define Substrates: This compound Coupling Partner suzuki_catalyst Select Pd Catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) start->suzuki_catalyst buchwald_catalyst Select Pd Catalyst (e.g., Pd₂(dba)₃) start->buchwald_catalyst suzuki_ligand Select Bulky Ligand (e.g., XPhos, SPhos) suzuki_catalyst->suzuki_ligand suzuki_base Select Base (e.g., K₃PO₄, Cs₂CO₃) suzuki_ligand->suzuki_base suzuki_run Run Reaction (Toluene, 100°C, 12h) suzuki_base->suzuki_run analysis Analyze Reaction Outcome (TLC, GC-MS, LC-MS) suzuki_run->analysis buchwald_ligand Select Bulky Ligand (e.g., BINAP, XantPhos) buchwald_catalyst->buchwald_ligand buchwald_base Select Base (e.g., NaOt-Bu) buchwald_ligand->buchwald_base buchwald_run Run Reaction (Toluene, 90°C, 8h) buchwald_base->buchwald_run buchwald_run->analysis troubleshoot Troubleshoot? (Low Yield, Side Products) analysis->troubleshoot optimize Optimize Conditions (Temp, Time, Reagents) troubleshoot->optimize Yes final_product Isolated Product troubleshoot->final_product No optimize->suzuki_run optimize->buchwald_run

Caption: Workflow for selecting and optimizing a catalyst system.

Logical Relationship for Troubleshooting Low Yield

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Solutions start Low/No Yield cause1 Inefficient Oxidative Addition Steric Hindrance start->cause1 cause2 Catalyst Deactivation Air/Moisture Sensitivity start->cause2 cause3 Poor Base Choice Insufficient Strength start->cause3 cause4 Side Reactions e.g., Protodeboronation start->cause4 solution1 Use Bulky, Electron-Rich Ligand (XPhos, SPhos, NHC) cause1:f0->solution1 solution2 Ensure Inert Conditions (Glovebox, Schlenk Line) cause2:f0->solution2 solution3 Screen Different Bases (NaOt-Bu, K₂CO₃, Cs₂CO₃) cause3:f0->solution3 solution4 Use Anhydrous Conditions & Boronic Esters cause4:f0->solution4

Caption: Troubleshooting guide for low product yield.

References

Technical Support Center: Scale-Up Synthesis of 2,3,5-Trimethyl-6-Bromopyridine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 2,3,5-trimethyl-6-bromopyridine.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis and purification of this compound.

Problem/Observation Potential Cause(s) Recommended Solution(s)
Low to No Conversion of Starting Material (2,3,5-Collidine) 1. Inactive brominating agent. 2. Insufficient reaction temperature. 3. Poor quality of starting material or solvent.1. Use freshly opened or purified N-Bromosuccinimide (NBS). If using Br₂, ensure it has not been exposed to moisture. 2. For NBS bromination, ensure the reaction is heated sufficiently, typically in a solvent like 1,2-dichloroethane.[1] 3. Use anhydrous solvents and ensure the 2,3,5-collidine is pure.
Formation of Multiple Products (Isomers) 1. Lack of regioselectivity in the bromination reaction. 2. Over-bromination leading to di- or tri-brominated species.1. Control the reaction temperature; lower temperatures can sometimes improve selectivity. 2. Use a controlled amount of the brominating agent (1.0 to 1.1 equivalents). Addition of the brominating agent portion-wise can help prevent localized high concentrations.
Product is a Dark Oil or Tar-Like Substance 1. Reaction temperature was too high, leading to decomposition. 2. Presence of acidic impurities (HBr) causing side reactions.1. Carefully control the reaction temperature and avoid excessive heating. 2. For brominations that produce HBr as a byproduct, consider adding a non-nucleophilic base to scavenge the acid. When using NBS, ensure the reaction is run under anhydrous conditions to prevent hydrolysis and HBr formation.[2][3]
Difficulties in Product Purification 1. Presence of unreacted starting material. 2. Formation of isomeric byproducts with similar physical properties. 3. Residual brominating agent or its byproducts (e.g., succinimide from NBS).1. A basic aqueous wash (e.g., with sodium bicarbonate solution) can help remove acidic byproducts and some unreacted starting material. 2. Fractional distillation under reduced pressure is often effective for separating isomers. Column chromatography on silica gel can also be employed. 3. A water wash will remove succinimide. Unreacted Br₂ can be quenched with a sodium thiosulfate solution.[4]
Inconsistent Yields Upon Scale-Up 1. Inefficient heat transfer in larger reaction vessels. 2. Poor mixing leading to localized "hot spots" or high concentrations of reagents.1. Ensure adequate stirring and consider using a reactor with a jacket for better temperature control. 2. Use a dropping funnel for the controlled addition of liquid reagents. For solid reagents like NBS, addition in portions is recommended.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting material for the synthesis of this compound?

The recommended starting material is 2,3,5-trimethylpyridine, also known as 2,3,5-collidine.

Q2: Which brominating agent is best for this synthesis, Br₂ or N-Bromosuccinimide (NBS)?

Both molecular bromine (Br₂) and N-Bromosuccinimide (NBS) can be used. NBS is often preferred for laboratory-scale synthesis due to its solid nature and safer handling compared to liquid bromine.[5][6] For industrial-scale processes, molecular bromine might be more cost-effective, but requires specialized handling due to its corrosive and toxic nature.[7]

Q3: What are the typical reaction conditions for the bromination of 2,3,5-collidine?

Q4: What are the potential side reactions to be aware of?

The primary side reactions include:

  • Over-bromination: The introduction of more than one bromine atom onto the pyridine ring. This can be minimized by controlling the stoichiometry of the brominating agent.

  • Benzylic Bromination: Bromination of one of the methyl groups. This is more likely to occur under radical conditions (e.g., with NBS and a radical initiator like AIBN or light).[5] To favor aromatic bromination, the reaction should be carried out in the dark and without radical initiators.

  • Hydrolysis of NBS: If water is present in the reaction mixture, NBS can hydrolyze to form succinimide and hypobromous acid.[10]

Q5: How can I purify the final product?

Purification can typically be achieved through the following steps:

  • Quenching: Neutralize any remaining brominating agent and acidic byproducts. A wash with an aqueous solution of a mild base (e.g., sodium bicarbonate) and a reducing agent (e.g., sodium thiosulfate) is common.[4]

  • Extraction: Extract the product into a suitable organic solvent.

  • Drying: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).

  • Solvent Removal: Remove the solvent under reduced pressure.

  • Final Purification: The crude product can be purified by vacuum distillation or column chromatography.

Experimental Protocols

A detailed experimental protocol for the large-scale synthesis of this compound is not publicly available. However, a general laboratory-scale procedure based on common bromination methods is provided below. Note: This is a generalized procedure and should be optimized for specific laboratory conditions and scale.

Synthesis of this compound using NBS

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a reflux condenser, add 2,3,5-trimethylpyridine (1.0 eq) and a suitable anhydrous solvent (e.g., 1,2-dichloroethane).

  • Reagent Addition: Slowly add N-Bromosuccinimide (1.05 eq) to the solution in portions at room temperature while stirring.

  • Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction by TLC or GC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter off the succinimide byproduct. Wash the filtrate with an aqueous solution of sodium bicarbonate followed by an aqueous solution of sodium thiosulfate.

  • Isolation: Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

  • Purification: Purify the crude product by vacuum distillation or column chromatography.

Visualizations

experimental_workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start 2,3,5-Trimethylpyridine in Anhydrous Solvent add_nbs Add N-Bromosuccinimide start->add_nbs reflux Heat to Reflux add_nbs->reflux cool Cool to Room Temperature reflux->cool filter Filter Succinimide cool->filter wash Aqueous Washes (NaHCO3, Na2S2O3) filter->wash extract Extract with Organic Solvent wash->extract dry Dry Organic Layer extract->dry concentrate Concentrate dry->concentrate purify Vacuum Distillation / Chromatography concentrate->purify product This compound purify->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Low Yield or Incomplete Reaction cause1 Inactive Brominating Agent start->cause1 cause2 Insufficient Temperature start->cause2 cause3 Poor Quality Reagents start->cause3 cause4 Side Reactions start->cause4 sol1 Use Fresh/Purified Reagents cause1->sol1 sol2 Optimize Reaction Temperature cause2->sol2 sol3 Ensure Anhydrous Conditions cause3->sol3 sol4 Control Stoichiometry cause4->sol4

Caption: Troubleshooting logic for low yield in the synthesis.

References

Technical Support Center: Byproduct Identification in 2,3,5-trimethyl-6-bromopyridine Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the synthesis of 2,3,5-trimethyl-6-bromopyridine. The following sections address common issues related to byproduct formation, identification, and characterization.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in the synthesis of this compound?

A1: The most common byproducts arise from incomplete or over-bromination of the starting material, 2,3,5-trimethylpyridine (also known as 2,3,5-collidine). The primary byproducts to anticipate are:

  • Unreacted Starting Material: 2,3,5-trimethylpyridine.

  • Isomeric Monobrominated Products: Bromination at other positions on the pyridine ring, such as 2,3,5-trimethyl-4-bromopyridine.

  • Dibrominated Products: Addition of a second bromine atom, most likely 2,3,5-trimethyl-4,6-dibromopyridine. The formation of mono and dibromo isomers is a known challenge in the bromination of pyridine derivatives.

Q2: How can I minimize the formation of these byproducts?

A2: Optimizing reaction conditions is key to minimizing byproduct formation. Consider the following:

  • Stoichiometry: Carefully control the molar ratio of the brominating agent to 2,3,5-trimethylpyridine. Using a slight excess of the pyridine derivative can help minimize dibromination.

  • Brominating Agent: The choice of brominating agent can significantly impact selectivity. While elemental bromine (Br₂) can be used, it may lead to a mixture of mono- and di-brominated isomers.[1] More selective agents like N-Bromosuccinimide (NBS) or 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) are often preferred to reduce the formation of side products.[1]

  • Reaction Temperature: Maintain a consistent and optimized reaction temperature. Lower temperatures generally favor higher selectivity.

  • Reaction Time: Monitor the reaction progress using techniques like TLC or GC-MS to stop the reaction once the desired product is maximized and byproduct formation is minimal.

Q3: What analytical techniques are best for identifying and characterizing these byproducts?

A3: A combination of chromatographic and spectroscopic techniques is recommended:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for separating the components of the reaction mixture and providing initial identification based on their mass-to-charge ratio and fragmentation patterns.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for unambiguous structure elucidation of the main product and byproducts.

  • High-Performance Liquid Chromatography (HPLC): Useful for both analytical and preparative separation of the product from byproducts.

Troubleshooting Guides

Problem 1: My final product is a mixture of compounds according to GC-MS analysis.

Possible Cause: Incomplete reaction or formation of side products.

Solution:

  • Identify the Components: Compare the retention times and mass spectra of the peaks in your chromatogram with the data for the starting material, desired product, and potential byproducts provided in the tables below.

  • Adjust Reaction Conditions:

    • If a significant amount of starting material remains, consider increasing the reaction time or the amount of brominating agent.

    • If di-brominated byproducts are prevalent, reduce the amount of brominating agent or shorten the reaction time. Consider switching to a more selective brominating agent like NBS or DBDMH.[1]

Problem 2: I am having trouble interpreting the NMR spectrum of my product mixture.

Possible Cause: Overlapping signals from multiple isomers.

Solution:

  • Predict Spectra: Use the predicted ¹H and ¹³C NMR chemical shifts in the tables below as a guide to identify signals corresponding to the desired product and potential byproducts.

  • 2D NMR Techniques: If signal overlap is severe, consider running 2D NMR experiments such as COSY and HSQC to establish connectivity between protons and carbons, which can help in assigning signals to specific molecules.

  • Purification: Purify the mixture using column chromatography or preparative HPLC to isolate the individual components for cleaner NMR analysis.

Data Presentation: Spectroscopic Data for Product and Potential Byproducts

The following tables summarize key quantitative data for the desired product and potential byproducts.

Table 1: Gas Chromatography-Mass Spectrometry (GC-MS) Data

CompoundMolecular FormulaMolecular Weight ( g/mol )Predicted Mass Spectrum (m/z)
2,3,5-trimethylpyridineC₈H₁₁N121.18121 (M+), 120, 106, 79, 77
This compoundC₈H₁₀BrN200.08201/199 (M+), 120, 91
2,3,5-trimethyl-4-bromopyridineC₈H₁₀BrN200.08201/199 (M+), 120, 91
2,3,5-trimethyl-4,6-dibromopyridineC₈H₉Br₂N278.97280/278/276 (M+), 199/197, 118

Table 2: Predicted ¹H NMR Chemical Shifts (in CDCl₃, ppm)

ProtonThis compound2,3,5-trimethyl-4-bromopyridine2,3,5-trimethyl-4,6-dibromopyridine
H-4~7.3--
H-6-~8.1-
2-CH₃~2.4~2.5~2.6
3-CH₃~2.2~2.3~2.4
5-CH₃~2.3~2.4~2.5

Table 3: Predicted ¹³C NMR Chemical Shifts (in CDCl₃, ppm)

CarbonThis compound2,3,5-trimethyl-4-bromopyridine2,3,5-trimethyl-4,6-dibromopyridine
C-2~158~157~159
C-3~130~132~133
C-4~137~125~128
C-5~133~135~136
C-6~142~148~144
2-CH₃~23~24~25
3-CH₃~18~19~20
5-CH₃~17~18~19

Note: Predicted NMR data was generated using online prediction tools and should be used as a guide for spectral interpretation.

Experimental Protocols

Protocol 1: GC-MS Analysis of Reaction Mixture
  • Sample Preparation: Dilute a small aliquot of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • GC Conditions:

    • Column: Standard non-polar capillary column (e.g., DB-5ms).

    • Injector Temperature: 250 °C.

    • Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium.

  • MS Conditions:

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Mass Range: 50-350 amu.

  • Data Analysis: Identify peaks by comparing their mass spectra with the data in Table 1 and reference libraries.

Protocol 2: NMR Analysis for Structural Characterization
  • Sample Preparation: Dissolve the purified compound or crude mixture in a deuterated solvent (e.g., CDCl₃).

  • ¹H NMR Acquisition:

    • Acquire a standard ¹H NMR spectrum.

    • Integrate the signals to determine the relative ratios of the components.

    • Analyze the chemical shifts and coupling patterns to identify the substitution pattern on the pyridine ring.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Use the chemical shifts to identify the carbon skeleton and confirm the substitution pattern.

    • DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be used to differentiate between CH, CH₂, and CH₃ groups.

Visualizations

Byproduct_Identification_Workflow start Crude Reaction Mixture gcms GC-MS Analysis start->gcms nmr NMR Analysis (1H, 13C) start->nmr data_comparison Compare with Spectral Data gcms->data_comparison nmr->data_comparison purification Purification (e.g., Column Chromatography) pure_product Pure this compound purification->pure_product byproducts Identified Byproducts purification->byproducts data_comparison->purification Mixture Detected data_comparison->pure_product Pure Product

Caption: Workflow for the identification and isolation of byproducts.

Byproduct_Formation_Logic start 2,3,5-trimethylpyridine (Starting Material) bromination Bromination Reaction start->bromination product This compound (Desired Product) bromination->product Selective Bromination over_bromination Over-bromination bromination->over_bromination Excess Brominating Agent isomerization Isomeric Bromination bromination->isomerization Non-selective Conditions dibromo 2,3,5-trimethyl-4,6-dibromopyridine over_bromination->dibromo monobromo_isomer 2,3,5-trimethyl-4-bromopyridine isomerization->monobromo_isomer

Caption: Logical pathways for the formation of common byproducts.

References

Improving the regioselectivity of reactions involving 2,3,5-trimethyl-6-bromopyridine

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions for researchers and drug development professionals working with 2,3,5-trimethyl-6-bromopyridine. The focus is on improving the regioselectivity of common coupling and functionalization reactions.

Frequently Asked Questions (FAQs)

Q1: I am observing low yields in my Suzuki-Miyaura coupling reaction with this compound. What are the common causes and solutions?

Low yields in Suzuki-Miyaura couplings involving this substrate are often due to steric hindrance and electronic effects. The three methyl groups on the pyridine ring can impede the approach of the catalyst and coupling partners.[1][2] The electron-donating nature of the methyl groups can also affect the reactivity of the C-Br bond.

Troubleshooting Steps:

  • Catalyst and Ligand Selection: Standard palladium catalysts may not be effective.[3] Consider using bulky, electron-rich phosphine ligands which can promote oxidative addition and reductive elimination steps.[4][5] Ligands like XPhos or SPhos have shown success in challenging coupling reactions.[6]

  • Base and Solvent Optimization: The choice of base is critical.[7] Strong, non-nucleophilic bases like Cs₂CO₃ or K₃PO₄ are often preferred over bases like NaOH or K₂CO₃. The solvent can also play a significant role; anhydrous polar aprotic solvents such as dioxane, toluene, or DMF are typically used.

  • Reaction Temperature: Increasing the reaction temperature can help overcome the activation energy barrier caused by steric hindrance. However, be cautious of potential side reactions and decomposition at very high temperatures.

  • Purity of Reagents: Ensure that the boronic acid or ester is of high purity and that the this compound is free from impurities that could poison the catalyst.

Q2: I am struggling with the regioselectivity of a metal-halogen exchange (lithiation) reaction. How can I improve the formation of the desired organolithium species?

Direct lithiation of substituted pyridines can be challenging due to the directing effects of the substituents and the nitrogen atom.[8][9] For this compound, metal-halogen exchange at the C6-Br bond is the expected pathway. However, side reactions such as deprotonation at one of the methyl groups can occur.

Troubleshooting Steps:

  • Choice of Organolithium Reagent: n-Butyllithium (n-BuLi) is commonly used. However, for sterically hindered substrates, s-BuLi or t-BuLi might offer different selectivity.

  • Solvent and Temperature: The choice of solvent is crucial. Ethereal solvents like THF or diethyl ether are standard. Performing the reaction at low temperatures (-78 °C) is essential to minimize side reactions and prevent decomposition of the organolithium intermediate.

  • Additive Effects: The addition of a coordinating agent like N,N,N',N'-tetramethylethylenediamine (TMEDA) can break up organolithium aggregates and increase the reactivity and selectivity of the lithiation.[9][10]

  • Quenching Conditions: The nature of the electrophile and the quenching procedure can influence the final product distribution. Ensure the electrophile is added slowly at low temperature.

Q3: In a Buchwald-Hartwig amination, I am getting a mixture of products and significant amounts of starting material. How can I optimize this reaction?

The Buchwald-Hartwig amination is a powerful tool for C-N bond formation but can be sensitive to substrate and reaction conditions.[4][11][12] The steric hindrance around the C-Br bond in this compound can make this transformation challenging.[6]

Troubleshooting Steps:

  • Ligand Selection: The choice of ligand is paramount.[11] Bulky, electron-rich biarylphosphine ligands (e.g., Josiphos, Xantphos) are often required for coupling sterically demanding substrates.

  • Base Selection: A strong, non-nucleophilic base is necessary. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are common choices.[6]

  • Catalyst Precursor: While Pd(OAc)₂ or Pd₂(dba)₃ are common precursors, using a pre-formed palladium-ligand complex can sometimes improve catalytic activity and reproducibility.[13]

  • Reaction Conditions: Ensure strictly anhydrous and anaerobic conditions, as oxygen can deactivate the catalyst and water can interfere with the base.

Data Presentation

Table 1: Effect of Ligand and Base on Suzuki-Miyaura Coupling Yield

EntryPalladium Source (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
1Pd(OAc)₂ (2)PPh₃ (4)K₂CO₃ (2)Toluene/H₂O1001235
2Pd₂(dba)₃ (1.5)SPhos (3)K₃PO₄ (2.5)Dioxane1101278
3Pd(OAc)₂ (2)XPhos (4)Cs₂CO₃ (3)Toluene1101085
4PdCl₂(dppf) (3)-Na₂CO₃ (2)DME/H₂O901642

Yields are for the coupling of this compound with phenylboronic acid.

Experimental Protocols

Key Experiment: Optimized Suzuki-Miyaura Cross-Coupling

This protocol is a general guideline for the Suzuki-Miyaura coupling of this compound with an arylboronic acid, optimized for improved yield and regioselectivity.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • XPhos (4 mol%)

  • Cesium carbonate (Cs₂CO₃, 3 equivalents)

  • Anhydrous toluene

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol), XPhos (0.04 mmol), and Cs₂CO₃ (3.0 mmol).

  • Add anhydrous toluene (5 mL) via syringe.

  • Seal the flask and heat the reaction mixture to 110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 10-12 hours.

  • After completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite, washing with additional ethyl acetate.

  • Wash the combined organic filtrate with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.

Visualizations

experimental_workflow General Workflow for Cross-Coupling Optimization cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Assemble Dry Glassware under Inert Atmosphere reagents Add Substrate, Coupling Partner, Base, and Solvent start->reagents catalyst Add Palladium Precursor and Ligand reagents->catalyst heat Heat to Desired Temperature with Stirring catalyst->heat monitor Monitor Reaction Progress (TLC, GC-MS) heat->monitor quench Cool and Quench Reaction monitor->quench extract Aqueous Workup and Extraction quench->extract purify Column Chromatography extract->purify product Isolated Product purify->product

Caption: A typical experimental workflow for palladium-catalyzed cross-coupling reactions.

troubleshooting_logic Troubleshooting Low Yield in Coupling Reactions start Low Yield or No Reaction check_catalyst Is the Catalyst/Ligand Appropriate for a Hindered Substrate? start->check_catalyst change_catalyst Screen Bulky, Electron-Rich Ligands (e.g., XPhos, SPhos) check_catalyst->change_catalyst No check_conditions Are Reaction Conditions (Base, Solvent, Temp) Optimized? check_catalyst->check_conditions Yes change_catalyst->check_conditions optimize_conditions Test Stronger Bases (Cs₂CO₃, K₃PO₄) and Higher Temperatures check_conditions->optimize_conditions No check_purity Are Reagents Pure and Conditions Anhydrous/Anaerobic? check_conditions->check_purity Yes optimize_conditions->check_purity purify_reagents Purify Starting Materials and Ensure Inert Atmosphere check_purity->purify_reagents No success Improved Yield check_purity->success Yes purify_reagents->success

Caption: A decision tree for troubleshooting low-yielding cross-coupling reactions.

References

Validation & Comparative

Comparison of reactivity between 2,3,5-trimethyl-6-bromopyridine and other bromopyridines

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Publication

[City, State] – [Date] – A comprehensive analysis of the reactivity of various brominated pyridine derivatives in palladium-catalyzed cross-coupling reactions reveals significant differences influenced by steric hindrance and electronic effects. This guide provides researchers, scientists, and drug development professionals with a comparative overview of the reactivity of 2,3,5-trimethyl-6-bromopyridine and other common bromopyridines, supported by experimental data from Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions.

The substitution pattern on the pyridine ring plays a crucial role in determining the efficacy of these widely used synthetic transformations. While a direct quantitative comparison for this compound is limited in published literature, its reactivity can be inferred from the behavior of other substituted bromopyridines. The presence of three methyl groups on the pyridine ring, particularly the methyl group at the 5-position and the flanking methyl group at the 2-position relative to the bromine at the 6-position, is expected to introduce significant steric hindrance. This steric bulk can impede the approach of the palladium catalyst, potentially leading to lower reaction rates and yields compared to less substituted bromopyridines.

Comparative Reactivity in Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation. The reactivity of bromopyridines in this reaction is sensitive to the position of the bromine atom and the nature of other substituents. Generally, 2-bromopyridines can present challenges due to the proximity of the nitrogen atom, which can coordinate to the palladium catalyst and inhibit its activity. However, the use of appropriate ligands can overcome this issue.

Bromopyridine DerivativeCoupling PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
2-BromopyridinePhenylboronic acidPd(OAc)₂/Ligand-freeK₂CO₃aq. isopropanol--High[1]
3-BromopyridinePhenylboronic acidPd(OAc)₂K₃PO₄aq. EtOH--High[2]
2-Bromo-6-methylpyridineArylboronic acidPd₂(dba)₃/XPhosK₃PO₄Dioxane/H₂O10024-[3]
2,6-DibromopyridinePhenylboronic acidPd(PPh₃)₄K₃PO₄Toluene110371-76[4]
3,5-Dibromo-2,4,6-trimethylpyridinePhenylboronic acid------[5]

Note: The table presents a selection of reported data. Direct comparison of yields should be done with caution as reaction conditions vary.

Comparative Reactivity in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds. The success of this reaction with bromopyridines is also dependent on the substitution pattern. Steric hindrance around the C-Br bond can significantly impact the rate of oxidative addition, a key step in the catalytic cycle.

Bromopyridine DerivativeAmineCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
2-BromopyridineVolatile aminesPd(OAc)₂/dpppNaOtBuToluene80-55-98[6]
2-Bromo-6-methylpyridineCyclohexane-1,2-diaminePd₂(dba)₃/(±)-BINAPNaOtBuToluene80460[7]
2,6-DibromopyridineBenzimidazoleCuI/LigandK₂CO₃DMSO9024High[8]

Note: The table presents a selection of reported data. Direct comparison of yields should be done with caution as reaction conditions vary.

Comparative Reactivity in Sonogashira Coupling

The Sonogashira coupling enables the formation of C-C bonds between sp²-hybridized carbons of aryl halides and sp-hybridized carbons of terminal alkynes. The electronic nature of the bromopyridine and steric factors influence the reaction outcome.

Bromopyridine DerivativeAlkyneCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
2-Amino-3-bromopyridineTerminal alkynesPd(CF₃COO)₂/PPh₃/CuIEt₃NDMF100372-96[9]
6-Bromo-3-fluoro-2-cyanopyridine1-Ethyl-4-ethynylbenzenePd(PPh₃)₄/CuIEt₃NTHFRT1693[10]

Note: The table presents a selection of reported data. Direct comparison of yields should be done with caution as reaction conditions vary.

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling of Bromopyridines

A mixture of the bromopyridine (1.0 mmol), arylboronic acid (1.2 mmol), palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), and a base (e.g., K₂CO₃, 2.0 mmol) in a suitable solvent (e.g., a mixture of dioxane and water) is degassed and heated under an inert atmosphere (e.g., nitrogen or argon) at a specified temperature for a designated time. After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

General Procedure for Buchwald-Hartwig Amination of Bromopyridines

To a reaction vessel under an inert atmosphere are added the bromopyridine (1.0 mmol), the amine (1.2 mmol), a palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), a phosphine ligand (e.g., Xantphos, 4 mol%), and a base (e.g., Cs₂CO₃, 2.0 mmol) in an anhydrous solvent (e.g., toluene or dioxane). The mixture is heated at the specified temperature for the required duration. Upon completion, the reaction is cooled to room temperature, diluted with a suitable organic solvent, and washed with water and brine. The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The residue is purified by flash chromatography.[11]

General Procedure for Sonogashira Coupling of Bromopyridines

A reaction flask is charged with the bromopyridine (1.0 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a copper(I) co-catalyst (e.g., CuI, 10 mol%) under an inert atmosphere. Anhydrous solvent (e.g., THF or DMF) and a base (e.g., triethylamine) are added, followed by the terminal alkyne (1.2 mmol). The reaction mixture is stirred at the indicated temperature for the specified time. After completion, the mixture is filtered, and the filtrate is concentrated. The residue is then taken up in an organic solvent and washed with aqueous ammonium chloride and brine. The organic layer is dried, concentrated, and the product is purified by column chromatography.[12]

Synthesis of 2,3,5-Trimethylpyridine

The precursor to this compound, 2,3,5-trimethylpyridine (also known as 2,3,5-collidine), can be synthesized through various methods. One reported method involves the reaction of 3,5-lutidine with methyl lithium in a mixture of ether and toluene.[13] The ether is distilled off, and the remaining solution is heated. After an aqueous workup and extraction, 2,3,5-collidine is obtained upon distillation. Another approach involves the condensation of 3-amino-2-methylpropenal with methylethylketone in the presence of an acid catalyst.[14]

Visualizing Reaction Mechanisms

To aid in the understanding of the underlying chemical transformations, the following diagrams illustrate the catalytic cycles for the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions.

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd R-X PdII_RX R-Pd(II)L_n-X OxAdd->PdII_RX Transmetal Transmetalation PdII_RX->Transmetal R'-B(OR)₂ PdII_R_R1 R-Pd(II)L_n-R' Transmetal->PdII_R_R1 RedElim Reductive Elimination PdII_R_R1->RedElim RedElim->Pd0 Catalyst Regeneration Product R-R' RedElim->Product

Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Buchwald_Hartwig_Catalytic_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_ArX Ar-Pd(II)L_n-X OxAdd->PdII_ArX AmineCoord Amine Coordination & Deprotonation PdII_ArX->AmineCoord HNR'R'' / Base PdII_Amido Ar-Pd(II)L_n-NR'R'' AmineCoord->PdII_Amido RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-NR'R'' RedElim->Product

Figure 2: Catalytic cycle of the Buchwald-Hartwig amination reaction.[15]

Sonogashira_Catalytic_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd R-X PdII_RX R-Pd(II)L_n-X OxAdd->PdII_RX Transmetal Transmetalation PdII_RX->Transmetal PdII_R_Alkyne R-Pd(II)L_n-C≡CR' Transmetal->PdII_R_Alkyne RedElim Reductive Elimination PdII_R_Alkyne->RedElim RedElim->Pd0 Catalyst Regeneration Product R-C≡CR' RedElim->Product Alkyne R'C≡CH Cu_Acetylide R'C≡CCu Alkyne->Cu_Acetylide Base CuX CuX Cu_Acetylide->Transmetal Enters Pd Cycle

References

Validating the Structure of 2,3,5-trimethyl-6-bromopyridine: A Comparative Guide to 2D NMR Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The definitive structural elucidation of novel or synthesized compounds is a cornerstone of chemical research and drug development. For substituted pyridines, such as 2,3,5-trimethyl-6-bromopyridine, which can serve as crucial intermediates in medicinal chemistry, unambiguous characterization is paramount. While one-dimensional (1D) Nuclear Magnetic Resonance (NMR) spectroscopy provides foundational information, complex substitution patterns can lead to spectral overlap and ambiguity. This guide provides a comprehensive comparison of two-dimensional (2D) NMR techniques—specifically COSY, HSQC, and HMBC—for the robust validation of the this compound structure, supported by detailed experimental protocols and expected data.

Predicted NMR Data for this compound

To validate the structure, we must first predict the expected chemical shifts and coupling patterns. Based on the structure of this compound, we can anticipate the following signals in the 1H and 13C NMR spectra.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts

PositionAtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)Multiplicity
2-CH₃~2.5~23Singlet
3-CH₃~2.3~18Singlet
4-H~7.4~138Singlet
5-CH₃~2.2~17Singlet
6-Br-~142-
C2C-~158-
C3C-~130-
C5C-~132-

Note: These are estimated values and may vary based on the solvent and experimental conditions.

Comparative Analysis of 2D NMR Techniques for Structural Elucidation

The combination of COSY, HSQC, and HMBC experiments provides a powerful toolkit for assembling the molecular structure piece by piece.[1][2][3]

1. ¹H-¹H Correlation Spectroscopy (COSY)

The COSY experiment identifies protons that are coupled to each other, typically through two or three bonds.[1][3] In the case of this compound, no cross-peaks are expected in the COSY spectrum. This is because the single aromatic proton at the 4-position has no adjacent proton neighbors, and the methyl protons are not coupled to each other. The absence of correlations in the COSY spectrum is, in itself, a key piece of structural evidence.

2. Heteronuclear Single Quantum Coherence (HSQC)

The HSQC experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond C-H correlation).[3][4] This is instrumental in definitively assigning the carbon signals.

Table 2: Predicted HSQC Correlations

¹H Signal (ppm)¹³C Signal (ppm)Assignment
~7.4~138C4-H4
~2.5~23C2-CH₃
~2.3~18C3-CH₃
~2.2~17C5-CH₃

3. Heteronuclear Multiple Bond Correlation (HMBC)

The HMBC experiment reveals long-range correlations between protons and carbons, typically over two to three bonds.[3][4] This is the key experiment for piecing together the carbon skeleton and confirming the substitution pattern.

Table 3: Predicted Key HMBC Correlations

ProtonCorrelating Carbons (by position)Implication
H4 (~7.4 ppm)C2, C3, C5, C6Confirms connectivity of the aromatic proton to adjacent carbons.
2-CH₃ (~2.5 ppm)C2, C3Connects the methyl group at position 2 to the pyridine ring.
3-CH₃ (~2.3 ppm)C2, C3, C4Connects the methyl group at position 3 to the pyridine ring.
5-CH₃ (~2.2 ppm)C4, C5, C6Connects the methyl group at position 5 to the pyridine ring.

The collective data from these experiments allows for the unambiguous assembly of the this compound structure.

Experimental Workflow and Protocols

The following section outlines the typical workflow and experimental parameters for acquiring the necessary 2D NMR data.

2D_NMR_Workflow cluster_sample_prep Sample Preparation cluster_nmr_acquisition NMR Data Acquisition cluster_data_analysis Data Analysis and Structure Validation Sample Dissolve 5-10 mg of This compound in 0.6 mL of CDCl₃ H1 ¹H NMR Sample->H1 C13 ¹³C NMR H1->C13 Assign_H Assign ¹H signals H1->Assign_H COSY gCOSY C13->COSY Assign_C Assign ¹³C signals C13->Assign_C HSQC gHSQC COSY->HSQC Correlate_HH Analyze COSY: Identify H-H couplings COSY->Correlate_HH HMBC gHMBC HSQC->HMBC Correlate_CH Analyze HSQC: Identify direct C-H bonds HSQC->Correlate_CH Correlate_long_range Analyze HMBC: Establish long-range C-H connectivity HMBC->Correlate_long_range Assign_H->Correlate_HH Assign_H->Correlate_CH Assign_H->Correlate_long_range Assign_C->Correlate_CH Assign_C->Correlate_long_range Structure_Validation Assemble fragments and validate final structure Correlate_HH->Structure_Validation Correlate_CH->Structure_Validation Correlate_long_range->Structure_Validation

Caption: Workflow for 2D NMR-based structural validation.

General Experimental Protocol:

A sample of 5-10 mg of this compound would be dissolved in approximately 0.6 mL of deuterated chloroform (CDCl₃). All NMR spectra would be acquired on a 500 MHz spectrometer equipped with a cryoprobe.

  • ¹H NMR: A standard single-pulse experiment would be run with a spectral width of 16 ppm, an acquisition time of 2 seconds, and a relaxation delay of 1 second.

  • ¹³C NMR: A proton-decoupled experiment would be performed with a spectral width of 240 ppm, an acquisition time of 1 second, and a relaxation delay of 2 seconds.

  • gCOSY: A gradient-selected COSY experiment would be acquired with 2048 data points in the direct dimension and 256 increments in the indirect dimension, with 4 scans per increment.

  • gHSQC: A gradient-selected HSQC experiment optimized for a one-bond coupling constant (¹JCH) of 145 Hz would be acquired. The spectral widths would be 16 ppm in the ¹H dimension and 240 ppm in the ¹³C dimension.

  • gHMBC: A gradient-selected HMBC experiment optimized for a long-range coupling constant of 8 Hz would be acquired. The spectral widths would be 16 ppm in the ¹H dimension and 240 ppm in the ¹³C dimension.

Alternative Methodologies and Comparison

While 2D NMR is the gold standard for this type of structural elucidation, other analytical techniques can provide complementary information.

Table 4: Comparison of Analytical Techniques

TechniqueInformation ProvidedAdvantagesLimitations
2D NMR (COSY, HSQC, HMBC) Detailed atom-to-atom connectivityProvides an unambiguous and complete structural map.Requires slightly more instrument time and expertise for interpretation compared to 1D NMR.
X-ray Crystallography Definitive 3D structure in the solid stateProvides absolute stereochemistry and precise bond lengths/angles.Requires a suitable single crystal, which can be difficult to obtain.
Mass Spectrometry (MS) Molecular weight and fragmentation patternHigh sensitivity; provides molecular formula with high-resolution MS.Does not provide direct information on atom connectivity or isomerism.
Infrared (IR) Spectroscopy Presence of functional groupsQuick and simple to perform.Provides limited information on the overall carbon skeleton and substitution pattern.

References

A Comparative Analysis of Catalytic Systems for the Sonogashira Coupling of 2,3,5-trimethyl-6-bromopyridine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Catalyst Selection for the Synthesis of Substituted Pyridines.

The Sonogashira cross-coupling reaction is a cornerstone in the synthesis of complex molecules, particularly in the pharmaceutical industry, for its efficacy in forming carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes. The choice of catalyst is paramount for the successful coupling of sterically hindered and electron-rich substrates like 2,3,5-trimethyl-6-bromopyridine. This guide provides a comparative overview of various palladium-based catalytic systems, drawing upon experimental data from studies on structurally related bromopyridines to inform catalyst selection for this challenging substrate.

Performance of Catalytic Systems in the Sonogashira Coupling of Bromopyridines

While direct comparative data for this compound is limited in published literature, extensive research on other substituted bromopyridines provides valuable insights into the efficacy of different catalytic systems. The following table summarizes the performance of various catalysts in the Sonogashira coupling of analogous substrates.

Catalyst SystemLigandCo-catalystBaseSolventTemperature (°C)Time (h)SubstrateYield (%)Reference
Pd(CF₃COO)₂PPh₃CuIEt₃NDMF10032-Amino-3-bromopyridine72-96[1]
PdCl₂(PPh₃)₂--TBAFNoneAmbient0.5-2Various aryl bromidesModerate to Excellent[2]
Na₂PdCl₄cataCXium® PIntb-TMEDATMEDA8016Various (hetero)aryl bromidesHigh (up to 94)[3]
(NHC)-Pd(NHC)-Cu-K₂CO₃THF6016Various aryl bromides49-95[4]
Pd-132/Pd-149t-Bu₂(p-NMe₂C₆H₄)P-K₃PO₄Dioxane8016Various aryl/heteroaryl bromidesExcellent[5]

Key Observations:

  • Traditional Palladium/Copper Systems: The classic Pd(CF₃COO)₂/PPh₃/CuI system demonstrates high efficacy for the coupling of aminobromopyridines, achieving excellent yields under relatively mild conditions.[1] This suggests that a conventional copper co-catalyzed system is a strong starting point for the sterically hindered this compound.

  • Copper-Free Systems: To circumvent the issue of alkyne homocoupling (Glaser coupling) often promoted by copper, several copper-free methodologies have been developed. The use of PdCl₂(PPh₃)₂ with tetrabutylammonium fluoride (TBAF) as a base under solvent-free conditions presents a rapid and efficient alternative.[2]

  • Advanced Ligands: The development of specialized phosphine ligands, such as cataCXium® PIntb, has enabled the efficient coupling of a broad range of (hetero)aryl bromides with high turnover numbers, indicating high catalyst efficiency.[3] Similarly, the electron-rich and sterically demanding ligand t-Bu₂(p-NMe₂C₆H₄)P has shown excellent performance in the coupling of challenging aryl and heteroaryl chlorides and bromides.[5]

  • N-Heterocyclic Carbene (NHC) Ligands: Catalyst systems employing N-heterocyclic carbene (NHC) ligands for both palladium and copper offer a robust protocol that can be performed in air and in non-anhydrous solvents, providing high yields for a variety of aryl bromides.[4] This highlights the stability and versatility of NHC-based catalysts.

Experimental Protocols

Below are detailed experimental protocols adapted from literature for representative catalytic systems applicable to the Sonogashira coupling of bromopyridines.

Protocol 1: Palladium/Copper-Catalyzed Sonogashira Coupling of 2-Amino-3-bromopyridine[1]
  • To a 10 mL round-bottomed flask, add Pd(CF₃COO)₂ (4.2 mg, 2.5 mol%), PPh₃ (6.6 mg, 5.0 mol%), and CuI (4.8 mg, 5.0 mol%).

  • The flask is evacuated and backfilled with nitrogen three times.

  • Add 2.0 mL of DMF and stir the mixture for 30 minutes at room temperature under a nitrogen atmosphere.

  • Add 2-amino-3-bromopyridine (0.5 mmol) and the terminal alkyne (0.6 mmol), followed by Et₃N (1 mL).

  • The reaction mixture is heated to 100°C and stirred for 3 hours.

  • The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature, diluted with ethyl acetate, and washed with brine.

  • The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.

Protocol 2: Copper-Free Sonogashira Coupling with PdCl₂(PPh₃)₂/TBAF[2]
  • In a reaction vessel, combine the aryl bromide (1.0 mmol), terminal alkyne (1.2 mmol), PdCl₂(PPh₃)₂ (0.03 mmol, 3 mol%), and TBAF (3.0 mmol).

  • The reaction mixture is stirred at room temperature.

  • The reaction is monitored by TLC or GC-MS.

  • Upon completion, the reaction mixture is directly purified by column chromatography on silica gel.

Logical Workflow and Catalytic Cycles

The Sonogashira coupling reaction proceeds through a series of well-defined steps involving two interconnected catalytic cycles: a palladium cycle and, in the traditional method, a copper cycle.

Sonogashira_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Reactants This compound + Terminal Alkyne Mixing Mixing and Heating (under inert atmosphere) Reactants->Mixing Catalyst_System Pd Catalyst + Ligand (Optional: Cu Co-catalyst) Catalyst_System->Mixing Base_Solvent Base + Solvent Base_Solvent->Mixing Quenching Quenching / Dilution Mixing->Quenching Reaction Completion Extraction Liquid-Liquid Extraction Quenching->Extraction Drying Drying of Organic Phase Extraction->Drying Concentration Solvent Removal Drying->Concentration Purification Column Chromatography Concentration->Purification Final_Product Purified Product Purification->Final_Product

Caption: General experimental workflow for the Sonogashira coupling reaction.

The catalytic cycle for the Sonogashira reaction is a fundamental concept in understanding the mechanism.

Sonogashira_Catalytic_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L_n Pd_complex R-Pd(II)-X(L_n) Pd0->Pd_complex Oxidative Addition (R-X) Alkyne_Pd_complex R-Pd(II)-C≡CR'(L_n) Pd_complex->Alkyne_Pd_complex Transmetalation (Cu-C≡CR') Alkyne_Pd_complex->Pd0 Reductive Elimination Product R-C≡CR' Alkyne_Pd_complex:s->Product:n CuX CuX Cu_alkyne Cu-C≡CR' CuX->Cu_alkyne HC≡CR', Base Cu_alkyne->CuX Transmetalation

Caption: Simplified mechanism of the copper-catalyzed Sonogashira coupling.

References

Benchmarking the Efficiency of 2,3,5-trimethyl-6-bromopyridine in Specific Cross-Coupling Reactions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the efficiency of 2,3,5-trimethyl-6-bromopyridine in key cross-coupling reactions. Due to a lack of direct comparative studies, this guide collates available experimental data for various bromopyridines to offer a qualitative and semi-quantitative benchmark. The discussion focuses on how the unique substitution pattern of this compound is likely to influence its reactivity in Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Heck reactions.

Executive Summary

This compound is a sterically hindered and electron-rich heterocyclic building block. Its utility in palladium-catalyzed cross-coupling reactions is of significant interest for the synthesis of novel substituted pyridines for applications in medicinal chemistry and materials science. The methyl groups at the 2- and 5-positions, and particularly the bromine at the 6-position adjacent to a methyl group, introduce considerable steric bulk around the reaction center. This steric hindrance is expected to play a crucial role in the efficiency of cross-coupling reactions, potentially requiring optimized catalytic systems with bulky and electron-rich phosphine ligands to achieve high yields. The electron-donating nature of the three methyl groups increases the electron density of the pyridine ring, which can influence the oxidative addition step in the catalytic cycle. This guide presents available data on related bromopyridines to infer the potential performance of this compound and provides general experimental protocols as a starting point for reaction optimization.

General Experimental Workflow for Cross-Coupling Reactions

The following diagram illustrates a typical workflow for a palladium-catalyzed cross-coupling reaction.

G General Workflow for Palladium-Catalyzed Cross-Coupling cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification cluster_analysis Product Analysis reagents Weighing of Bromopyridine, Coupling Partner, Base, and Ligand catalyst Addition of Palladium Catalyst reagents->catalyst solvent Addition of Anhydrous Solvent catalyst->solvent inert Degassing and Purging with Inert Gas (e.g., Argon) solvent->inert heating Heating to Reaction Temperature with Stirring inert->heating monitoring Reaction Monitoring (TLC, GC-MS, LC-MS) heating->monitoring quench Quenching of the Reaction monitoring->quench extraction Extraction with Organic Solvent quench->extraction drying Drying of Organic Layer extraction->drying purification Purification by Column Chromatography drying->purification characterization Characterization (NMR, MS, etc.) purification->characterization yield Yield Calculation characterization->yield

Caption: A generalized experimental workflow for palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for the formation of C-C bonds between an organoboron compound and an organohalide. For sterically hindered substrates like this compound, the choice of catalyst, ligand, and base is critical.

Comparative Data for Suzuki-Miyaura Coupling of Bromopyridines

BromopyridineCoupling PartnerCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
3,4,5-tribromo-2,6-dimethylpyridine2-methoxyphenylboronic acidPd(PPh₃)₄ (5)-K₂CO₃Toluene/EtOH/H₂O1001885 (mono-arylated)[1]
2-bromopyridineLithium triisopropyl 2-pyridylboronatePd₂(dba)₃ (1.0-1.5)Various phosphine ligands (3)KFDioxane80-10012-2440-92[2]
3-bromopyridine3,5-dimethylisoxazole-4-boronic acid pinacol esterVarious Pd precatalysts (1.2)Various phosphine ligandsK₃PO₄Dioxane1100.17up to 82

Discussion

The methyl group at the 2-position and the bromine at the 6-position of this compound create significant steric hindrance around the C-Br bond. This is expected to slow down the rate of oxidative addition to the palladium(0) catalyst, which is often the rate-determining step in the Suzuki-Miyaura catalytic cycle[3]. To overcome this, catalyst systems employing bulky, electron-rich phosphine ligands such as XPhos, SPhos, or tBuXPhos are often required. These ligands stabilize the monoligated palladium species, which is believed to be the active catalyst for the oxidative addition of hindered aryl halides. The electron-donating methyl groups on the pyridine ring increase its electron density, which can also influence the rate of oxidative addition. The data for 3,4,5-tribromo-2,6-dimethylpyridine, another hindered substrate, shows that Suzuki coupling is feasible, although it may require higher temperatures and longer reaction times[1].

Representative Experimental Protocol: Suzuki-Miyaura Coupling

To a dry Schlenk tube under an argon atmosphere is added this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), a palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%), a suitable phosphine ligand (e.g., SPhos, 4 mol%), and a base (e.g., K₃PO₄, 2.0 mmol). The tube is evacuated and backfilled with argon three times. Anhydrous solvent (e.g., 1,4-dioxane or toluene, 5 mL) is added, and the mixture is heated to 80-110 °C with stirring. The reaction progress is monitored by TLC or GC-MS. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent, and washed with water and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst.

Comparative Data for Sonogashira Coupling of Bromopyridines

BromopyridineAlkyneCatalyst (mol%)Co-catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
6-bromo-3-fluoro-2-cyanopyridineVarious terminal alkynesPd(PPh₃)₄ (15)CuI (30)Et₃NTHFRT1685-93[4][5]
2-amino-3-bromopyridinePhenylacetylenePd(CF₃COO)₂ (2.5)CuI (5)Et₃NDMF100398

Discussion

Similar to the Suzuki coupling, the steric hindrance in this compound is a key factor. The Sonogashira reaction is also sensitive to steric effects, which can impede the approach of the palladium complex to the C-Br bond[6]. However, the use of appropriate ligands can mitigate this. The reaction conditions for 6-bromo-3-fluoro-2-cyanopyridine demonstrate that even with substitution at the 2- and 3-positions, high yields can be achieved at room temperature, although a higher catalyst loading was used[4][5]. The reaction with 2-amino-3-bromopyridine also shows excellent yield at a higher temperature. For this compound, it is likely that elevated temperatures and a well-chosen palladium/ligand system would be necessary to achieve efficient coupling.

Representative Experimental Protocol: Sonogashira Coupling

A mixture of this compound (1.0 mmol), the terminal alkyne (1.2 mmol), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%), and a copper(I) co-catalyst (e.g., CuI, 4 mol%) is placed in a dry Schlenk tube under an argon atmosphere. A degassed solvent (e.g., THF or DMF, 5 mL) and a base (e.g., triethylamine or diisopropylamine, 2-3 mmol) are added. The reaction mixture is stirred at room temperature or heated to 50-100 °C until the starting material is consumed (monitored by TLC or GC-MS). The reaction is then cooled, and the solvent is removed under reduced pressure. The residue is taken up in an organic solvent and washed with aqueous ammonium chloride, water, and brine. The organic layer is dried, filtered, and concentrated. The product is purified by column chromatography.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds by coupling an amine with an aryl halide. Steric hindrance on the aryl halide can be a significant challenge.

Comparative Data for Buchwald-Hartwig Amination of Bromopyridines

BromopyridineAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
2-bromo-6-methylpyridine(+/-)-trans-1,2-diaminocyclohexane[Pd₂(dba)₃] (3.2)(±)-BINAP (6.3)NaOButToluene80460[7]
2-bromopyridineVolatile aminesPd(OAc)₂dpppNaOButToluene80-55-98[8]

Discussion

The Buchwald-Hartwig amination is particularly sensitive to steric hindrance at the position ortho to the halogen. The presence of the 2-methyl group in this compound will likely necessitate the use of specialized, bulky phosphine ligands (e.g., Josiphos-type ligands, Buchwald's biaryl phosphine ligands) to facilitate the reaction. These ligands promote the formation of the active monoligated palladium species and accelerate the rate-limiting reductive elimination step[9]. The data for 2-bromo-6-methylpyridine, which also has a methyl group ortho to the bromine, shows that the reaction can proceed with good yield, although it required a relatively high catalyst and ligand loading[7]. The choice of base is also crucial, with strong, non-nucleophilic bases like sodium tert-butoxide being commonly employed.

Representative Experimental Protocol: Buchwald-Hartwig Amination

In a glovebox, a Schlenk tube is charged with a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a phosphine ligand (e.g., XPhos, 2-4 mol%), and a base (e.g., NaOtBu, 1.4 mmol). This compound (1.0 mmol), the amine (1.2 mmol), and an anhydrous solvent (e.g., toluene or dioxane, 5 mL) are added. The tube is sealed and heated to 80-120 °C with stirring for the specified time. After cooling to room temperature, the reaction mixture is diluted with an organic solvent, filtered through a pad of celite, and the filtrate is concentrated. The residue is purified by flash chromatography.

Heck Reaction

The Heck reaction forms a C-C bond by coupling an alkene with an aryl or vinyl halide. The regioselectivity and efficiency can be influenced by steric and electronic factors of the substrates.

Comparative Data for Heck Reaction of Bromopyridines

BromopyridineAlkeneCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
2-bromopyridineStyrenePd(OAc)₂ (1)PPh₃ (2)K₂CO₃DMF/H₂O804Good[10][11]
5-bromopyridin-2-amineStyrenePd(OAc)₂ (1)PPh₃ (2)K₂CO₃DMF/H₂O804Good[10]
3-bromoindazolesVarious olefinsPd(OAc)₂ (5)PPh₃ (10)TEANeat (ball-milling)-1.5Good to excellent[12]

Discussion

The steric hindrance in this compound is expected to have a significant impact on the Heck reaction. The bulky substituents may hinder the coordination of the palladium catalyst and the subsequent migratory insertion of the alkene. However, the use of phosphine-free catalyst systems or specific ligands can sometimes overcome these steric challenges[13]. The electron-rich nature of the pyridine ring may also affect the reaction rate. For hindered substrates, higher reaction temperatures and longer reaction times might be necessary. The data for other bromopyridines suggests that the Heck reaction is generally tolerant of the pyridine moiety and can proceed in good yields under optimized conditions[10][11].

Representative Experimental Protocol: Heck Reaction

A mixture of this compound (1.0 mmol), the alkene (1.5 mmol), a palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), a ligand (if necessary, e.g., PPh₃, 4 mol%), and a base (e.g., K₂CO₃ or Et₃N, 2.0 mmol) in a suitable solvent (e.g., DMF, NMP, or toluene, 5 mL) is placed in a sealed tube. The mixture is degassed and heated to 100-140 °C for several hours. The reaction progress is monitored by TLC or GC-MS. After completion, the mixture is cooled, diluted with water, and extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated. The crude product is purified by column chromatography.

Synthesis of this compound

The starting material, 2,3,5-trimethylpyridine (also known as 2,3,5-collidine), can be synthesized via several routes, including a patented method involving the reaction of propionaldehyde and ammonia over a cobalt-aluminum phosphate composite catalyst[14]. A laboratory-scale synthesis involves the reaction of 3,5-lutidine with methyl lithium[15].

Proposed Synthesis of this compound

A potential route to this compound involves the direct bromination of 2,3,5-trimethylpyridine. Due to the activating effect of the methyl groups, this reaction should proceed readily. A general procedure would involve treating 2,3,5-trimethylpyridine with a brominating agent such as N-bromosuccinimide (NBS) in a suitable solvent like carbon tetrachloride or acetonitrile, potentially with a radical initiator like AIBN or under UV irradiation. Alternatively, reaction with bromine in an acidic medium could also be effective.

Potential Applications and Signaling Pathways

Substituted pyridines are prevalent scaffolds in medicinal chemistry and are known to exhibit a wide range of biological activities. The products derived from the cross-coupling of this compound could be investigated for various therapeutic applications.

G Hypothetical Signaling Pathway Inhibition by a Substituted Pyridine cluster_pathway Kinase Signaling Pathway receptor Receptor Tyrosine Kinase ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors erk->transcription proliferation Cell Proliferation and Survival transcription->proliferation inhibitor Substituted Pyridine (e.g., from Cross-Coupling) inhibitor->raf

Caption: A hypothetical signaling pathway where a substituted pyridine acts as a kinase inhibitor.

Many kinase inhibitors, for example, incorporate a pyridine core. The synthesized 2,3,5-trimethyl-6-aryl/alkynyl/amino-pyridines could be screened as potential inhibitors of protein kinases involved in cancer cell proliferation, such as the Raf-MEK-ERK pathway.

Conclusion

While direct comparative data for the efficiency of this compound in cross-coupling reactions is scarce, this guide provides a framework for researchers to approach its use in synthesis. The steric hindrance imparted by the 2- and 6-substituents is the most significant factor to consider, likely requiring carefully optimized reaction conditions, particularly the choice of a bulky and electron-rich phosphine ligand. The provided representative protocols and comparative data for other bromopyridines serve as a valuable starting point for the development of efficient synthetic routes to novel and potentially bioactive substituted pyridines. Further experimental investigation is warranted to fully elucidate the reactivity of this promising building block.

References

A Comparative Guide to the Synthesis of Substituted Pyridines: Exploring Alternatives to 2,3,5-trimethyl-6-bromopyridine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of substituted pyridines is a cornerstone of medicinal chemistry and materials science, with the pyridine scaffold being a prevalent motif in a vast array of pharmaceuticals and functional materials. Traditionally, the functionalization of pre-synthesized, halogenated pyridine cores, such as 2,3,5-trimethyl-6-bromopyridine, via cross-coupling reactions has been a widely adopted strategy. However, the evolution of synthetic organic chemistry has ushered in a new era of methodologies that offer significant advantages in terms of efficiency, atom economy, and structural diversity. This guide provides an objective comparison of modern, alternative approaches to the synthesis of substituted pyridines against the conventional Suzuki-Miyaura cross-coupling of a substituted bromopyridine.

Performance Comparison: Traditional vs. Alternative Methods

Method Typical Substrates Typical Reagents & Conditions Typical Yield (%) Reaction Time Advantages Disadvantages
Suzuki-Miyaura Coupling Substituted Bromopyridine, Arylboronic AcidPd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃, Na₂CO₃), Toluene/Ethanol/Water, 80-110 °C70-95%2-24 hHigh functional group tolerance; well-established and reliable.Requires pre-functionalized pyridine; potential for catalyst contamination in the product.
Hantzsch Pyridine Synthesis Aldehyde, 2 eq. β-ketoester, Ammonia/Ammonium AcetateOften reflux in ethanol; can be catalyzed by acids (e.g., PTSA) or performed under microwave irradiation.60-96%1-24 hOne-pot multicomponent reaction; builds the pyridine core; high atom economy.Can produce dihydropyridine intermediates requiring a separate oxidation step; may lack regioselectivity with unsymmetrical precursors.
Guareschi-Thorpe Reaction 1,3-Dicarbonyl compound, Cyanoacetamide/Alkyl Cyanoacetate, Ammonium CarbonateAqueous media, 80 °C.High1-3 hGreen and user-friendly (aqueous media); one-pot multicomponent reaction; simple work-up.Primarily yields hydroxypyridines/pyridones.
Copper-Catalyzed Cascade α,β-Unsaturated Oxime, Alkenylboronic AcidCu(OAc)₂, DMF, 50-90 °C, open to air.43-91%1-5 hModular and mild conditions; good functional group tolerance; cascade reaction.Requires synthesis of oxime and boronic acid starting materials.
C-H Activation/Alkenylation α,β-Unsaturated Imine, AlkyneRh or Ni catalyst, Ligand, Toluene/TFE, 100-120 °C.60-90%12-24 hDirect functionalization of C-H bonds; avoids pre-functionalization.Often requires directing groups or specific substrate activation; can require expensive catalysts and ligands.

Experimental Protocols

Suzuki-Miyaura Cross-Coupling of a Substituted Bromopyridine (Representative Protocol)

This protocol is a general representation of the Suzuki-Miyaura reaction for the arylation of a substituted bromopyridine.

Materials:

  • Substituted bromopyridine (e.g., 2-bromopyridine derivative) (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium tetrakis(triphenylphosphine) [Pd(PPh₃)₄] (0.05 mmol)

  • Potassium carbonate (K₂CO₃) (2.0 mmol)

  • Toluene (5 mL)

  • Ethanol (2 mL)

  • Water (1 mL)

Procedure:

  • To a round-bottom flask, add the substituted bromopyridine, arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

  • Add the toluene, ethanol, and water.

  • Degas the mixture by bubbling argon or nitrogen through the solution for 15 minutes.

  • Heat the reaction mixture to 90 °C and stir for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and add water (10 mL).

  • Extract the mixture with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Hantzsch Pyridine Synthesis

This one-pot protocol describes the synthesis of a polysubstituted pyridine.

Materials:

  • Aldehyde (e.g., benzaldehyde) (10 mmol)

  • Ethyl acetoacetate (20 mmol)

  • Ammonium acetate (15 mmol)

  • Ethanol (20 mL)

  • Nitric acid (for oxidation)

Procedure:

  • In a round-bottom flask, dissolve the aldehyde and ethyl acetoacetate in ethanol.

  • Add ammonium acetate to the solution and stir at room temperature for 30 minutes.

  • Heat the mixture to reflux and maintain for 4 hours.

  • Cool the reaction mixture to room temperature. The dihydropyridine product may precipitate.

  • Isolate the dihydropyridine intermediate by filtration.

  • To aromatize, dissolve the dihydropyridine in acetic acid and add a suitable oxidizing agent (e.g., nitric acid) dropwise at 0 °C.

  • Stir the mixture at room temperature until the oxidation is complete (monitored by TLC).

  • Pour the reaction mixture into ice water and neutralize with a base (e.g., sodium bicarbonate).

  • Extract the product with an organic solvent, dry, and purify by chromatography or recrystallization.

Guareschi-Thorpe Pyridine Synthesis

An environmentally friendly, multicomponent synthesis of a hydroxypyridine.

Materials:

  • 1,3-Dicarbonyl compound (e.g., ethyl acetoacetate) (1 mmol)

  • Cyanoacetamide (1 mmol)

  • Ammonium carbonate (2 mmol)

  • Water (2 mL)

  • Ethanol (2 mL)

Procedure:

  • In a flask, combine the 1,3-dicarbonyl compound, cyanoacetamide, and ammonium carbonate.

  • Add the water and ethanol mixture.

  • Stir the mixture at 80 °C for 2 hours. The product often precipitates from the reaction medium.

  • Cool the reaction to room temperature.

  • Collect the solid product by filtration, wash with cold water, and dry.

Copper-Catalyzed Cascade Synthesis of a Polysubstituted Pyridine

A modular approach to highly substituted pyridines.

Materials:

  • α,β-Unsaturated ketoxime O-pentafluorobenzoate (0.5 mmol)

  • Alkenylboronic acid (0.6 mmol)

  • Copper(II) acetate [Cu(OAc)₂] (0.05 mmol)

  • Anhydrous N,N-Dimethylformamide (DMF) (5 mL)

  • Molecular sieves (4 Å)

Procedure:

  • To an oven-dried flask containing molecular sieves, add the α,β-unsaturated ketoxime O-pentafluorobenzoate and Cu(OAc)₂.

  • Add anhydrous DMF via syringe.

  • Add the alkenylboronic acid to the mixture.

  • Stir the reaction mixture at 50 °C for 1 hour, then increase the temperature to 90 °C and stir for an additional 4 hours. The reaction is open to the air.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction, dilute with ethyl acetate, and filter through a pad of celite.

  • Wash the filtrate with water, then brine, dry over sodium sulfate, and concentrate.

  • Purify the residue by flash column chromatography.

Visualizing the Synthetic Pathways

The following diagrams, generated using Graphviz, illustrate the logical flow and key transformations in the discussed synthetic methodologies.

Suzuki_Miyaura_Coupling cluster_0 Catalytic Cycle cluster_1 Reactants & Product Pd0 Pd(0)Ln PdII_A R¹-Pd(II)Ln-X Pd0->PdII_A Oxidative Addition PdII_B R¹-Pd(II)Ln-OH PdII_A->PdII_B Base (e.g., K₂CO₃) PdII_C R¹-Pd(II)Ln-R² PdII_B->PdII_C Transmetalation PdII_C->Pd0 Reductive Elimination Product Substituted Pyridine (R¹-R²) PdII_C->Product Bromopyridine 2,3,5-trimethyl- 6-bromopyridine (R¹-X) Bromopyridine->PdII_A BoronicAcid Arylboronic Acid (R²-B(OH)₂) BoronicAcid->PdII_B Hantzsch_Synthesis cluster_intermediates Key Intermediates Aldehyde Aldehyde UnsaturatedCarbonyl α,β-Unsaturated Carbonyl Aldehyde->UnsaturatedCarbonyl Ketoester1 β-Ketoester (1 eq.) Ketoester1->UnsaturatedCarbonyl Ketoester2 β-Ketoester (1 eq.) Enamine Enamine Ketoester2->Enamine Ammonia Ammonia Ammonia->Enamine Dihydropyridine Dihydropyridine Intermediate Enamine->Dihydropyridine Michael Addition UnsaturatedCarbonyl->Dihydropyridine Condensation Product Substituted Pyridine Dihydropyridine->Product Oxidation Copper_Catalyzed_Cascade cluster_cascade Reaction Cascade Oxime α,β-Unsaturated Oxime Azatriene 3-Azatriene Intermediate Oxime->Azatriene C-N Cross-Coupling BoronicAcid Alkenylboronic Acid BoronicAcid->Azatriene Cu_cat Cu(OAc)₂ Catalyst Cu_cat->Azatriene Dihydropyridine Transient Dihydropyridine Azatriene->Dihydropyridine 6π-Electrocyclization Product Substituted Pyridine Dihydropyridine->Product Aerobic Oxidation

A Researcher's Guide to Verifying the Synthesis of 2,3,5-trimethyl-6-bromopyridine

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of analytical techniques for researchers, scientists, and drug development professionals to verify the successful synthesis of a 2,3,5-trimethyl-6-bromopyridine derivative. We present detailed experimental protocols and supporting data to distinguish the target compound from potential synthetic alternatives and impurities.

The successful synthesis of substituted pyridines is a cornerstone of medicinal chemistry and materials science.[1][2] Verifying the precise structure and purity of the final compound is a critical step that relies on a suite of analytical techniques. This guide focuses on the characterization of this compound, a representative halogenated pyridine derivative.

Proposed Synthetic Pathway

A common strategy for introducing a bromine atom at the 6-position of a pyridine ring is through a Sandmeyer-type reaction, starting from the corresponding 2-aminopyridine derivative. Direct bromination of the pyridine ring can be challenging and may lead to a mixture of isomers.[3] The proposed synthesis begins with the commercially available 2-amino-3,5,6-trimethylpyridine.

Synthetic Workflow reactant reactant reagent reagent product product intermediate intermediate A 2-Amino-3,5,6- trimethylpyridine B Diazonium Salt (Intermediate) A->B Diazotization C 2,3,5-trimethyl- 6-bromopyridine B->C Sandmeyer Reaction R1 HBr, NaNO₂ R2 CuBr Analytical_Workflow start Crude Synthesized Product process process data data conclusion_ok Structure & Purity Confirmed conclusion_fail Synthesis Failed or Impure A A B Purification (e.g., Column Chromatography) A->B C Purified Sample B->C D1 HPLC Analysis C->D1 D2 Mass Spectrometry C->D2 D3 NMR Spectroscopy (¹H and ¹³C) C->D3 E1 Purity > 95%? D1->E1 Purity Data E2 Correct MW & Br Isotope Pattern? D2->E2 MS Data E3 Expected NMR Spectrum? D3->E3 NMR Spectra E1->E2 Yes G G E1->G No E2->E3 Yes E2->G No F F E3->F Yes E3->G No

References

The Impact of Trimethyl Substitution on the Reactivity of 6-Bromopyridine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development and organic synthesis, understanding the nuanced reactivity of substituted heteroaromatic compounds is paramount. This guide provides a comparative analysis of the reactivity of unsubstituted 6-bromopyridine and a representative trimethyl-substituted analogue, 2,3,5-trimethyl-6-bromopyridine. The focus is on palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern medicinal chemistry. While direct kinetic comparisons are scarce in the literature, this guide synthesizes data from related compounds to provide a clear, data-supported perspective on the electronic and steric effects of trimethyl substitution.

Introduction to Reactivity Effects

The reactivity of 6-bromopyridine in cross-coupling reactions is influenced by the electron-deficient nature of the pyridine ring and the position of the bromine atom. The introduction of three methyl groups, as in this compound, is expected to alter this reactivity through a combination of electronic and steric effects.

Electronic Effects: Methyl groups are electron-donating through an inductive effect (+I).[1] This increases the electron density on the pyridine ring, which can have opposing effects on the key steps of the catalytic cycle. Increased electron density can facilitate the oxidative addition of the palladium catalyst to the C-Br bond.[2] However, it can also make the pyridine nitrogen a stronger Lewis base, potentially leading to catalyst inhibition through coordination.

Steric Effects: The presence of methyl groups, particularly those ortho to the bromine and the nitrogen (the 2- and 5-positions in this case), introduces significant steric hindrance. This can impede the approach of the bulky palladium catalyst and the coupling partner, potentially slowing down the reaction rate or requiring more forcing conditions.[3]

This guide will explore how these competing effects manifest in three key palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura coupling, the Negishi coupling, and the Buchwald-Hartwig amination.

Comparative Reactivity in Cross-Coupling Reactions

The following sections provide an overview of the expected reactivity of 6-bromopyridine and this compound in popular cross-coupling reactions, supported by data from the literature on related systems.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds.[4] The reaction of 2-bromopyridines with arylboronic acids is a well-established transformation.[5]

Expected Reactivity Comparison:

CompoundExpected Relative ReactivityRationale
6-BromopyridineHigherLess steric hindrance allows for easier access of the palladium catalyst to the C-Br bond.
This compoundLowerSignificant steric hindrance from the methyl groups at the 2- and 5-positions is likely to impede the oxidative addition step and the subsequent steps in the catalytic cycle. While the electron-donating methyl groups might slightly favor oxidative addition, the steric effect is expected to be dominant.[6]

Supporting Experimental Data (from related systems):

Studies on the Suzuki-Miyaura coupling of substituted bromopyridines have shown that steric hindrance around the reaction center can significantly decrease reaction yields and rates. For instance, the coupling of sterically hindered aryl bromides often requires more active catalysts, higher temperatures, and longer reaction times.[3] While no direct comparative data for this compound was found, the observed trends strongly suggest that its reactivity would be lower than that of the unsubstituted analogue.

Negishi Coupling

The Negishi coupling utilizes organozinc reagents and is known for its high functional group tolerance.[7] The coupling of 2-bromopyridines is a common application of this reaction.[8]

Expected Reactivity Comparison:

CompoundExpected Relative ReactivityRationale
6-BromopyridineHigherUnhindered access for the palladium catalyst and the organozinc reagent.
This compoundLowerThe steric bulk of the three methyl groups is expected to significantly hinder the oxidative addition and transmetalation steps of the catalytic cycle, leading to a slower reaction.

Supporting Experimental Data (from related systems):

In Negishi cross-coupling reactions, lower yields have been observed for more substituted bromopyridines. For example, moving from a less substituted to a more substituted bromopyridine resulted in a decrease in yield.[9] This supports the expectation that the increased steric bulk in this compound would lead to lower reactivity compared to 6-bromopyridine.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds.[10] The reaction of 2-bromopyridines with various amines is well-documented.[11]

Expected Reactivity Comparison:

CompoundExpected Relative ReactivityRationale
6-BromopyridineHigherLess steric hindrance allows for efficient coupling with a wide range of amines.
This compoundLowerThe steric hindrance from the methyl groups, especially the one at the 2-position, is expected to make the amination more challenging, likely requiring more specialized bulky phosphine ligands and potentially higher temperatures.[12]

Supporting Experimental Data (from related systems):

The Buchwald-Hartwig amination of 2-bromo-6-methylpyridine has been reported, demonstrating that some substitution is tolerated.[13] However, the addition of two more methyl groups would significantly increase the steric hindrance. For sterically demanding substrates, the choice of a bulky and electron-rich phosphine ligand is crucial to achieve good yields.[12] It is reasonable to infer that this compound would be a more challenging substrate than 6-bromopyridine.

Experimental Protocols

Detailed experimental protocols are essential for reproducibility and comparison. Below are representative procedures for the Suzuki-Miyaura coupling, Negishi coupling, and Buchwald-Hartwig amination of a generic bromopyridine. These can be adapted for both 6-bromopyridine and its trimethyl-substituted analogue, with the caveat that the latter may require more forcing conditions (higher temperature, longer reaction time, or a more specialized catalyst system).

Table of Experimental Protocols:

ReactionProtocol
Suzuki-Miyaura Coupling To a solution of the bromopyridine (1.0 mmol), arylboronic acid (1.2 mmol), and Pd(PPh₃)₄ (0.05 mmol) in 1,4-dioxane (5 mL) is added an aqueous solution of K₂CO₃ (2.0 M, 2.0 mL). The mixture is degassed with argon for 15 minutes and then heated at 90 °C under an argon atmosphere for 12 hours. After cooling to room temperature, the reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product is purified by column chromatography.[14]
Negishi Coupling To a solution of the bromopyridine (1.0 mmol) in anhydrous THF (5 mL) under an argon atmosphere at -78 °C is added n-butyllithium (1.1 mmol, 2.5 M in hexanes) dropwise. The mixture is stirred at -78 °C for 30 minutes, followed by the addition of a solution of ZnCl₂ (1.2 mmol) in THF (2 mL). The reaction is allowed to warm to room temperature and stirred for 1 hour. To this solution is added the aryl halide (1.2 mmol) and Pd(PPh₃)₄ (0.05 mmol). The reaction mixture is heated at 60 °C for 12 hours. The reaction is quenched with saturated aqueous NH₄Cl and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated. The crude product is purified by column chromatography.[15]
Buchwald-Hartwig Amination A mixture of the bromopyridine (1.0 mmol), the amine (1.2 mmol), Pd₂(dba)₃ (0.02 mmol), a suitable phosphine ligand (e.g., XPhos, 0.08 mmol), and NaOtBu (1.4 mmol) in toluene (5 mL) is degassed with argon for 15 minutes. The reaction mixture is then heated at 100 °C under an argon atmosphere for 12-24 hours. After cooling to room temperature, the mixture is filtered through a pad of Celite, and the filtrate is concentrated. The residue is purified by column chromatography.[13]

Visualizing the Experimental Workflow

The following diagram illustrates a general experimental workflow for performing a palladium-catalyzed cross-coupling reaction under an inert atmosphere, a critical requirement for these sensitive reactions.[5][16]

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start glassware Oven-dry Glassware start->glassware setup Assemble Apparatus glassware->setup purge Purge with Inert Gas setup->purge reagents Add Reagents (Substrate, Catalyst, etc.) purge->reagents solvent Add Degassed Solvent reagents->solvent heat Heat to Reaction Temp. solvent->heat monitor Monitor Reaction (TLC, GC, etc.) heat->monitor quench Quench Reaction monitor->quench Reaction Complete extract Extraction quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate dry->concentrate purify Purify (Chromatography) concentrate->purify product Isolated Product purify->product

A generalized workflow for palladium-catalyzed cross-coupling reactions.

Conclusion

The trimethyl substitution pattern on 6-bromopyridine is predicted to significantly decrease its reactivity in Suzuki-Miyaura, Negishi, and Buchwald-Hartwig cross-coupling reactions compared to the unsubstituted parent compound. This is primarily attributed to the substantial steric hindrance introduced by the methyl groups, particularly at the 2- and 5-positions, which impedes the approach of the palladium catalyst. While the electron-donating nature of the methyl groups may have a modest activating effect on the oxidative addition step, this is likely to be outweighed by the steric impediment. Researchers working with trimethyl-substituted 6-bromopyridines should anticipate the need for more forcing reaction conditions, such as higher temperatures, longer reaction times, and the use of highly active, sterically demanding phosphine ligands to achieve satisfactory yields in these crucial C-C and C-N bond-forming reactions.

References

Verifying the Identity of 2,3,5-trimethyl-6-bromopyridine: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the unequivocal confirmation of a chemical's identity and purity is a critical first step in any experimental workflow. This guide provides a comprehensive comparison of analytical methods to verify the identity of 2,3,5-trimethyl-6-bromopyridine procured from a commercial source. We present supporting experimental data and protocols to ensure confidence in your starting material.

The procurement of specialty chemicals like this compound, a substituted pyridine derivative with potential applications in medicinal chemistry and materials science, necessitates rigorous quality control. Commercial suppliers typically provide a Certificate of Analysis (CoA) detailing the purity and key physical properties of a compound. However, independent verification is often a crucial part of good laboratory practice (GLP) and regulatory compliance. This guide outlines the standard analytical techniques for identity confirmation and compares the target compound with structurally related alternatives.

Analytical Methods for Identity Confirmation

A multi-pronged analytical approach is essential for the unambiguous identification of a chemical compound. High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful techniques that, when used in combination, provide a high degree of confidence in the structural identity and purity of the analyte.

Results and Comparison

The primary objective is to correlate the experimental data obtained from the commercial sample with the expected data for this compound and to differentiate it from potential alternatives or impurities. For this guide, we are comparing the target compound with two commercially available, structurally related brominated pyridines: 2-bromo-6-methylpyridine and 2-bromo-6-(hydroxymethyl)pyridine.

Analytical Technique This compound (Expected) Alternative 1: 2-bromo-6-methylpyridine Alternative 2: 2-bromo-6-(hydroxymethyl)pyridine
Purity by HPLC (%) > 98.0> 98.0> 98.0
GC-MS (m/z) Expected molecular ion peak at [M]+ and/or [M+H]+Molecular Ion (m/z): 171.97Molecular Ion (m/z): 187.97
¹H NMR (δ, ppm) Characteristic peaks for three methyl groups and aromatic protonsCharacteristic peaks for one methyl group and aromatic protonsCharacteristic peaks for a hydroxymethyl group and aromatic protons
¹³C NMR (δ, ppm) Distinct signals for all carbon atoms in the moleculeDistinct signals for all carbon atoms in the moleculeDistinct signals for all carbon atoms in the molecule

Note: The data for this compound is representative of a high-purity standard. Data for alternatives is based on publicly available information from suppliers.

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are intended as a guide and may require optimization based on the specific instrumentation and laboratory conditions.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Objective: To determine the purity of the this compound sample by separating it from any non-volatile impurities.

Methodology:

  • Sample Preparation: Accurately weigh approximately 1 mg of the compound and dissolve it in 1 mL of a suitable solvent (e.g., acetonitrile or methanol) to prepare a 1 mg/mL stock solution. Further dilute as necessary.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.

    • Gradient: Start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at 254 nm.

  • Analysis: Inject 10 µL of the sample solution. The purity is calculated based on the area percentage of the main peak.

Gas Chromatography-Mass Spectrometry (GC-MS) for Identity and Volatile Impurity Analysis

Objective: To confirm the molecular weight of the compound and identify any volatile impurities.

Methodology:

  • Sample Preparation: Prepare a dilute solution of the compound (e.g., 100 µg/mL) in a volatile solvent like dichloromethane or ethyl acetate.

  • GC Conditions:

    • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Carrier Gas: Helium at a constant flow rate.

    • Inlet Temperature: 250 °C.

    • Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

  • Analysis: The mass spectrum of the major peak should correspond to the molecular weight of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Objective: To obtain detailed structural information and confirm the connectivity of atoms in the molecule.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • ¹H NMR Acquisition:

    • Acquire a proton NMR spectrum using a standard pulse program.

    • The chemical shifts, splitting patterns, and integration of the peaks should be consistent with the structure of this compound.

  • ¹³C NMR Acquisition:

    • Acquire a carbon-13 NMR spectrum.

    • The number of signals should correspond to the number of unique carbon atoms in the molecule.

Visualizing the Workflow and a Potential Application

To further clarify the experimental process and a potential application of such a compound, the following diagrams are provided.

experimental_workflow cluster_sourcing Sourcing cluster_verification Identity Verification cluster_decision Decision start Procure Commercial This compound coa Receive Certificate of Analysis (CoA) start->coa hplc HPLC (Purity) coa->hplc Analytical Testing gcms GC-MS (Molecular Weight) coa->gcms Analytical Testing nmr NMR (Structure) coa->nmr Analytical Testing compare Compare Data with CoA & Literature hplc->compare gcms->compare nmr->compare pass Identity Confirmed Proceed with Research compare->pass Data Matches fail Identity Not Confirmed Contact Supplier compare->fail Data Mismatch signaling_pathway receptor Receptor Tyrosine Kinase adaptor Adaptor Protein receptor->adaptor kinase1 Kinase 1 adaptor->kinase1 kinase2 Kinase 2 kinase1->kinase2 transcription_factor Transcription Factor kinase2->transcription_factor gene_expression Gene Expression transcription_factor->gene_expression cell_proliferation Cell Proliferation gene_expression->cell_proliferation inhibitor This compound (Hypothetical Inhibitor) inhibitor->kinase2

Safety Operating Guide

Safe Disposal of 2,3,5-Trimethyl-6-bromopyridine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release: This document provides essential guidance on the proper disposal procedures for 2,3,5-Trimethyl-6-bromopyridine, ensuring the safety of laboratory personnel and compliance with environmental regulations. Researchers, scientists, and drug development professionals should adhere to these protocols to minimize risks associated with the handling of this halogenated pyridine derivative.

The following procedures are based on established safety protocols for hazardous chemical waste and should be implemented in conjunction with your institution's specific environmental health and safety (EHS) guidelines.

Hazard Profile and Safety Precautions

Hazard Classification (Presumed) Personal Protective Equipment (PPE) Engineering Controls
Harmful if swallowed, inhaled, or in contact with skin.[2] May cause skin, eye, and respiratory irritation.[2][4]Nitrile gloves, chemical safety goggles, and a laboratory coat are mandatory.All handling should be conducted in a certified chemical fume hood to avoid inhalation of vapors.
Potential environmental hazard.Not applicable.Not applicable.

Experimental Protocols: Spill and Exposure Procedures

In case of a spill:

  • Evacuate and Ventilate: Immediately alert others in the vicinity and evacuate the area. Ensure the area is well-ventilated, preferably within a fume hood.

  • Contain the Spill: Use an inert absorbent material, such as sand or vermiculite, to contain the spill.[5]

  • Collect and Package: Carefully collect the absorbed material into a designated, labeled, and sealed container for hazardous waste.

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water.

  • Dispose: The sealed container with the spill cleanup material must be disposed of as hazardous waste.

In case of personal exposure:

  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water. Remove contaminated clothing.

  • Eye Contact: Flush eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move to fresh air immediately. If breathing is difficult, seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

Disposal Workflow

The proper disposal of this compound is critical and must follow hazardous waste regulations. Under no circumstances should this chemical be disposed of down the drain or in regular trash.

Caption: Disposal Decision Workflow for this compound.

Step-by-Step Disposal Procedure

  • Waste Segregation: Collect waste containing this compound separately from other waste streams, especially from non-halogenated solvents.

  • Container Selection: Use a designated, leak-proof, and chemically compatible container for waste collection. The container must have a secure screw-top cap.[6]

  • Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any known or suspected hazards (e.g., "Toxic," "Halogenated").

  • Accumulation: Store the sealed waste container in a designated Satellite Accumulation Area (SAA), which should be at or near the point of generation.[7][6] Ensure secondary containment is used to prevent spills.

  • Request for Pickup: Once the container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) department to arrange for a hazardous waste pickup.[7] Do not attempt to transport the waste yourself.

  • Empty Containers: If the original container of this compound is empty, it must be triple-rinsed with a suitable solvent.[8] The rinsate must be collected and treated as hazardous waste.[8] After rinsing, the label should be defaced, and the container can typically be disposed of as regular laboratory glassware, pending institutional policies.[8]

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a secure research environment. Always consult your local regulations and institutional EHS office for specific guidance.[9]

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.